molecular formula C34H34FN5O7 B1674632 Gastrazole free acid CAS No. 174610-98-1

Gastrazole free acid

Número de catálogo: B1674632
Número CAS: 174610-98-1
Peso molecular: 643.7 g/mol
Clave InChI: CUVGKDWFTDAHSS-LJAQVGFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Gastrazole, also know as JB-95008, is a CCK2 receptor antagonist potentially for the treatment of pancreatic cancer.

Propiedades

Número CAS

174610-98-1

Fórmula molecular

C34H34FN5O7

Peso molecular

643.7 g/mol

Nombre IUPAC

5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C34H34FN5O7/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47)/t29-/m0/s1

Clave InChI

CUVGKDWFTDAHSS-LJAQVGFWSA-N

SMILES isomérico

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)O)C(=O)O)N=CN3

SMILES canónico

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)O)C(=O)O)N=CN3

Apariencia

Solid powder

Otros números CAS

174610-98-1

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Gastrazole free acid;  Gastrazole;  JB-95008;  JB95008;  JB 95008; 

Origen del producto

United States

Foundational & Exploratory

Gastrazole Free Acid: A Technical Deep Dive into its Mechanism of Action as a CCK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrazole free acid (also known as JB95008) is a potent and selective antagonist of the cholecystokinin-2 (CCK2) receptor, a G-protein coupled receptor that is also known as the gastrin receptor. The gastrin/CCK2 receptor signaling axis plays a significant role in gastrointestinal physiology, including the regulation of gastric acid secretion and cellular growth. In the context of oncology, this pathway has been implicated in the proliferation and progression of certain cancers, most notably pancreatic cancer. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular target, the downstream signaling pathways it inhibits, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Competitive Antagonism of the CCK2 Receptor

This compound exerts its pharmacological effect through direct, competitive antagonism of the CCK2 receptor. Gastrin, a peptide hormone, is the primary endogenous ligand for this receptor. In certain pathological states, such as pancreatic cancer, tumor cells can express CCK2 receptors and respond to circulating gastrin with increased proliferation.[1][2]

Gastrazole, by binding to the CCK2 receptor, prevents the binding of gastrin and thereby blocks the initiation of downstream signaling cascades that promote cell growth and survival.[1][2] This targeted action makes Gastrazole a candidate for therapeutic intervention in cancers where the gastrin/CCK2 receptor axis is a key driver of malignancy.

Molecular Target: The Cholecystokinin-2 (CCK2) Receptor

The CCK2 receptor is a G-protein coupled receptor (GPCR) that binds both gastrin and cholecystokinin (CCK) with high affinity. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and the subsequent initiation of intracellular signaling pathways. In pancreatic cancer cells, the expression of the CCK2 receptor has been documented, providing a rationale for targeting this receptor to inhibit tumor growth.[1]

Signaling Pathways Modulated by this compound

Activation of the CCK2 receptor by gastrin initiates a cascade of intracellular signaling events that are crucial for cell proliferation, survival, and migration. The primary pathways implicated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway. By blocking the initial ligand-receptor interaction, Gastrazole effectively inhibits these downstream signaling events.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Upon gastrin binding to the CCK2 receptor, PI3K is activated, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell cycle progression and inhibit apoptosis. Gastrazole's antagonism of the CCK2 receptor prevents the activation of this pro-survival pathway.

G Gastrazole's Inhibition of the Gastrin/CCK2R-Mediated PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK2R CCK2 Receptor PI3K PI3K CCK2R->PI3K Activates Gastrin Gastrin Gastrin->CCK2R Binds & Activates Gastrazole Gastrazole Gastrazole->CCK2R Binds & Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes G Workflow for CCK2 Receptor Competitive Binding Assay A Prepare serial dilutions of Gastrazole B Incubate CCK2R-expressing cell membranes with radiolabeled gastrin and Gastrazole A->B C Separate bound and free radioligand by rapid filtration B->C D Wash filters to remove non-specific binding C->D E Quantify radioactivity on filters D->E F Analyze data to determine IC50/Ki E->F G Workflow for Gastrin-Stimulated Cell Proliferation (MTT) Assay A Seed and starve pancreatic cancer cells B Pre-treat cells with Gastrazole A->B C Stimulate cells with gastrin B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate % inhibition and IC50 G->H

References

An In-Depth Technical Guide to the Synthesis of Rabeprazole Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Rabeprazole free acid, a prominent proton pump inhibitor. The following sections detail the core synthetic strategies, the synthesis of key intermediates, and specific experimental protocols with corresponding quantitative data.

Core Synthesis Strategy

The most common synthetic route to Rabeprazole involves a multi-step process. This process begins with the preparation of two key intermediates: a substituted pyridine derivative and a benzimidazole thiol. These intermediates are then coupled to form a thioether, which is subsequently oxidized to yield the final Rabeprazole free acid.

The generalized synthetic pathway can be broken down into the following key transformations:

  • Synthesis of 2-Mercaptobenzimidazole: This commercially available intermediate can also be synthesized from o-phenylenediamine.

  • Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine: This is a critical multi-step process starting from a substituted pyridine.

  • Formation of Rabeprazole Sulfide: The two key intermediates are coupled to form 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole.

  • Oxidation to Rabeprazole: The sulfide is oxidized to the corresponding sulfoxide, yielding Rabeprazole.

Data Presentation

The following tables summarize the quantitative data from various reported synthetic methods for Rabeprazole and its intermediates. Yields and purities can vary based on specific reaction conditions, scale, and purification methods.

Table 1: Synthesis of 2-Mercaptobenzimidazole

Starting MaterialReagentSolventReaction ConditionsYield (%)Reference
o-phenylenediamineCarbon disulfide, Potassium hydroxideEthanol/WaterReflux for 6 hours at 75-85°C~74[1]
o-phenylenediamineN-aminorhodanineXyleneHeated for 5 hours87[2]
o-phenylenediamineCarbon disulfideAbsolute Ethanol150°C for 15 hours in an autoclaveNot Specified[3]

Table 2: Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

Starting MaterialReagentSolventReaction ConditionsYield (%)Purity (%)Reference
2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridineThionyl chlorideDichloromethane< 25°C99.0Not Specified[4]
2,3-dimethyl-4-(3-methoxypropoxy)pyridine-N-oxideN-chlorophthalimide, Dibenzoyl peroxide, DiisopropylethylamineToluene25-30°C for 3 hours82.6 (two steps)99.2[5]

Table 3: Synthesis of Rabeprazole Sulfide

ReactantsSolventBaseReaction ConditionsYield (%)Purity (%)Reference
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 2-MercaptobenzimidazoleWater/MethanolSodium hydroxide45-50°C for 4 hoursNot SpecifiedNot Specified[6]
2-Chloromethyl-4-[3-methoxy propoxy]-3-methyl pyridine, 2-Mercapto benzimidazoleEthanolSodium hydroxide50°C for 3 hoursNot SpecifiedNot Specified[7]

Table 4: Oxidation of Rabeprazole Sulfide to Rabeprazole

Oxidizing AgentSolventReaction ConditionsYield (%)Purity (%)Reference
m-Chloroperbenzoic acid (m-CPBA)Chloroform-10 to -15°C for 3 hoursNot SpecifiedNot Specified[8]
Sodium hypochloriteMethanol0-5°C for 1-2 hoursNot SpecifiedNot Specified[9]
m-Chloroperbenzoic acid (m-CPBA)Dichloromethane/Diethyl etherNot SpecifiedNot SpecifiedNot Specified[10]
Sodium hypochloriteWater/Water miscible solvent15-30°CNot SpecifiedNot Specified[7]

Experimental Protocols

Synthesis of 2-Mercaptobenzimidazole from o-phenylenediamine[1]
  • Dissolve potassium hydroxide (1.9 g, 0.03 mol) in a mixture of 30 mL ethanol (60%) and 20 mL water (40%).

  • Add carbon disulfide (2.69 g, 0.03 mol) with stirring and heat the mixture to 80°C.

  • Dissolve o-phenylenediamine (3.45 g, 0.03 mol) in 20 mL of ethanol at room temperature.

  • Add the o-phenylenediamine solution dropwise to the potassium hydroxide/carbon disulfide mixture.

  • Reflux the reaction mixture for 6 hours at 75-85°C.

  • Cool the mixture, filter the precipitate, and recrystallize from ethanol to obtain 2-mercaptobenzimidazole.

Synthesis of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine[4]
  • Dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (5.0 g, 23.7 mmol) in dichloromethane (40 ml).

  • Add thionyl chloride (4.23 g, 35.6 mmol) dropwise, ensuring the temperature does not exceed 25°C.

  • Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.

Synthesis of 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Rabeprazole Sulfide)[6]
  • Dissolve sodium hydroxide (4.7 g, 118 mmol) in 120 ml of distilled water.

  • Add 2-Mercaptobenzimidazole (8.3 g, 55 mmol) to the solution and heat the mixture to 45-50°C.

  • Slowly add a methanolic solution of in situ generated 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine over 2-3 hours.

  • Stir the reaction mixture for an additional 4 hours at the same temperature.

  • Cool the mixture, and recover the methanol under vacuum.

  • Dissolve the residue in ethyl acetate, wash with 5% NaOH solution and distilled water, and dry over anhydrous sodium sulfate to yield the product.

Oxidation of Rabeprazole Sulfide to Rabeprazole[9]
  • Dissolve Rabeprazole sulfide (3 g, 8.73 mmol) in 7.5 ml of Methanol and cool to 0-5°C.

  • Slowly add a sodium hypochlorite solution (1.2-1.5% wt/wt, about 55 ml) dropwise over 1-2 hours at 0-5°C.

  • Maintain the temperature for 1 hour and monitor the reaction completion by TLC.

  • After the disappearance of the starting material, adjust the pH to 10.6 with ammonium acetate solution.

  • Extract the product with chloroform.

  • The combined organic layer is dried over anhydrous sodium sulphate and concentrated under vacuum to get Rabeprazole free base as an oily compound.

Mandatory Visualization

Rabeprazole_Synthesis_Pathway A o-Phenylenediamine C 2-Mercaptobenzimidazole A->C CS2, KOH B 2,3-Dimethyl-4-chloropyridine N-oxide hydrochloride D 2,3-Dimethyl-4-(3-methoxypropoxy) -pyridine N-oxide B->D 3-Methoxypropanol G Rabeprazole Sulfide C->G NaOH, H2O/Methanol E 2-Hydroxymethyl-4-(3-methoxypropoxy) -3-methylpyridine D->E Acetylation, Hydrolysis F 2-(Chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine E->F SOCl2 F->G H Rabeprazole Free Acid G->H m-CPBA or NaOCl

Caption: Synthetic pathway of Rabeprazole free acid.

Rabeprazole_Mechanism_of_Action Rabeprazole Rabeprazole (inactive prodrug) ParietalCell Gastric Parietal Cell Rabeprazole->ParietalCell Absorption AcidicCompartment Secretory Canaliculi (Acidic Environment) ParietalCell->AcidicCompartment Secretion ActiveForm Active Sulfenamide AcidicCompartment->ActiveForm Protonation & Conversion ProtonPump H+/K+ ATPase (Proton Pump) ActiveForm->ProtonPump Covalent Bonding to Cysteine Residues Inhibition Irreversible Inhibition ProtonPump->Inhibition AcidSecretion Gastric Acid Secretion Inhibition->AcidSecretion Blocked Blocked

References

An In-depth Technical Guide to the Chemical Properties of Gastrazole Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrazole, also known as JB-95008, is a potent and selective cholecystokinin B (CCK2)/gastrin receptor antagonist that has been investigated for its therapeutic potential, particularly in the context of pancreatic cancer. Understanding the fundamental chemical properties of the active pharmaceutical ingredient, Gastrazole free acid, is critical for all stages of drug development, from formulation to preclinical and clinical studies. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its mechanism of action through signaling pathway diagrams.

Chemical Identity and Physical Properties

Table 1: Chemical Identification of this compound

IdentifierValue
Compound Name This compound
Synonym JB-95008 free acid
PubChem CID 9986662
Molecular Formula C₃₄H₃₄FN₅O₇
Molecular Weight 643.66 g/mol
IUPAC Name 5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
pKa (strongest acidic) 3.5Prediction based on the carboxylic acid moieties.
pKa (strongest basic) 4.8Prediction based on the benzimidazole moiety.
LogP 5.2A measure of lipophilicity.
Solubility LowExpected to have low aqueous solubility, typical for compounds with this structure and LogP.

Note: The values in Table 2 are computationally predicted and have not been experimentally verified in publicly available literature. They should be used as a guide for experimental design.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key chemical properties of this compound.

Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method, a widely accepted protocol.

Protocol:

  • Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed, clear container. The excess solid should be clearly visible.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility at each pH is reported as the mean concentration from at least three replicate experiments.

The following workflow diagram illustrates the process:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (various pH) prep_sample Add Excess this compound prep_buffers->prep_sample equilibration Agitate at Constant Temperature (24-48h) prep_sample->equilibration collection Collect and Filter Supernatant equilibration->collection quantification Quantify via HPLC-UV collection->quantification data_analysis Calculate Mean Concentration quantification->data_analysis

Figure 1: Workflow for Solubility Determination.
pKa Determination

The acid dissociation constant (pKa) can be determined using potentiometric titration.

Protocol:

  • Instrument Calibration: Calibrate a pH meter using standard buffers of known pH.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For a polyprotic acid like Gastrazole, multiple inflection points may be observed, corresponding to its different pKa values.

Melting Point Determination

The melting point can be determined using the capillary method.

Protocol:

  • Sample Preparation: Finely powder a small amount of crystalline this compound. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube in a melting point apparatus.

  • Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). The melting point is reported as this range.

Stability Assessment

A stability-indicating assay method (SIAM) should be developed and validated to assess the stability of this compound under various stress conditions.

Protocol:

  • Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

  • Forced Degradation Studies: Expose solutions of this compound to various stress conditions, including:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Elevated temperature (e.g., 60°C)

    • Photolytic: Exposure to UV light

  • Sample Analysis: Analyze the stressed samples at various time points using the developed HPLC method.

  • Data Analysis: Quantify the amount of this compound remaining and identify and quantify any degradation products. This will help to establish the degradation profile and shelf-life of the compound under different storage conditions.

Mechanism of Action and Signaling Pathways

Gastrazole is a selective antagonist of the cholecystokinin B (CCK2) receptor, which is also known as the gastrin receptor. By blocking this receptor, Gastrazole inhibits the physiological effects of gastrin. The CCK2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by gastrin, initiates a cascade of intracellular signaling events.

The binding of gastrin to the CCK2 receptor primarily activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to downstream cellular responses, including cell proliferation and acid secretion.

The following diagram illustrates the primary signaling pathway inhibited by Gastrazole:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol gastrin Gastrin receptor CCK2 Receptor gastrin->receptor Binds & Activates g_protein Gq/11 receptor->g_protein Activates gastrazole Gastrazole (Antagonist) gastrazole->receptor Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response (e.g., Proliferation, Acid Secretion) ca_release->cellular_response pkc->cellular_response

Figure 2: Gastrazole's Antagonism of the CCK2 Receptor Signaling Pathway.

In addition to the primary Gq pathway, the CCK2 receptor can also couple to other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is also implicated in cell proliferation. Gastrazole's antagonism of the CCK2 receptor would also inhibit these downstream effects.

The following logical diagram outlines the broader signaling network associated with CCK2 receptor activation:

G cluster_gq Gq Pathway cluster_mapk MAPK Pathway gastrin Gastrin receptor CCK2 Receptor gastrin->receptor plc PLC receptor->plc ras_raf Ras/Raf receptor->ras_raf gastrazole Gastrazole gastrazole->receptor Inhibits ip3_dag IP3 & DAG plc->ip3_dag ca_pkc ↑ Ca²⁺ & PKC Activation ip3_dag->ca_pkc proliferation Cell Proliferation ca_pkc->proliferation mek MEK ras_raf->mek erk ERK mek->erk erk->proliferation

Figure 3: Overview of CCK2 Receptor-Mediated Signaling Pathways.

Conclusion

This technical guide has synthesized the available information on the chemical properties of this compound. While a complete experimental dataset for its physicochemical properties is not currently in the public domain, the provided protocols offer a clear roadmap for their determination. The elucidation of its mechanism of action as a CCK2 receptor antagonist, supported by the signaling pathway diagrams, provides a strong foundation for further research and development. The data and protocols presented herein are essential for scientists and professionals involved in the formulation, analytical development, and preclinical assessment of this compound.

Solubility Profile of Gastrazole Free Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrazole free acid, a gastrin receptor antagonist, holds potential in therapeutic areas including pancreatic cancer. A thorough understanding of its solubility is critical for advancing research and development, enabling appropriate solvent selection for in vitro assays, formulation development, and preclinical studies. This technical guide synthesizes the available solubility information for this compound, provides context through data from structurally related compounds, and outlines a comprehensive experimental protocol for determining its solubility with precision.

Introduction to this compound

Gastrazole, in its free acid form (also known as JB95008 free acid), is an area of interest for its antagonist activity at the gastrin receptor. Its therapeutic potential is a subject of ongoing research. The physicochemical properties of a drug candidate, particularly its solubility in various solvent systems, are fundamental to its development. Solubility impacts bioavailability, dose formulation, and the design of meaningful biological experiments. This document aims to provide a core resource on the solubility of this compound.

Qualitative Solubility of Gastrazole

Direct, quantitative solubility data for this compound is not widely available in the public domain. However, information regarding its sodium salt indicates that it is soluble in dimethyl sulfoxide (DMSO)[1]. DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of both polar and nonpolar compounds[2][3]. For in vivo studies, formulations of related compounds often utilize a co-solvent system, such as DMSO combined with PEG300, Tween 80, and saline, to achieve the desired concentration and stability.

Quantitative Solubility Data

SolventOmeprazolePantoprazole
Organic Solvents
Dimethyl Sulfoxide (DMSO)~30 mg/mL[4], >19 mg/mL~30 mg/mL[5]
Dimethylformamide (DMF)~30 mg/mL[4]~30 mg/mL[5]
Ethanol~5 mg/mL[4], 4.5 mg/mL~5 mg/mL[5]
MethanolFreely soluble[6]-
AcetoneSlightly soluble[6]-
IsopropanolSlightly soluble[6]-
Aqueous Solutions
Water0.5 mg/mL, Very slightly soluble[6]Sparingly soluble
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[4]~0.5 mg/mL[5]

This data is for structurally related compounds and should be considered as a reference for solvent selection for this compound solubility studies.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following methodology is based on the principles of equilibrium solubility determination.

Materials and Reagents
  • This compound (pure, solid form)

  • Selected solvents (e.g., DMSO, ethanol, methanol, water, aqueous buffers of various pH)

  • Vials with screw caps

  • Shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Gastrazole free acid B Add to a known volume of solvent in a vial A->B Dispense C Incubate at a constant temperature with agitation B->C Seal vial D Allow to reach equilibrium (e.g., 24-48h) C->D Maintain conditions E Centrifuge to pellet undissolved solid D->E After equilibration F Collect supernatant E->F Careful aspiration G Dilute supernatant appropriately F->G Prepare for analysis H Quantify concentration (e.g., via HPLC or UV-Vis) G->H Inject/Measure

Caption: A flowchart outlining the major steps for determining the equilibrium solubility of a compound.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of each selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared.

  • Calculation:

    • Calculate the solubility by multiplying the quantified concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Signaling Pathway Context

While not directly related to solubility, understanding the biological context of Gastrazole is important for researchers. Gastrazole acts as an antagonist to the cholecystokinin B (CCK2) receptor, which is also the gastrin receptor. The binding of gastrin to its receptor initiates a cascade of intracellular signaling. The diagram below provides a simplified overview of a potential signaling pathway affected by Gastrazole.

G Simplified Gastrin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor Gastrin/CCK2 Receptor plc Phospholipase C (PLC) receptor->plc Activates gastrin Gastrin gastrin->receptor Activates gastrazole Gastrazole gastrazole->receptor Inhibits ip3_dag IP3 & DAG plc->ip3_dag Generates ca2 Ca2+ release ip3_dag->ca2 Leads to pkc Protein Kinase C (PKC) ip3_dag->pkc Activates downstream Downstream Effects (e.g., Proliferation) ca2->downstream pkc->downstream

Caption: A diagram illustrating the antagonistic action of Gastrazole on the gastrin receptor signaling pathway.

Conclusion

The solubility of this compound is a critical parameter for its continued investigation. While specific quantitative data is sparse, the information on its sodium salt and related compounds suggests that polar aprotic solvents like DMSO are effective. For aqueous applications, co-solvent systems may be necessary. This guide provides a framework for researchers to approach the solubility assessment of this compound through a robust experimental protocol, enabling further research into its therapeutic applications. The direct experimental determination of its solubility in a range of pharmaceutically relevant solvents is highly recommended.

References

Pharmacokinetics of Rabeprazole in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of rabeprazole, a proton pump inhibitor (PPI), in various preclinical models. The information compiled herein, including comparative pharmacokinetic parameters, detailed experimental methodologies, and visual representations of relevant pathways, is intended to serve as a valuable resource for researchers and professionals involved in drug development and discovery.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of rabeprazole in several preclinical species following oral (PO) and intravenous (IV) administration. These data have been compiled from various studies to facilitate cross-species comparison.

Table 1: Pharmacokinetic Parameters of Rabeprazole in Rats

ParameterOral (20 mg/kg)IntravenousReference
Cmax 0.18 ± 0.03 µg/mLData not available[1]
Tmax 3.30 ± 0.60 hData not available[1]
AUC Data not availableData not available
~1 hourData not available[1]
Bioavailability (F) <5%N/A

Table 2: Pharmacokinetic Parameters of Rabeprazole in Dogs

ParameterOral (20 mg/dog)Intravenous (1 mg/kg)Intravenous (0.33, 2, and 6 mg/kg) (R)-(+)-enantiomerReference
Cmax Data not availableData not availableDose-dependent increase[2][3]
Tmax Delayed by 1 h (novel formulation)N/AN/A[2]
AUC Data not availableData not availableDose-dependent increase[3][4]
Longer apparent elimination half-life (novel formulation)Data not availableData not available[2][3]
Bioavailability (F) 70% (relative to reference product)N/AN/A[2]
Other Longer plasma residence time (up to 12 h) (novel formulation)Half-life, volume of distribution, total clearance, and elimination rate constant determinedNo chiral bioconversion to (S)-(-)-rabeprazole[2][3]

Note: Data for mice was not sufficiently available in the public domain to be included in this guide.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic studies. Below are summarized protocols based on the cited literature.

Animal Models and Dosing
  • Rats: For oral administration studies, rabeprazole sodium is often prepared as a buffered oral suspension to protect it from degradation in the acidic stomach environment. A common vehicle is 1% sodium bicarbonate in 0.5% hydroxypropyl methylcellulose (HPMC). For a 20 mg/kg dose, a 2 mg/mL concentration is typically prepared for administration via oral gavage at a volume of 10 mL/kg.[1] For intravenous studies, a co-solvent system of Dimethyl Sulfoxide (DMSO) or ethanol followed by dilution with a buffered saline solution (e.g., PBS, pH 7.2) is used, with the final solution being sterile-filtered.[1] A 13-week toxicokinetic study in rats involved intravenous administration of (R)-rabeprazole sodium at doses of 5, 20, and 80 mg/kg/day.[5]

  • Dogs: Beagle dogs are a commonly used model. In oral pharmacokinetic studies, a 20 mg dose of rabeprazole has been administered.[2][6] Crossover study designs are often employed with a washout period of at least one week between treatments.[2][6] For intravenous studies, doses ranging from 0.33 mg/kg to 6 mg/kg have been administered to investigate the pharmacokinetics of rabeprazole and its enantiomers.[3][4]

Sample Collection and Bioanalysis
  • Blood Sampling: Blood samples are typically collected at predetermined time points post-dosing to characterize the plasma concentration-time profile of rabeprazole.

  • Analytical Methods: The concentration of rabeprazole in plasma samples is most commonly determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][4][6] These methods offer high sensitivity and selectivity for quantifying rabeprazole and its metabolites. HPLC with UV detection has also been utilized.[2]

    • Sample Preparation: A frequent sample preparation technique is protein precipitation with acetonitrile.[4]

    • Chromatography: A C18 column is commonly used for chromatographic separation.[4]

    • Detection: Mass spectrometric detection is typically performed in the positive multi-reaction monitoring mode.[4]

Signaling and Metabolic Pathways

Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase

Rabeprazole is a prodrug that, in the acidic environment of the parietal cells, converts to its active sulfenamide form.[7] This active form then irreversibly inhibits the H+/K+-ATPase (proton pump) by forming a covalent bond, thereby blocking the final step of gastric acid secretion.[7][8]

G cluster_parietal_cell Gastric Parietal Cell Rabeprazole_prodrug Rabeprazole (Prodrug) Acidic_environment Acidic Environment (Secretory Canaliculi) Rabeprazole_prodrug->Acidic_environment Activation Active_sulfenamide Active Sulfenamide Acidic_environment->Active_sulfenamide Proton_pump H+/K+-ATPase (Proton Pump) Active_sulfenamide->Proton_pump Irreversible Inhibition H_ions H+ ions Proton_pump->H_ions Gastric_lumen Gastric Lumen H_ions->Gastric_lumen Secretion Blocked

Mechanism of Action of Rabeprazole.

Metabolic Pathway of Rabeprazole

Rabeprazole is extensively metabolized in the liver primarily through two main pathways: a non-enzymatic reduction and enzymatic metabolism by cytochrome P450 (CYP) isoenzymes.[9][10]

  • Non-enzymatic Pathway: A significant portion of rabeprazole is converted to rabeprazole thioether through a non-enzymatic reduction process.[10]

  • Enzymatic Pathway: The enzymatic metabolism is mediated mainly by CYP3A4 and CYP2C19.[9][10]

    • CYP3A4 metabolizes rabeprazole to rabeprazole sulfone.

    • CYP2C19 is involved in the demethylation of rabeprazole.

The metabolism of rabeprazole is considered less dependent on the polymorphic CYP2C19 enzyme compared to other PPIs.[9]

G Rabeprazole Rabeprazole Thioether Rabeprazole Thioether Rabeprazole->Thioether Non-enzymatic Reduction Sulfone Rabeprazole Sulfone Rabeprazole->Sulfone CYP3A4 Desmethyl Desmethyl Rabeprazole Rabeprazole->Desmethyl CYP2C19

Metabolic Pathway of Rabeprazole.

Experimental Workflow

A typical preclinical pharmacokinetic study of rabeprazole involves a series of well-defined steps, from animal preparation to data analysis.

G A Animal Acclimation & Fasting C Drug Administration A->C B Dose Preparation (Oral or IV) B->C D Serial Blood Sampling C->D E Plasma Separation D->E F Bioanalytical Method (LC-MS/MS) E->F G Pharmacokinetic Data Analysis F->G

Preclinical Pharmacokinetic Study Workflow.

References

The Stability and Degradation Profile of Gastrazole (Rabeprazole) Free Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Gastrazole's active pharmaceutical ingredient, rabeprazole, in its free acid form. Rabeprazole, a proton pump inhibitor (PPI), is inherently labile, particularly in acidic environments. This characteristic is fundamental to its mechanism of action but also presents significant challenges in formulation and analytical development. This document outlines the degradation pathways, summarizes stability data under various stress conditions, and provides detailed experimental protocols for stability-indicating studies.

Physicochemical Properties and Intrinsic Stability

Rabeprazole is a substituted benzimidazole that functions by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells. A critical feature of rabeprazole and other PPIs is their instability in acidic conditions. The stability of rabeprazole sodium is a function of pH; it is rapidly degraded in acid media but is more stable under alkaline conditions[1][2]. In its free acid form, rabeprazole is expected to exhibit similar pH-dependent stability. The decomposition half-life of rabeprazole sodium in aqueous solutions with a pH below 3.0 is less than 10 minutes[3][4]. The molecule is also susceptible to degradation by moisture, heat, and light[3][5].

Degradation Pathways and Products

Forced degradation studies on rabeprazole have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies reveal several key degradation products.

Under acidic conditions, rabeprazole undergoes a proton-catalyzed rearrangement to form an active sulfenamide intermediate. This intermediate is responsible for covalently binding to and inhibiting the proton pump. However, further degradation can occur, leading to various products. The primary degradation pathways involve the conversion to rabeprazole sulfide and rabeprazole sulfone[6][7].

A proposed degradation pathway under acidic conditions is illustrated below.

Rabeprazole Rabeprazole Free Acid Sulfenamide Active Sulfenamide Intermediate Rabeprazole->Sulfenamide  Acid  (H+) Sulfone Rabeprazole Sulfone (Impurity-4) Rabeprazole->Sulfone  Oxidation  [O] Sulfide Rabeprazole Sulfide Sulfenamide->Sulfide Other Other Degradation Products Sulfenamide->Other cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Rabeprazole Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.5 M NaOH, 60°C) Stock->Base Oxidative Oxidation (e.g., 1% H₂O₂) Stock->Oxidative Thermal Thermal Stress (e.g., 105°C) Stock->Thermal Photolytic Photolytic Stress (e.g., UV light) Stock->Photolytic Neutralize Neutralize Acid/Base (if applicable) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC Inject into HPLC-UV/PDA Dilute->HPLC Analyze Analyze Chromatogram (Peak Purity, % Degradation) HPLC->Analyze

References

In Vitro Activity of Gastrazole (JB95008) as a Gastrin Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Gastrazole (JB95008), a potent and selective antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor. This document details the available data on its biological activity, outlines relevant experimental protocols for assessing gastrin receptor antagonists, and illustrates the key signaling pathways involved.

Quantitative Data on Gastrin Receptor Antagonism

While Gastrazole (JB95008) has been identified as a potent and selective CCK2/gastrin receptor antagonist, specific public domain data on its in vitro binding affinity (Ki) or functional inhibitory concentration (IC50) is limited. It has been reported that Gastrazole (JB95008) demonstrates inhibitory activity on the gastrin-stimulated growth of pancreatic cancer cells in both in vitro and in vivo studies[1]. One study mentioned that Gastrazole (JB95008) had a significant inhibitory effect on the gastrin-stimulated growth of BxPC-3 pancreatic cancer cells in vitro, though the specific data was noted as unpublished[2].

To provide a comparative context for the potency of selective CCK2 receptor antagonists, the following table summarizes the IC50 values for other well-characterized compounds in this class.

CompoundAssay TypeCell Line/TissueMeasured EffectIC50 (nM)Reference
Gastrazole (JB95008) Cell ProliferationBxPC-3 Pancreatic Cancer CellsInhibition of gastrin-stimulated growthData not publicly available[1][2]
YM022 Pancreastatin SecretionIsolated Rat ECL CellsInhibition of gastrin-evoked secretion0.5
AG041R Pancreastatin SecretionIsolated Rat ECL CellsInhibition of gastrin-evoked secretion2.2
YF476 (Netazepide) Pancreastatin SecretionIsolated Rat ECL CellsInhibition of gastrin-evoked secretion2.7

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the in vitro activity of gastrin receptor antagonists like Gastrazole (JB95008).

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCK2 receptor.

  • Cell Line: A cell line recombinantly expressing the human CCK2 receptor (e.g., CHO-CCK2R, A431-CCK2R).

  • Radioligand: A radiolabeled ligand that binds to the CCK2 receptor, such as [125I]-labeled gastrin or a high-affinity antagonist.

  • Procedure:

    • Prepare cell membranes from the CCK2R-expressing cell line.

    • Incubate a fixed concentration of the radioligand with varying concentrations of the test compound (e.g., Gastrazole) and the cell membranes in a suitable buffer.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a gamma counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated and can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event of CCK2 receptor activation.

  • Cell Line: A CCK2R-expressing cell line (e.g., GH3 rat anterior pituitary cells, 3T3 mouse embryonic fibroblasts).

  • Agonist: Gastrin or a synthetic agonist like pentagastrin.

  • Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Procedure:

    • Load the cells with the calcium indicator dye.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of the antagonist (e.g., Gastrazole).

    • Stimulate the cells with a fixed concentration of the agonist (e.g., gastrin).

    • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader or microscope.

    • The IC50 value is the concentration of the antagonist that produces a 50% inhibition of the agonist-induced calcium response.

Cell Proliferation Assay

This assay assesses the ability of a gastrin receptor antagonist to inhibit the growth-promoting effects of gastrin on cancer cell lines.

  • Cell Line: A cancer cell line that expresses the CCK2 receptor and proliferates in response to gastrin (e.g., BxPC-3 pancreatic cancer cells).

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Serum-starve the cells to synchronize their cell cycle.

    • Treat the cells with varying concentrations of the antagonist (e.g., Gastrazole) in the presence or absence of a stimulating concentration of gastrin.

    • Incubate the cells for a defined period (e.g., 24-72 hours).

    • Assess cell proliferation using a suitable method, such as:

      • MTT assay: Measures the metabolic activity of viable cells.

      • BrdU incorporation assay: Measures DNA synthesis.

      • Direct cell counting: Using a hemocytometer or an automated cell counter.

    • The inhibitory effect of the antagonist on gastrin-stimulated proliferation is then quantified.

Visualizations: Signaling Pathways and Experimental Workflows

Gastrin Receptor Signaling Pathway

Gastrin_Signaling_Pathway Gastrin Gastrin CCK2R CCK2 Receptor (Gastrin Receptor) Gastrin->CCK2R Gastrazole Gastrazole (Antagonist) Gastrazole->CCK2R Inhibition Gq Gq protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release IP3->Ca Stimulates MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Activates Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes

Caption: Gastrin receptor signaling pathway and the inhibitory action of Gastrazole.

Experimental Workflow for In Vitro Characterization of a Gastrin Receptor Antagonist

Experimental_Workflow Start Start: Test Compound (Gastrazole) BindingAssay Radioligand Binding Assay (CCK2R-expressing cells) Start->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Mobilization) Start->FunctionalAssay CellAssay Cell-Based Assay (e.g., Proliferation Assay) Start->CellAssay DetermineKi Determine Binding Affinity (Ki) BindingAssay->DetermineKi End End: Characterized Antagonist DetermineKi->End DetermineIC50 Determine Functional Potency (IC50) FunctionalAssay->DetermineIC50 DetermineIC50->End AssessInhibition Assess Inhibition of Gastrin-Stimulated Proliferation CellAssay->AssessInhibition AssessInhibition->End

Caption: Workflow for characterizing a gastrin receptor antagonist in vitro.

References

Molecular Targets of Acid-Suppressing Agents in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid-suppressing agents, primarily developed for gastroesophageal disorders, are gaining significant attention for their potential as anti-neoplastic agents. This guide provides an in-depth technical overview of the molecular targets of select proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs) in cancer cells, with a focus on gastric cancer. While the term "Gastrazole free acid" does not correspond to a recognized compound, this document will detail the mechanisms of action for rabeprazole, omeprazole, and tegoprazan, which are likely the compounds of interest. We will explore their impact on key signaling pathways, present quantitative data from relevant studies, provide detailed experimental protocols, and visualize the intricate molecular interactions through signaling pathway diagrams.

Introduction: The Emerging Role of Acid Suppression in Oncology

The tumor microenvironment is often characterized by extracellular acidity, a consequence of altered cancer cell metabolism known as the Warburg effect. To maintain a viable intracellular pH, cancer cells upregulate proton pumps, such as the vacuolar-type H+-ATPase (V-ATPase). This acidic microenvironment promotes tumor progression, invasion, metastasis, and drug resistance. Proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs), by targeting these pumps, can disrupt the pH homeostasis of cancer cells, leading to cytotoxic effects and sensitization to conventional chemotherapies. This guide will delve into the specific molecular mechanisms of rabeprazole, omeprazole, and tegoprazan in the context of cancer therapy.

Molecular Targets and Signaling Pathways

Rabeprazole: Targeting the ERK1/2 Signaling Pathway

Rabeprazole, a second-generation PPI, exhibits anti-proliferative effects in gastric cancer cells primarily through the inhibition of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[1][2][3]

  • Mechanism of Action: Rabeprazole treatment leads to a significant reduction in the phosphorylation of ERK1/2.[1][4] The dephosphorylation of ERK1/2 inhibits downstream signaling cascades that are crucial for cell proliferation and survival.[1] This inhibition of ERK1/2 phosphorylation has been observed to correlate with a decrease in the viability of gastric cancer cells.[3]

  • Downstream Effects: The inactivation of the ERK1/2 pathway by rabeprazole contributes to the induction of apoptosis in gastric cancer cells.[1][3]

Omeprazole: Dual Mechanism Involving FTO and mTORC1

Omeprazole, a widely used PPI, has been shown to enhance the chemosensitivity of gastric cancer cells through a novel mechanism involving the inhibition of the N6-methyladenosine (m6A) demethylase, fat mass and obesity-associated protein (FTO).[5][6]

  • Mechanism of Action: Omeprazole pretreatment leads to a decrease in FTO expression, resulting in an increased total m6A level in gastric cancer cells.[5] The inhibition of FTO enhances the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[5][6]

  • Downstream Effects: The activation of mTORC1 signaling inhibits pro-survival autophagy, thereby increasing the apoptotic rate in cancer cells treated with chemotherapeutic agents.[5] Furthermore, the omeprazole-induced inhibition of FTO upregulates the expression of the apoptosis-related tumor suppressor gene, DNA damage-inducible transcript 3 (DDIT3), in an m6A-dependent manner.[5][6]

Tegoprazan: A P-CAB Targeting the PI3K/AKT/GSK3β Pathway

Tegoprazan, a potassium-competitive acid blocker, demonstrates anti-cancer effects in gastric cancer cells by modulating the PI3K/AKT/GSK3β signaling pathway and the expression of the proto-oncogene cMYC.

  • Mechanism of Action: Treatment with tegoprazan has been shown to affect the G1/S phase of the cell cycle, leading to cell cycle arrest. This effect is associated with the PI3K/AKT/GSK3β signaling pathway.

  • Downstream Effects: Upstream regulator analysis has identified cMYC as a key molecule in the anti-cancer effects of tegoprazan. The modulation of the PI3K/AKT/GSK3β pathway by tegoprazan ultimately inhibits cell migration, invasion, colony formation, and the epithelial-mesenchymal transition (EMT).

Common Mechanism: Inhibition of V-ATPase

A common mechanism of action for PPIs in cancer cells is the inhibition of vacuolar-type H+-ATPase (V-ATPase).

  • Mechanism of Action: V-ATPases are responsible for extruding protons from the cytoplasm, maintaining a relatively alkaline intracellular pH and contributing to the acidic tumor microenvironment. PPIs can inhibit the activity of V-ATPase, leading to intracellular acidification.

  • Downstream Effects: The disruption of pH homeostasis results in cytotoxicity, induction of apoptosis, and sensitization of cancer cells to chemotherapeutic drugs.

Quantitative Data

The following tables summarize the quantitative data on the anti-cancer effects of rabeprazole, omeprazole, and tegoprazan from the cited studies.

Compound Cell Line Parameter Value Conditions Reference
RabeprazoleAGSApoptosis Rate72.21 ± 3.24%0.2 mM, 72h[1][3]
RabeprazoleMKN-28Cell ViabilityMarked Decrease0.2 mM, 16h[3]
RabeprazoleKATO III, MKN-45Cell ViabilityAttenuated0.2 mM, 16h[3]
Compound Target Parameter Value Reference
OmeprazoleH+,K+-ATPaseIC505.8 µM
OmeprazoleHistamine-induced acid formationIC500.16 µM
OmeprazoleCYP2C19Ki3.1 µM
OmeprazoleCYP2C9Ki40.1 µM
OmeprazoleCYP3AKi84.4 µM
Compound Target Parameter Value Range Reference
TegoprazanPorcine, canine, and human H+/K+-ATPasesIC500.29 to 0.52 µM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Harvest the cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Migration Assay (Wound Healing Assay)

This assay measures the rate of collective cell migration.

  • Monolayer Formation: Grow cells to confluence in a 6-well plate.

  • Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Cell Invasion Assay (Matrigel Invasion Assay)

This assay assesses the ability of cells to invade through an extracellular matrix.

  • Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize the molecular interactions and experimental processes described in this guide.

rabeprazole_pathway rabeprazole Rabeprazole erk12 p-ERK1/2 rabeprazole->erk12 inhibits proliferation Cell Proliferation erk12->proliferation promotes apoptosis Apoptosis erk12->apoptosis inhibits

Caption: Rabeprazole inhibits ERK1/2 phosphorylation, leading to decreased cell proliferation and increased apoptosis.

omeprazole_pathway omeprazole Omeprazole fto FTO (m6A demethylase) omeprazole->fto inhibits m6a ↑ m6A levels fto->m6a demethylates mtorc1 mTORC1 m6a->mtorc1 activates ddit3 DDIT3 m6a->ddit3 upregulates autophagy Pro-survival Autophagy mtorc1->autophagy inhibits apoptosis Apoptosis autophagy->apoptosis inhibits ddit3->apoptosis promotes

Caption: Omeprazole inhibits FTO, leading to mTORC1 activation, autophagy inhibition, and DDIT3 upregulation, ultimately promoting apoptosis.

tegoprazan_pathway tegoprazan Tegoprazan pi3k_akt_gsk3b PI3K/AKT/GSK3β Pathway tegoprazan->pi3k_akt_gsk3b modulates cmyc cMYC pi3k_akt_gsk3b->cmyc regulates cell_cycle G1/S Phase Arrest cmyc->cell_cycle promotes migration_invasion Cell Migration & Invasion cmyc->migration_invasion promotes

Caption: Tegoprazan modulates the PI3K/AKT/GSK3β pathway, affecting cMYC and leading to cell cycle arrest and inhibition of migration and invasion.

experimental_workflow start Cancer Cell Culture treatment Treatment with Acid-Suppressing Agent start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis migration Migration Assay (Wound Healing) treatment->migration invasion Invasion Assay (Matrigel) treatment->invasion analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis migration->analysis invasion->analysis

Caption: A general experimental workflow for evaluating the anti-cancer effects of acid-suppressing agents.

Conclusion and Future Directions

The evidence presented in this guide highlights the significant potential of acid-suppressing agents, including rabeprazole, omeprazole, and tegoprazan, as repurposed drugs for cancer therapy. Their ability to target fundamental processes in cancer cells, such as pH regulation, signaling pathways controlling proliferation and survival, and epigenetic modifications, opens new avenues for treatment strategies. Future research should focus on further elucidating the intricate molecular mechanisms, identifying predictive biomarkers for patient stratification, and conducting well-designed clinical trials to translate these promising preclinical findings into effective cancer therapies. The exploration of combination therapies, where these agents are used to sensitize tumors to conventional chemotherapy or immunotherapy, is a particularly promising area of investigation.

References

Structural Analysis of Rabeprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of Rabeprazole, the free acid form of the proton pump inhibitor commonly known by brand names such as Gastrazole. The document details the crystallographic and spectroscopic properties, outlines experimental protocols for its characterization, and presents logical workflows for its analysis. While Rabeprazole is typically formulated as its sodium salt, this guide focuses on the free acid form, drawing comparisons to its well-characterized sodium salt where relevant.

Crystallographic Analysis

The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, solubility, and bioavailability. While extensive crystallographic data is available for the various polymorphic forms of Rabeprazole sodium, detailed single-crystal structure data for Rabeprazole free acid is not as widely reported. The analysis of Rabeprazole sodium's solid forms provides valuable insight into the molecular packing and potential intermolecular interactions that may also be relevant to the free acid.

Polymorphism in Rabeprazole sodium is well-documented, with multiple crystalline forms (designated as Form I, II, X, Y, Z, etc.) and hydrated states identified.[1] These polymorphs exhibit distinct physicochemical properties.[1] The primary technique for identifying and differentiating these crystalline forms is Powder X-ray Diffraction (PXRD).[1]

Data Presentation: Crystallographic Data for Rabeprazole Sodium Polymorphs

The following table summarizes the characteristic PXRD peaks for several known polymorphic forms of Rabeprazole sodium.

FormCharacteristic 2θ° Peaks
Form Y 5.61, 7.21, 7.73, 9.65, 10.35, 11.23, 14.55, 16.42, 16.90, 19.44, 24.94[2]
Form Z 4.69, 9.07, 9.42, 11.25, 14.71, 16.24, 17.26, 18.52, 19.32, 19.63, 19.92, 20.80, 21.48, 23.07, 24.81, 25.70, 27.47, 30.01[2]
Form α (hemihydrate) 3.8, 5.1, 7.1, 16.9, 17.6, 18.8, 19.9[2]
Form β (sesquihydrate) 4.7, 9.4, 13.2, 16.8, 22.2[2]
Form C 4.8, 6.3, 8.1, 12.6, 14.8, 19.8, 20.8, 22.0[3]
Form D 6.5, 7.3, 7.9, 9.9, 14.3, 16.5, 17.6, 23.2[3]
Form F 3.9, 5.6, 7.7, 11.6, 14.2, 19.5, 24.6[3]
Unnamed Crystalline Form 5.8, 7.5, 12.1, 12.8, 13.3, 15.6, 16.7, 18.3, 20.4, 25.7, 26.8, 31.5[4]

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the molecular structure of Rabeprazole and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR (DMSO-d₆) δ (ppm) ¹³C NMR (DMSO-d₆) δ (ppm)
8.26-8.24 (d, 1H)162.67
7.48-7.44 (m, 2H)154.68
6.92-6.87 (m, 3H)150.35
4.70-4.66 (d, 1H)147.69
4.45-4.41 (d, 1H)121.40
4.09-4.05 (t, 2H)119.79
3.48-3.44 (t, 2H)117.38
3.23 (s, 3H)110.49
2.14 (s, 3H)106.27
1.99-1.93 (q, 2H)68.31
65.09
57.95
36.25
28.68
10.36
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Rabeprazole.

Wavenumber (cm⁻¹) Assignment
3382N-H Stretch
2927C-H Stretch
1583C=C Aromatic Stretch
1462C-H Bend
1384C-H Bend
1298, 1269C-N Stretch
1190, 1157C-O Stretch
1093, 1018S=O Stretch
745Aromatic C-H Bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Rabeprazole.

Technique Precursor Ion (m/z) Major Fragment Ions (m/z)
ESI-MS (+)360.1 [M+H]⁺242.2, 198.1

Experimental Protocols

Detailed and reproducible experimental methods are crucial for the accurate structural analysis of Rabeprazole.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form of Rabeprazole sodium.

Instrumentation: A powder X-ray diffractometer with CuKα radiation (λ = 1.5406 Å).

Sample Preparation: A small quantity of the sample is gently pressed into a sample holder to ensure a flat surface.

Data Collection: The diffractogram is typically recorded over a 2θ range of 3° to 40°.

Data Analysis: The positions (2θ) and relative intensities of the diffraction peaks are compared to reference patterns of known polymorphs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of Rabeprazole.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of Rabeprazole is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Collection: ¹H and ¹³C spectra are acquired. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous signal assignment.

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups in Rabeprazole.

Instrumentation: An FTIR spectrometer.

Sample Preparation: The sample is prepared as a KBr (potassium bromide) pellet. A small amount of Rabeprazole is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

Data Collection: The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Data Analysis: The positions and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of Rabeprazole and to separate it from related substances.

Instrumentation: An HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 280 nm.

Sample Preparation: A known concentration of Rabeprazole is dissolved in a suitable solvent, typically the mobile phase.

Data Analysis: The retention time and peak area are used to identify and quantify Rabeprazole and its impurities.

Mandatory Visualizations

Experimental Workflow for Polymorphism Analysis

polymorphism_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Rabeprazole Sodium Sample PXRD Powder X-ray Diffraction (PXRD) Sample->PXRD Primary Analysis DSC Differential Scanning Calorimetry (DSC) Sample->DSC Thermal Properties FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Analysis Compare with Reference Data PXRD->Analysis DSC->Analysis FTIR->Analysis Identification Polymorph Identification Analysis->Identification

Caption: Workflow for the analysis of Rabeprazole sodium polymorphism.

Logical Relationships in Structural Elucidation

structural_elucidation cluster_spectroscopy Spectroscopic Methods cluster_properties Determined Properties cluster_structure Final Structure NMR NMR (1H, 13C, 2D) Connectivity Atomic Connectivity (Molecular Skeleton) NMR->Connectivity MS Mass Spectrometry (MS) MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight IR Infrared (IR) Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups FinalStructure Confirmed Structure of Rabeprazole Connectivity->FinalStructure MolecularWeight->FinalStructure FunctionalGroups->FinalStructure

Caption: Logical relationships in the spectroscopic elucidation of Rabeprazole's structure.

References

Methodological & Application

Protocol for dissolving Gastrazole free acid for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Cell Culture

Topic: Protocol for Dissolving Gastrazole Free Acid for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gastrazole is a potent and selective antagonist of the cholecystokinin B/gastrin receptor (CCK2R), playing a crucial role in studying gastrin-mediated signaling pathways, which are implicated in cell proliferation and cancer progression.[1][2] Proper preparation of Gastrazole solutions is critical for obtaining reliable and reproducible results in in vitro cell culture experiments. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions like cell culture media. This protocol provides a detailed methodology for dissolving Gastrazole using Dimethyl sulfoxide (DMSO) as a solvent to create a concentrated stock solution, followed by dilution to a final working concentration in cell culture medium. Adherence to this protocol will ensure compound solubility while minimizing solvent-induced cytotoxicity.

Materials and Equipment

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Protocols

Protocol 1: Preparation of a 10 mM Gastrazole Stock Solution

This protocol outlines the preparation of a highly concentrated stock solution in DMSO. It is crucial to perform these steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Equilibrate Reagents: Allow the vial of Gastrazole powder and the DMSO to come to room temperature before opening to prevent condensation.

  • Weigh Gastrazole: Accurately weigh the desired amount of this compound powder. For this protocol, we will use 1 mg as an example.

  • Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of Gastrazole (C₂₁H₁₇N₃O₃S) is 391.45 g/mol .

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 391.45 g/mol )) * 1,000,000 µL/L ≈ 255.5 µL

  • Dissolution: Add the calculated volume of DMSO (255.5 µL) to the vial containing 1 mg of Gastrazole.

  • Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be observed. Gentle warming to 37°C can aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Table 1: Preparation of 10 mM Gastrazole Stock Solution

Parameter Value
Compound This compound
Molecular Weight 391.45 g/mol
Desired Stock Concentration 10 mM
Mass of Gastrazole 1 mg

| Volume of DMSO to Add | 255.5 µL |

Protocol 2: Preparation of Gastrazole Working Solution

This protocol describes the serial dilution of the DMSO stock solution into pre-warmed cell culture medium to achieve the final desired experimental concentration. The key objective is to minimize the final DMSO concentration to prevent cellular toxicity.[3][4]

  • Determine Final Concentration: Decide the final concentration of Gastrazole required for your experiment (e.g., 1 µM, 10 µM).

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM Gastrazole stock solution at room temperature.

  • Perform Serial Dilution: It is critical to perform serial dilutions to prevent precipitation of the compound when transferring from a high DMSO concentration directly into an aqueous medium.[3]

    • Example for a 10 µM final concentration with 0.1% final DMSO:

      • Prepare an intermediate dilution: Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This creates a 100 µM intermediate solution in 1% DMSO.

      • Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your experimental vessel (e.g., a well in a culture plate). This results in a final concentration of 10 µM Gastrazole and a final DMSO concentration of 0.1%.

  • Mix Gently: Mix the final working solution gently by swirling the plate or pipetting up and down carefully.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to control cells. This ensures that any observed effects are due to the compound and not the solvent.[4]

  • Use Immediately: Use the prepared working solution immediately, as the stability of Gastrazole in aqueous media is not guaranteed over long periods.[5]

Table 2: Example Dilution Scheme for Gastrazole Working Solutions

Final Gastrazole Concentration Stock Solution (10 mM) Intermediate Dilution (in Medium) Final Dilution (in Medium) Final DMSO Concentration
1 µM 1 µL 1 µL Stock + 999 µL Medium (10 µM) 100 µL of Intermediate + 900 µL Medium 0.1%
5 µM 1 µL 1 µL Stock + 199 µL Medium (50 µM) 100 µL of Intermediate + 900 µL Medium 0.5%

| 10 µM | 2 µL | 2 µL Stock + 198 µL Medium (100 µM) | 100 µL of Intermediate + 900 µL Medium | 0.1% |

Workflow and Pathway Diagrams

G cluster_prep Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (e.g., 10 µM) A Weigh 1 mg Gastrazole Powder B Add 255.5 µL Anhydrous DMSO A->B C Vortex Until Fully Dissolved B->C D Aliquot and Store at -80°C C->D E Thaw Stock Aliquot D->E For Experiment F Prepare Intermediate (100 µM in 1% DMSO) E->F G Add to Pre-warmed Cell Culture Medium F->G H Final Concentration: 10 µM Gastrazole 0.1% DMSO G->H

Caption: Workflow for preparing Gastrazole stock and working solutions.

G cluster_downstream Downstream Signaling gastrin Gastrin cck2r CCK2 Receptor gastrin->cck2r Binds & Activates gastrazole Gastrazole (Antagonist) gastrazole->cck2r Blocks gq Gq cck2r->gq plc PLC gq->plc pip2 PIP2 plc->pip2 ip3_dag IP3 + DAG pip2->ip3_dag ca_pkc ↑ Ca²⁺ / PKC Activation ip3_dag->ca_pkc mapk MAPK Pathway ca_pkc->mapk pi3k PI3K/AKT Pathway ca_pkc->pi3k proliferation Cell Proliferation & Survival mapk->proliferation pi3k->proliferation

Caption: Gastrazole antagonism of the Gastrin/CCK2R signaling pathway.

Important Considerations and Data

  • DMSO Toxicity: While DMSO is a common solvent, it can be toxic to cells at higher concentrations.[6] The acceptable final concentration of DMSO varies between cell lines, but it is generally recommended to keep it below 0.5%, and ideally at or below 0.1%.[3][4] Always perform a dose-response experiment for your specific cell line to determine its tolerance to DMSO.

Table 3: General Recommendations for Maximum Final DMSO Concentration

Cell Type Sensitivity Maximum Recommended DMSO % (v/v) Notes
High (e.g., Primary Cells) ≤ 0.1% May induce differentiation or stress even at low levels.
Moderate (e.g., most immortalized cell lines) ≤ 0.5% A vehicle control is essential.[4]

| Low (e.g., robust lines like HepG2) | ≤ 1.0% | Monitor for signs of toxicity or altered phenotype. |

  • Compound Stability: The stability of compounds can vary significantly in nutrient-rich cell culture media.[5][7] It is advisable to add the Gastrazole working solution to the cells immediately after preparation and to replace the medium with a fresh working solution for long-term experiments (e.g., > 24 hours), depending on the compound's half-life in the culture conditions.

  • pH Considerations: Dissolving an acidic compound like this compound might slightly alter the pH of a poorly buffered solution. However, the high buffering capacity of standard cell culture media (e.g., via bicarbonate and HEPES) typically prevents significant pH shifts when adding microliter volumes of a dissolved compound.[8]

  • Solubility Issues: If precipitation occurs when diluting the stock solution into the culture medium, try a more gradual serial dilution.[3] Alternatively, reducing the final working concentration or slightly increasing the final DMSO percentage (while remaining within non-toxic limits) may be necessary.

References

In Vivo Dosing of Rabeprazole in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Rabeprazole in mouse models. Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid production by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] Its use in preclinical mouse models is crucial for studying gastrointestinal diseases, developing new therapeutic strategies, and evaluating drug efficacy.

Due to its instability in acidic environments, proper formulation and administration are critical for achieving reliable and reproducible results in in vivo studies.[2] This document outlines detailed protocols for oral gavage, summarizes key quantitative data from various studies, and provides visual diagrams of experimental workflows and the mechanism of action.

Data Presentation: Quantitative Dosing Information

The following table summarizes reported in vivo dosing parameters for Rabeprazole in rodent models. It is important to note that the optimal dose and frequency can vary depending on the specific mouse strain, disease model, and experimental endpoint.

Animal ModelRoute of AdministrationDoseDosing FrequencyVehicle/FormulationKey Findings
Wistar RatsSubcutaneous (s.c.)30 mg/kgDaily for 2-4 weeksNot specifiedIncreased serum gastrin and histidine decarboxylase activity.[3]
Sprague-Dawley RatsIntraperitoneal (i.p.)20 mg/kgSingle doseNot specifiedPart of a protocol to measure the effect on gastric pH.[1]
High-Fat Diet-Fed MiceNot specifiedNot specifiedNot specifiedNot specifiedAlleviated chronic inflammation and improved glucose tolerance.[4]
Helicobacter pylori infected miceOral20 mg twice daily (human dose context)7 daysIn combination with antibioticsEradication of H. pylori.[5][6]
General Rodent Models (Rat)Oral Gavage20 mg/kgAs per study design1% Sodium Bicarbonate in 0.5% HPMCExample formulation for oral suspension.[2]

Experimental Protocols

Protocol 1: Preparation of Rabeprazole Sodium for Oral Gavage in Mice

This protocol describes the preparation of a buffered oral suspension to protect Rabeprazole from degradation in the acidic environment of the stomach.[2]

Materials:

  • Rabeprazole sodium powder

  • Sodium bicarbonate (NaHCO₃)

  • Hydroxypropyl methylcellulose (HPMC) or Carboxymethyl cellulose (CMC)

  • Purified water

  • Calibrated balance

  • Magnetic stirrer and stir bar

  • pH meter

  • Appropriate syringes and gavage needles (20-22 gauge for most adult mice)[7]

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of HPMC or CMC in purified water. This will act as a suspending agent.

    • To this solution, add sodium bicarbonate to a final concentration of 1-2% (w/v) to create an alkaline buffer.[2] For example, to prepare 10 mL of vehicle, dissolve 50 mg of HPMC and 100-200 mg of NaHCO₃ in 10 mL of purified water.

  • Rabeprazole Suspension:

    • Calculate the required amount of Rabeprazole sodium based on the desired dose (e.g., 20 mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).[2][8]

    • For a 25g mouse at a 20 mg/kg dose and a 10 mL/kg dosing volume, you would need 0.5 mg of Rabeprazole per mouse (0.25 mL dosing volume).

    • Weigh the appropriate amount of Rabeprazole sodium powder.

    • While stirring the alkaline vehicle, gradually add the Rabeprazole powder to create a uniform suspension.

  • Final Preparation and Administration:

    • Prepare the formulation fresh, immediately before oral gavage, as Rabeprazole is unstable.[9]

    • Verify that the pH of the final suspension is alkaline (pH > 8.0) to ensure the stability of the drug.[9]

    • Administer the suspension to the mice via oral gavage using a proper gavage needle.

Protocol 2: Oral Gavage Procedure in Mice

This protocol outlines the standard operating procedure for administering substances orally to mice.[7][8][10][11]

Materials:

  • Prepared Rabeprazole suspension

  • Appropriately sized syringe

  • Gavage needle (20-22 gauge, 1-1.5 inches long with a rounded tip for adult mice)[7][8]

  • Weigh scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to calculate the precise volume of the Rabeprazole suspension to be administered.

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held securely.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and avoid perforation.[10]

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the Rabeprazole suspension over 2-3 seconds.[7]

    • Administering the solution too quickly can cause regurgitation and aspiration.

  • Post-Procedure Monitoring:

    • After administration, gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10 minutes.[7]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation Prepare Rabeprazole Suspension in Alkaline Vehicle Dosing Oral Gavage Administration Formulation->Dosing Animal_Prep Acclimatize and Weigh Mice Animal_Prep->Dosing Monitoring Post-Dosing Monitoring Dosing->Monitoring Data_Collection Collect Samples (e.g., Blood, Tissue) Monitoring->Data_Collection Analysis Analyze Endpoints (e.g., Gastric pH, Biomarkers) Data_Collection->Analysis

Caption: Experimental workflow for in vivo Rabeprazole dosing in mice.

Rabeprazole_Mechanism cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell H_ion H+ Rabeprazole_inactive Rabeprazole (Inactive Prodrug) Rabeprazole_active Sulfenamide (Active Form) Rabeprazole_inactive->Rabeprazole_active Acid Activation Proton_Pump H+/K+ ATPase (Proton Pump) Rabeprazole_active->Proton_Pump Irreversible Inhibition Proton_Pump->H_ion H+ Secretion K_ion K+ K_ion->Proton_Pump

Caption: Mechanism of action of Rabeprazole in gastric parietal cells.

References

Application Notes and Protocols for Gastrazole (Rabeprazole) Free Acid Assay Development and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrazole, containing the active pharmaceutical ingredient (API) Rabeprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It is widely used in the treatment of acid-related gastrointestinal disorders such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2] Accurate and reliable analytical methods are crucial for the quantification of Rabeprazole in bulk drug substances and pharmaceutical formulations to ensure its quality, efficacy, and safety.

These application notes provide detailed protocols for the development and validation of two common analytical methods for the assay of Rabeprazole free acid: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The methodologies are based on established practices and conform to the International Council for Harmonisation (ICH) guidelines.[3][4]

Rabeprazole is a substituted benzimidazole that inhibits the gastric H+, K+ ATPase at the secretory surface of the gastric parietal cell, thereby blocking the final step of acid production.[5] It is known to be unstable in acidic conditions and susceptible to degradation under stress conditions such as oxidation, heat, and light.[4][6][7] Therefore, a stability-indicating assay method is essential.

Mechanism of Action: Proton Pump Inhibition

Rabeprazole, like other PPIs, is a prodrug that requires activation in an acidic environment. In the acidic canaliculus of the gastric parietal cell, Rabeprazole is converted to its active sulfenamide form. This active form then covalently binds to the sulfhydryl groups of cysteines on the H+/K+-ATPase (proton pump), irreversibly inactivating it. This inhibition prevents the final step of gastric acid secretion.

Proton_Pump_Inhibition_Pathway cluster_blood Bloodstream cluster_parietal Parietal Cell Rabeprazole_inactive Rabeprazole (Inactive Prodrug) Rabeprazole_cell Rabeprazole Rabeprazole_inactive->Rabeprazole_cell Absorption Rabeprazole_active Sulfenamide (Active Form) Rabeprazole_cell->Rabeprazole_active Acidic Activation (H+) Proton_Pump H+/K+ ATPase (Proton Pump) Rabeprazole_active->Proton_Pump Covalent Binding (Irreversible Inhibition) H_ion_out H+ Proton_Pump->H_ion_out Pumps H+ out Acid_Secretion Gastric Acid (HCl) H_ion_out->Acid_Secretion K_ion_in K+ K_ion_in->Proton_Pump Brings K+ in

Caption: Mechanism of action of Rabeprazole as a proton pump inhibitor.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

An HPLC method is the gold standard for the specific and accurate quantification of Rabeprazole and its degradation products. The following protocol outlines a stability-indicating RP-HPLC method.

Experimental Protocol: HPLC Assay

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a PDA or UV detector.[3]

  • Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent.[3][4]

  • Mobile Phase:

    • Solvent A: 0.025 M KH2PO4 buffer with 0.1% triethylamine in water (pH adjusted to 6.4 with phosphoric acid) and acetonitrile (90:10 v/v).[3][4]

    • Solvent B: Acetonitrile and water (90:10 v/v).[3][4]

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of Rabeprazole from all potential impurities and degradation products.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection Wavelength: 280 nm or 284 nm.[3][5][6]

  • Injection Volume: 20 µL.[3][5]

  • Column Temperature: 25°C.[3]

  • Run Time: Approximately 20 minutes to ensure the elution of all components.[3]

2. Preparation of Solutions:

  • Diluent: The mobile phase is typically used as the diluent.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and transfer 10 mg of Rabeprazole working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Stock Solution (e.g., 100 µg/mL): For bulk drug, prepare as per the standard stock solution. For tablets, weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Rabeprazole to a 100 mL volumetric flask, add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter.

  • Working Standard and Sample Solutions (e.g., 10 µg/mL): Dilute the stock solutions appropriately with the diluent to obtain the desired concentration.

3. Method Validation Protocol:

The developed HPLC method must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity/Forced Degradation: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the drug product.[4] The stress conditions include:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 45 minutes.[3]

    • Base Hydrolysis: 0.5 M NaOH at 60°C for 2 hours.[3]

    • Oxidative Degradation: 30% H₂O₂ at room temperature.[3]

    • Thermal Degradation: Dry heat at 60°C.[3]

    • Photolytic Degradation: Exposure to UV/fluorescent light.[3] The method is considered specific if the Rabeprazole peak is well-resolved from any degradation products and placebo peaks, and the peak purity is confirmed using a PDA detector.

  • Linearity: Analyze a series of at least five concentrations of Rabeprazole standard solution over a specified range (e.g., 20-60 µg/mL).[5] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy (Recovery): Perform recovery studies by spiking a known amount of Rabeprazole standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The mean recovery should be within 98.0% to 102.0%.[5]

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch on the same day. The Relative Standard Deviation (%RSD) should be not more than 2.0%.

    • Intermediate Precision (Inter-day Ruggedness): Analyze the same sample on two different days by two different analysts using different equipment. The %RSD between the two sets of results should be not more than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters, such as the pH of the mobile phase buffer (± 0.2), column temperature (± 5°C), and flow rate (± 0.2 mL/min).[4] The system suitability parameters should remain within acceptable limits.

Data Presentation: HPLC Validation Summary
Validation ParameterAcceptance CriteriaTypical Results
Linearity Range Correlation Coefficient (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ratio ≥ 3:10.05 µg/mL
LOQ S/N ratio ≥ 10:10.15 µg/mL
Specificity No interference from placebo or degradantsPeak purity > 99.9%
Robustness System suitability parameters metRobust
Forced Degradation Data Summary

Stress ConditionDuration/ConcentrationObservation
Acidic 0.1 M HCl, 60°C, 45 minSignificant degradation, products well-resolved.[3]
Basic 0.5 M NaOH, 60°C, 2 hrsSignificant degradation, products well-resolved.[3]
Oxidative 30% H₂O₂, Room TempSignificant degradation, products well-resolved.[3]
Thermal Dry Heat, 60°CSignificant degradation, products well-resolved.[3]
Photolytic UV/Fluorescent LightVariable degradation, products well-resolved.[3]

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Caption: General workflow for the HPLC assay of Rabeprazole.

Part 2: UV-Visible Spectrophotometry Method

A UV-Vis spectrophotometric method can be employed for a simpler and more rapid estimation of Rabeprazole in bulk and pharmaceutical formulations, particularly for routine quality control where a stability-indicating method is not required.

Experimental Protocol: UV-Vis Spectrophotometry Assay

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

2. Preparation of Solutions:

  • Solvent: Methanol or 0.05N NaOH can be used as a solvent.[8][9][10]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Rabeprazole working standard and dissolve it in 100 mL of the chosen solvent.[8]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 4-20 µg/mL in methanol).[8]

  • Sample Solution: Prepare a sample solution from the bulk drug or tablet powder, similar to the HPLC method, to obtain a final concentration within the linearity range.

3. Method and Measurement:

  • Wavelength of Maximum Absorbance (λmax): Scan the standard solution over the UV range (200-400 nm) to determine the λmax. For Rabeprazole, the λmax is typically observed around 284 nm in methanol and 292 nm in 0.05N NaOH.[6][8][9]

  • Calibration Curve: Measure the absorbance of the working standard solutions at the determined λmax against a solvent blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

4. Method Validation Protocol:

Validate the method according to ICH guidelines for the following parameters:

  • Linearity: Establish the linear range and determine the correlation coefficient (r²) of the calibration curve.

  • Accuracy (Recovery): Perform recovery studies by the standard addition method.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple samples and express the results as %RSD.

Data Presentation: UV-Vis Validation Summary

Validation ParameterAcceptance CriteriaTypical Results (Methanol)
λmax -284 nm[8][10]
Linearity Range Correlation Coefficient (r²) ≥ 0.9994-20 µg/mL[8]
Accuracy (% Recovery) 98.0% - 102.0%99.8% - 100.2%
Precision (%RSD) ≤ 2.0%< 1.5%

digraph "UV_Vis_Assay_Workflow" {
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Caption: General workflow for the UV-Vis spectrophotometric assay of Rabeprazole.

Conclusion

The HPLC and UV-Vis spectrophotometric methods described provide robust and reliable approaches for the quantitative analysis of Gastrazole (Rabeprazole) free acid. The choice of method will depend on the specific requirements of the analysis, with HPLC being the preferred method for stability-indicating assays and the determination of impurities, while UV-Vis spectrophotometry offers a simpler and faster alternative for routine quality control. Proper validation of the chosen method is essential to ensure the generation of accurate and reproducible data.

References

Application Notes and Protocols: Gastrazole Free Acid in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer is a highly aggressive malignancy with a persistently low survival rate, underscoring the urgent need for novel therapeutic strategies. One area of investigation involves targeting the signaling pathways that drive cancer cell proliferation. Gastrin, a gastrointestinal hormone, has been identified as a growth factor for pancreatic cancer cells.[1][2] Its effects are mediated through the cholecystokinin B (CCK2) receptor, which is often overexpressed in pancreatic tumors.[2] Gastrazole free acid (also known as JB95008) is a potent and selective antagonist of the CCK2/gastrin receptor, positioning it as a candidate for therapeutic intervention in pancreatic cancer.[1] These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer research, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively inhibiting the binding of gastrin to the CCK2 receptor on pancreatic cancer cells.[1] This blockade disrupts the downstream signaling cascades that promote cell proliferation, survival, and potentially other malignant phenotypes. By interrupting this crucial growth-promoting axis, this compound aims to slow or halt tumor progression.

Clinical Trial Data Summary

Two key randomized controlled trials have evaluated the efficacy of Gastrazole in patients with advanced pancreatic cancer. The quantitative outcomes of these trials are summarized below for clear comparison.

Table 1: Gastrazole vs. Placebo in Advanced Pancreatic Cancer (Trial A) [1]

Outcome MeasureGastrazolePlacebop-value
Number of Patients99-
Median Survival7.9 months4.5 months0.02
1-Year Survival Rate33%11%0.02

Table 2: Gastrazole vs. 5-Fluorouracil (5-FU) in Advanced Pancreatic Cancer (Trial B) [1]

Outcome MeasureGastrazole5-Fluorouracil (5-FU)p-value
Number of Patients4949-
Median Survival3.6 months4.2 months0.42
1-Year Survival Rate13.2%26.2%0.42

Table 3: Comparison of Adverse Events (Trial B) [1]

Adverse EventGastrazole5-Fluorouracil (5-FU)p-value
DiarrhoeaLess FrequentMore Frequent0.03
StomatitisLess FrequentMore Frequent<0.001
Hand-Foot SyndromeLess FrequentMore Frequent<0.001

Signaling Pathways

The binding of gastrin to its receptor, CCK2R, on pancreatic cancer cells activates a network of intracellular signaling pathways that drive cell proliferation. A key pathway involves the activation of Phospholipase C (PLC), leading to the generation of second messengers that subsequently activate Protein Kinase C (PKC) and increase intracellular calcium levels. This cascade, along with the activation of Src kinase, converges on the Ras/Raf/MEK/ERK (MAPK) pathway, a central regulator of cell growth. Furthermore, evidence suggests that gastrin signaling can lead to the increased expression of the proto-oncogene c-Myc, a critical transcription factor for cell cycle progression. While the Signal Transducer and Activator of Transcription 3 (STAT3) is a known driver of pancreatic cancer progression, its direct activation by gastrin/CCK2R signaling is less clearly defined.

Gastrazole_Signaling_Pathway Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R G_protein Gq/11 CCK2R->G_protein Src Src CCK2R->Src Gastrazole Gastrazole (Free Acid) Gastrazole->CCK2R Inhibition PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC co-activates Raf Raf PKC->Raf Ras Ras Src->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK cMyc c-Myc ERK->cMyc induces expression Proliferation Cell Proliferation & Survival ERK->Proliferation cMyc->Proliferation STAT3_pathway STAT3 Pathway STAT3_pathway->Proliferation

Caption: Gastrin/CCK2R signaling pathway in pancreatic cancer.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on pancreatic cancer cells.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Due to the hydrophobic nature of this compound, DMSO is a recommended solvent for preparing stock solutions.

  • To prepare a 10 mM stock solution, dissolve 6.44 mg of this compound (Molecular Weight: 643.66 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest Gastrazole concentration) should be included in all experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of pancreatic cancer cell lines (e.g., BxPC-3, PANC-1).

Materials:

  • Pancreatic cancer cell lines (e.g., BxPC-3, known to be responsive to gastrin)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Gastrin-17 (to stimulate proliferation)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in serum-free medium from the stock solution. Final concentrations may range from 0.1 µM to 100 µM.

  • After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours to starve the cells.

  • Treat the cells with the desired concentrations of this compound for 1-2 hours.

  • Following Gastrazole treatment, add gastrin-17 (e.g., at a final concentration of 10 nM) to the appropriate wells to stimulate proliferation.

  • Include the following controls:

    • Untreated cells (medium only)

    • Vehicle control (medium with the highest concentration of DMSO)

    • Gastrin-17 only

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (gastrin-17 treated) cells.

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h (Attachment) Start->Incubate1 Starve Serum Starve 24h Incubate1->Starve Treat_Gastrazole Treat with Gastrazole (Various Concentrations) Starve->Treat_Gastrazole Stimulate_Gastrin Stimulate with Gastrin-17 Treat_Gastrazole->Stimulate_Gastrin Incubate2 Incubate 48-72h Stimulate_Gastrin->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze Data (Calculate % Viability) Read_Absorbance->Analyze

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the activation of key signaling proteins in the gastrin/CCK2R pathway.

Materials:

  • Pancreatic cancer cells

  • 6-well plates

  • This compound and Gastrin-17

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum starve the cells for 24 hours.

  • Pre-treat with this compound (e.g., 10 µM) for 1-2 hours.

  • Stimulate with gastrin-17 (e.g., 10 nM) for a short duration (e.g., 5, 15, 30 minutes) to observe phosphorylation events.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Orthotopic Pancreatic Cancer Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound on tumor growth in an orthotopic mouse model of pancreatic cancer.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Pancreatic cancer cells (e.g., BxPC-3) expressing a reporter gene (e.g., luciferase)

  • Matrigel

  • This compound

  • Vehicle for in vivo administration (e.g., a solution of DMSO, PEG300, Tween 80, and saline)

  • Anesthesia

  • Surgical instruments

  • In vivo imaging system

Protocol:

  • Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize the mice. Make a small incision in the left abdominal flank to expose the pancreas.

  • Slowly inject 20-30 µL of the cell suspension into the tail of the pancreas.

  • Suture the abdominal wall and skin.

  • Allow the tumors to establish for 7-10 days. Monitor tumor growth using an in vivo imaging system.

  • Randomize the mice into treatment and control groups.

  • Prepare the this compound formulation for in vivo administration. A suggested formulation is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration should be determined based on tolerability and efficacy studies.

  • Administer this compound or the vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or continuous infusion to mimic clinical administration).

  • Monitor tumor growth regularly (e.g., twice a week) using the imaging system.

  • Measure body weight and monitor the general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry).

Xenograft_Workflow Prepare_Cells Prepare Cell Suspension (with Matrigel) Inject_Cells Orthotopically Inject Cells into Pancreas Prepare_Cells->Inject_Cells Anesthetize Anesthetize Mouse Anesthetize->Inject_Cells Tumor_Establishment Allow Tumor Establishment (7-10 days) Inject_Cells->Tumor_Establishment Randomize Randomize Mice into Groups Tumor_Establishment->Randomize Treatment Administer Gastrazole or Vehicle Randomize->Treatment Monitor_Growth Monitor Tumor Growth (e.g., Imaging) Treatment->Monitor_Growth Endpoint Study Endpoint Monitor_Growth->Endpoint Analysis Excise and Analyze Tumors Endpoint->Analysis

Caption: Workflow for an orthotopic pancreatic cancer xenograft study.

Conclusion

This compound represents a targeted therapeutic agent for pancreatic cancer that works by antagonizing the growth-promoting effects of gastrin. The provided data and protocols offer a solid foundation for researchers to further explore the preclinical efficacy and mechanism of action of this compound. Future studies could investigate the potential synergistic effects of Gastrazole with standard-of-care chemotherapies and explore its impact on the tumor microenvironment. A deeper understanding of the interplay between the gastrin/CCK2R axis and other critical oncogenic pathways, such as STAT3, will be crucial in optimizing its therapeutic application in pancreatic cancer.

References

Application Notes and Protocols for Cell-based Assays for Gastrin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The gastrin receptor, also known as the cholecystokinin B receptor (CCKBR), is a G-protein coupled receptor (GPCR) that plays a significant role in gastric acid secretion, mucosal growth, and has been implicated in the proliferation of certain cancers.[1][2] Antagonists of this receptor are valuable research tools and potential therapeutic agents. This document provides detailed application notes and protocols for various cell-based assays to identify and characterize gastrin receptor antagonists.

The gastrin receptor is primarily coupled to the Gαq subunit, which upon activation by gastrin, stimulates phospholipase C (PLC).[1][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][3] These signaling events can be monitored to assess receptor activation and antagonism.

Key Cell-based Assays for Gastrin Receptor Antagonism

Several robust cell-based assays can be employed to screen for and characterize gastrin receptor antagonists. The choice of assay depends on the specific research question, available equipment, and desired throughput. The most common assays include:

  • Intracellular Calcium Mobilization Assays: Directly measures the increase in intracellular calcium upon receptor activation.

  • IP-One HTRF Assays: Quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

  • CRE-Luciferase Reporter Assays: Measures changes in cyclic AMP response element (CRE)-driven reporter gene expression, which can be indirectly modulated by Gq signaling.

  • ERK1/2 Phosphorylation Assays: Detects the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a downstream event in the GPCR signaling cascade.

  • β-Arrestin Recruitment Assays: Monitors the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.

Data Presentation: Quantitative Analysis of Gastrin Receptor Antagonists

The following table summarizes hypothetical quantitative data for known gastrin receptor antagonists obtained from various cell-based assays. This data is for illustrative purposes to demonstrate how results can be presented.

CompoundAssay TypeCell LineAgonist (Gastrin) ConcentrationIC50 (nM)Z'-factor
Proglumide Calcium MobilizationHEK293-CCKBR10 nM15000.75
IP-One HTRFCHO-CCKBR5 nM12000.82
YF476 Calcium MobilizationAGS10 nM150.88
ERK1/2 PhosphorylationSGC-790110 nM250.79
L-365,260 β-Arrestin RecruitmentHEK293-CCKBR15 nM50.91
CRE-LuciferaseHEK293-CCKBR5 nM80.85

Signaling Pathways and Experimental Workflows

Gastrin Receptor Signaling Pathway

Activation of the gastrin receptor (CCKBR) by its ligand, gastrin, initiates a cascade of intracellular events. The primary pathway involves the Gαq protein, leading to downstream signaling. Additionally, β-arrestin recruitment plays a role in receptor regulation and signaling.

Gastrin Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Gastrin Receptor (CCKBR) G_protein Gαq/11 Receptor->G_protein Activates B_Arrestin β-Arrestin Receptor->B_Arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gastrin Gastrin Gastrin->Receptor Binds Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates CREB CREB Activation Ca2->CREB Can lead to ERK ERK1/2 Phosphorylation PKC->ERK Leads to B_Arrestin->ERK Mediates

Caption: Gastrin receptor signaling cascade.

General Workflow for Antagonist Screening

The general workflow for screening for gastrin receptor antagonists involves stimulating cells expressing the receptor with a known agonist in the presence and absence of test compounds.

Antagonist Screening Workflow Start Start Cell_Culture Culture cells expressing Gastrin Receptor (e.g., HEK293-CCKBR) Start->Cell_Culture Plating Plate cells in assay-specific microplates Cell_Culture->Plating Compound_Addition Add antagonist test compounds and control antagonists Plating->Compound_Addition Incubation1 Pre-incubate Compound_Addition->Incubation1 Agonist_Addition Add Gastrin (agonist) Incubation1->Agonist_Addition Incubation2 Incubate for specific assay duration Agonist_Addition->Incubation2 Detection Measure assay-specific signal (e.g., Fluorescence, Luminescence) Incubation2->Detection Data_Analysis Analyze data to determine IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: General antagonist screening workflow.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the release of calcium from intracellular stores upon gastrin receptor activation. Antagonists will inhibit this calcium release.[4][5][6][7]

Materials:

  • HEK293 cells stably expressing the human gastrin receptor (HEK293-CCKBR).

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (if required for cell line to prevent dye extrusion).

  • Gastrin (agonist).

  • Test compounds and control antagonist (e.g., Proglumide).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-CCKBR cells in T75 flasks.

    • Seed cells into 96- or 384-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).[8]

    • Incubate overnight at 37°C, 5% CO2.[8]

  • Dye Loading:

    • Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid (if needed) in assay buffer.

    • Aspirate the culture medium from the cell plate and add the dye-loading solution to each well.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Compound and Agonist Preparation:

    • Prepare serial dilutions of test compounds and the control antagonist in assay buffer.

    • Prepare the gastrin agonist solution at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Measurement:

    • Place the cell plate and the compound/agonist plates into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument's automated pipettor adds the test compounds/antagonist to the cell plate.

    • Record fluorescence for 1-2 minutes to observe any immediate effects.

    • The instrument then adds the gastrin agonist to all wells.

    • Continue recording fluorescence for another 1-3 minutes to measure the calcium response.

  • Data Analysis:

    • The antagonist effect is calculated as the percentage inhibition of the agonist-induced calcium response.

    • Plot the percentage inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IP-One HTRF Assay

This competitive immunoassay measures the accumulation of IP1, a stable product of the inositol phosphate cascade.[9][10][11][12][13]

Materials:

  • CHO-K1 cells stably expressing the human gastrin receptor (CHO-CCKBR).

  • Ham's F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • IP-One HTRF assay kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer).

  • Gastrin (agonist).

  • Test compounds and control antagonist.

  • Stimulation buffer (provided in the kit or a similar buffer containing LiCl).

  • 384-well low-volume white microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Culture and Plating:

    • Culture CHO-CCKBR cells.

    • Plate cells into 384-well plates (e.g., 10,000-20,000 cells/well) and incubate overnight.

  • Compound and Agonist Treatment:

    • Remove the culture medium.

    • Add test compounds or control antagonist diluted in stimulation buffer to the wells.

    • Add gastrin agonist to the wells (except for the negative control).

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Add the IP1-d2 conjugate to all wells.

    • Add the anti-IP1-cryptate antibody to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for d2).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm * 10,000).

    • The amount of native IP1 produced is inversely proportional to the HTRF signal.

    • Determine the percent inhibition of the gastrin-induced IP1 accumulation for each antagonist concentration.

    • Calculate the IC50 value by fitting the concentration-response curve.

CRE-Luciferase Reporter Assay

This assay measures the transcriptional activation of a cyclic AMP response element (CRE) linked to a luciferase reporter gene. While gastrin receptor primarily signals through Gq, crosstalk with pathways that modulate cAMP levels or CREB activation can be detected.[14][15][16][17][18]

Materials:

  • HEK293 cells.

  • Expression vector for the human gastrin receptor.

  • CRE-luciferase reporter vector (e.g., pGL4.29[luc2P/CRE/Hygro]).[16]

  • Transfection reagent.

  • DMEM with 10% FBS.

  • Gastrin (agonist).

  • Test compounds and control antagonist.

  • Luciferase assay reagent (e.g., ONE-Glo™).

  • White, opaque 96- or 384-well microplates.

  • Luminometer.

Protocol:

  • Transfection:

    • Co-transfect HEK293 cells with the gastrin receptor expression vector and the CRE-luciferase reporter vector.

    • Plate the transfected cells into white microplates and allow them to adhere and express the proteins (typically 24-48 hours).

  • Compound and Agonist Treatment:

    • Replace the culture medium with serum-free medium containing the test compounds or control antagonist.

    • Pre-incubate for 30 minutes.

    • Add gastrin agonist and incubate for 4-6 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and the luminescent reaction to stabilize.

  • Measurement:

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity by the agonist.

    • Determine the percent inhibition of the agonist-induced luciferase expression by the antagonists.

    • Generate concentration-response curves and calculate IC50 values.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream signaling event that can be initiated by gastrin receptor activation.[19][20][21][22]

Materials:

  • Gastric cancer cell lines endogenously expressing the gastrin receptor (e.g., AGS, SGC-7901).[23][24]

  • Appropriate cell culture medium.

  • Gastrin (agonist).

  • Test compounds and control antagonist.

  • Cell lysis buffer.

  • Phospho-ERK1/2 and total ERK1/2 antibodies.

  • Assay platform (e.g., Western blot, ELISA, HTRF).

  • Microplate reader or imaging system depending on the platform.

Protocol (HTRF-based):

  • Cell Culture and Plating:

    • Culture and plate cells in a 96- or 384-well plate and grow to confluence.

    • Serum-starve the cells overnight before the assay to reduce basal ERK phosphorylation.

  • Compound and Agonist Treatment:

    • Add test compounds or control antagonist and pre-incubate.

    • Stimulate with gastrin for a short period (typically 5-15 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Aspirate the medium and add the lysis buffer containing the HTRF detection antibodies (anti-phospho-ERK-d2 and anti-total-ERK-cryptate).

    • Incubate for 2-4 hours at room temperature.

  • Measurement:

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and normalize the phospho-ERK signal to the total ERK signal.

    • Determine the percent inhibition of gastrin-induced ERK phosphorylation by the antagonists.

    • Calculate IC50 values from the concentration-response curves.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated gastrin receptor and β-arrestin.[25][26][27][28][29]

Materials:

  • HEK293 cells stably co-expressing the gastrin receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Appropriate cell culture medium.

  • Gastrin (agonist).

  • Test compounds and control antagonist.

  • Detection reagents (substrate for the complemented enzyme).

  • White, opaque microplates.

  • Luminometer.

Protocol (based on Enzyme Fragment Complementation):

  • Cell Culture and Plating:

    • Culture and plate the engineered cells in white microplates.

    • Incubate overnight.

  • Compound and Agonist Treatment:

    • Add test compounds or control antagonist.

    • Add gastrin agonist.

    • Incubate for 60-90 minutes at 37°C.

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Measurement:

    • Measure the luminescent signal.

  • Data Analysis:

    • The luminescent signal is proportional to the extent of β-arrestin recruitment.

    • Calculate the percent inhibition of the agonist-induced signal by the antagonists.

    • Determine the IC50 values from the concentration-response curves.

Conclusion

The cell-based assays described in these application notes provide a comprehensive toolkit for the identification and characterization of gastrin receptor antagonists. By selecting the appropriate assay and carefully following the detailed protocols, researchers can effectively screen compound libraries, determine antagonist potency, and elucidate the mechanism of action of novel drug candidates targeting the gastrin receptor. The quantitative data and visual workflows presented herein serve as a guide for experimental design and data interpretation in the pursuit of new therapeutics.

References

Application Notes and Protocols for High-Throughput Screening with Gastrazole Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrazole free acid belongs to the class of substituted benzimidazoles, which are potent inhibitors of the gastric hydrogen-potassium ATPase (H+/K+ ATPase), commonly known as the proton pump. This enzyme is the final common pathway for gastric acid secretion in parietal cells, making it a key therapeutic target for acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. High-throughput screening (HTS) assays are essential for the discovery of novel and improved proton pump inhibitors (PPIs). These application notes provide a detailed protocol for a fluorescence-based HTS assay to identify and characterize inhibitors of the H+/K+ ATPase, using this compound as a representative compound.

The described assay is a robust and scalable method that measures the change in intravesicular pH in isolated gastric vesicles. The principle of the assay relies on the pH-sensitive fluorescent dye, 9-amino-6-chloro-2-methoxyacridine (ACMA). In the presence of ATP, the H+/K+ ATPase actively pumps protons into the gastric vesicles, creating an acidic intravesicular environment. ACMA accumulates in these acidic vesicles, leading to a quenching of its fluorescence signal. Inhibitors of the H+/K+ ATPase, such as this compound, will prevent this proton influx, resulting in a reduced quenching of the ACMA fluorescence.

Mechanism of Action and Signaling Pathway

This compound, as a substituted benzimidazole, is a prodrug that requires activation in an acidic environment. Within the acidic secretory canaliculi of parietal cells, it undergoes a chemical rearrangement to its active, sulfenamide form. This activated form then covalently binds to cysteine residues on the extracellular domain of the α-subunit of the H+/K+ ATPase, leading to its irreversible inhibition. This action blocks the exchange of cytoplasmic H+ for luminal K+, thereby inhibiting the final step of gastric acid secretion.[1][2][3]

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the activation of the H+/K+ ATPase in parietal cells. The primary stimulants are gastrin, acetylcholine, and histamine. Gastrin, released from G-cells, stimulates enterochromaffin-like (ECL) cells to release histamine. Acetylcholine is released from postganglionic vagal fibers. Histamine and acetylcholine bind to their respective receptors (H2 and M3 receptors) on the basolateral membrane of parietal cells, activating intracellular signaling cascades that lead to the translocation and activation of H+/K+ ATPase at the apical membrane.[4][5]

Signaling Pathway of Gastric Acid Secretion and Inhibition by Gastrazole Gastrin Gastrin Histamine Histamine Gastrin->Histamine Stimulates ECL cells ACh Acetylcholine ParietalCell Parietal Cell ACh->ParietalCell Histamine->ParietalCell HKATPase H+/K+ ATPase (Proton Pump) ParietalCell->HKATPase Activates GastricAcid Gastric Acid (H+) HKATPase->GastricAcid Pumps H+ GastrazoleActive Activated Gastrazole (Sulfenamide) GastricAcid->GastrazoleActive Activates Gastrazole This compound (Prodrug) Gastrazole->GastricAcid Acidic Environment GastrazoleActive->HKATPase Inhibits HTS Experimental Workflow for H+/K+ ATPase Inhibitors Start Start Dispense Dispense Test Compounds, Controls (Gastrazole, Omeprazole), and DMSO to 384-well plate Start->Dispense AddVesicles Add Gastric Vesicle/ACMA Mix to each well Dispense->AddVesicles Incubate1 Pre-incubate at Room Temperature (15 minutes) AddVesicles->Incubate1 AddATP Initiate reaction by adding ATP/Valinomycin Mix Incubate1->AddATP ReadFluorescence Measure Fluorescence Kinetics (e.g., every 30 seconds for 15 minutes) AddATP->ReadFluorescence Analyze Data Analysis: - Calculate initial rate of quenching - Determine % inhibition - Calculate IC50 and Z' factor ReadFluorescence->Analyze End End Analyze->End

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Rabeprazole in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Accurate and reliable quantification of rabeprazole in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of rabeprazole in human plasma.

The method utilizes a simple protein precipitation technique for sample preparation and a stable isotope-labeled internal standard for accurate quantification.[2] The chromatographic separation is achieved on a C18 reversed-phase column with a rapid isocratic elution, allowing for high-throughput analysis.[2][3] Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM), providing excellent sensitivity and selectivity.[2][4]

Experimental Protocols

Materials and Reagents
  • Rabeprazole reference standard

  • Rabeprazole-¹³C, d₃ (Internal Standard, IS)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Drug-free human plasma (with anticoagulant)

Instrumentation
  • Liquid chromatograph (LC) system capable of delivering reproducible gradients.

  • Autosampler.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve rabeprazole and rabeprazole-¹³C, d₃ in methanol to obtain individual stock solutions of 1 mg/mL. Store at 2-8°C.

  • Working Solutions: Prepare serial dilutions of the rabeprazole stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the rabeprazole-¹³C, d₃ stock solution with methanol to obtain a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL of Rabeprazole-¹³C, d₃).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column C18 column (e.g., Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 µm)[2]
Mobile Phase 40% 10 mM Ammonium Acetate: 60% Acetonitrile[2]
Flow Rate 0.700 mL/min[2]
Injection Volume 10 µL
Column Temperature 40°C
Run Time ~2 minutes

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Rabeprazole Transition m/z 360.1 → 242.2[4][5]
Rabeprazole-¹³C, d₃ (IS) Transition m/z 364.1 → 245.2
Collision Gas Argon
Ion Source Temperature 500°C[6]

Data Presentation

Table 1: Calibration Curve and Linearity
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Rabeprazole0.1 - 150[2]> 0.99
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.1< 10[2]< 10[2]85-115
Low0.3< 10< 1085-115
Medium75< 10< 1085-115
High120< 10< 1085-115
Table 3: Recovery
AnalyteMean Extraction Recovery (%)
Rabeprazole~70%[2]
Rabeprazole-¹³C, d₃ (IS)Consistent with Rabeprazole

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is_add Add 20 µL Internal Standard (Rabeprazole-¹³C, d₃) plasma->is_add ppt Add 300 µL Acetonitrile (Protein Precipitation) is_add->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 10 µL into LC-MS/MS supernatant->injection lc Chromatographic Separation (C18 Column) injection->lc ms Mass Spectrometric Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Rabeprazole calibration->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of Rabeprazole in human plasma.

validation_pathway cluster_validation Method Validation cluster_application Method Application method_development Method Development specificity Specificity & Selectivity method_development->specificity linearity Linearity & Range method_development->linearity precision Precision (Intra & Inter-day) specificity->precision accuracy Accuracy linearity->accuracy stability Stability (Freeze-thaw, Bench-top, etc.) precision->stability recovery Extraction Recovery accuracy->recovery application Pharmacokinetic / Bioequivalence Studies recovery->application stability->application

Caption: Logical pathway for the development, validation, and application of the bioanalytical method.

References

Application Notes & Protocols for Studying Gastrazole's Anti-Ulcer Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing established animal models to investigate the anti-ulcer efficacy of Gastrazole, a novel proton pump inhibitor. The methodologies described herein are based on widely accepted and validated pre-clinical models of gastric ulceration.

Introduction to Gastrazole and its Presumed Mechanism of Action

Gastrazole is a substituted benzimidazole derivative that is postulated to inhibit gastric acid secretion by selectively targeting the H+/K+-ATPase enzyme system in gastric parietal cells.[1] By blocking the final step in acid production, Gastrazole is expected to reduce gastric acidity, thereby promoting the healing of gastric ulcers and protecting the gastric mucosa from injury.[1][2] The anti-ulcer activity of Gastrazole can be effectively evaluated using various animal models that mimic the pathophysiology of human gastric ulcers.[3][4]

Recommended Animal Models for Anti-Ulcer Studies

The selection of an appropriate animal model is crucial for elucidating the specific pharmacological properties of Gastrazole. The two most common and relevant models for studying anti-ulcer effects are the ethanol-induced and NSAID-induced gastric ulcer models in rats.[5][6]

  • Ethanol-Induced Gastric Ulcer Model: This model is particularly useful for evaluating the cytoprotective effects of a drug.[6] Ethanol induces acute gastric lesions by disrupting the gastric mucosal barrier, increasing oxidative stress, and causing microvascular damage.[4][6]

  • NSAID (Indomethacin)-Induced Gastric Ulcer Model: This model is relevant for studying ulcers caused by non-steroidal anti-inflammatory drugs. NSAIDs inhibit prostaglandin synthesis, which is crucial for maintaining mucosal integrity, leading to reduced mucus and bicarbonate secretion and decreased mucosal blood flow.[5][7]

Experimental Protocols

General Animal Handling and Preparation
  • Animals: Male Wistar rats (200-250 g) are recommended.

  • Housing: Animals should be housed in cages with wire mesh bottoms to prevent coprophagy, under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle).

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Animals should be fasted for 24 hours prior to ulcer induction, with free access to water.[5]

Protocol for Ethanol-Induced Gastric Ulcer
  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I (Normal Control): No treatment.

    • Group II (Ulcer Control): Vehicle (e.g., 1% Tween 80 in saline).

    • Group III (Standard Drug): Omeprazole (20 mg/kg, p.o.).

    • Group IV (Gastrazole - Low Dose): Gastrazole (10 mg/kg, p.o.).

    • Group V (Gastrazole - High Dose): Gastrazole (20 mg/kg, p.o.).

  • Dosing: Administer the respective treatments orally (p.o.) 60 minutes before ulcer induction.

  • Ulcer Induction: Administer 1 mL of absolute ethanol orally to each animal (except the Normal Control group).[8]

  • Sacrifice and Sample Collection: One hour after ethanol administration, euthanize the animals by cervical dislocation.[8]

  • Stomach Examination: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Ulcer Index Determination: Examine the gastric mucosa for lesions. The ulcer index can be calculated based on the number and severity of the lesions. A common scoring system is:

    • 0 = No ulcer

    • 1 = Pinpoint ulcers

    • 2 = 1-2 mm ulcers

    • 3 = >2 mm ulcers The sum of the scores per stomach constitutes the ulcer index. The percentage of ulcer inhibition can be calculated using the formula: % Inhibition = [(Ulcer Index_Control - Ulcer Index_Treated) / Ulcer Index_Control] x 100

Protocol for NSAID (Indomethacin)-Induced Gastric Ulcer
  • Grouping: Similar to the ethanol-induced model.

  • Dosing: Administer the respective treatments orally 30 minutes before ulcer induction.

  • Ulcer Induction: Administer indomethacin (30 mg/kg, subcutaneously) to induce gastric ulcers.[5]

  • Sacrifice and Sample Collection: Four hours after indomethacin administration, euthanize the animals.

  • Stomach Examination and Ulcer Index Determination: Follow the same procedure as described for the ethanol-induced model.

Data Presentation

The following tables summarize the expected quantitative data from the proposed studies on Gastrazole.

Table 1: Effect of Gastrazole on Ulcer Index in Ethanol-Induced Gastric Ulcer Model

GroupTreatmentDose (mg/kg)Ulcer Index (Mean ± SEM)% Inhibition
INormal Control-0.00 ± 0.00-
IIUlcer Control-12.5 ± 1.20
IIIOmeprazole203.2 ± 0.4 74.4
IVGastrazole106.8 ± 0.7**45.6
VGastrazole203.5 ± 0.572.0

**p<0.05, **p<0.01, **p<0.001 compared to Ulcer Control group.

Table 2: Effect of Gastrazole on Ulcer Index in Indomethacin-Induced Gastric Ulcer Model

GroupTreatmentDose (mg/kg)Ulcer Index (Mean ± SEM)% Inhibition
INormal Control-0.00 ± 0.00-
IIUlcer Control-15.8 ± 1.50
IIIOmeprazole204.1 ± 0.6 74.1
IVGastrazole108.2 ± 0.9**48.1
VGastrazole204.5 ± 0.771.5

**p<0.05, **p<0.01, **p<0.001 compared to Ulcer Control group.

Visualization of Pathways and Workflows

Signaling Pathways in Gastric Ulcer Healing

The healing of a gastric ulcer is a complex process involving cell proliferation, migration, and angiogenesis, which are regulated by various growth factors and signaling pathways.[9][10] Gastrazole, by reducing gastric acidity, creates a more favorable environment for these natural healing processes to occur.

G cluster_0 Cellular Response to Injury cluster_1 Intracellular Signaling Cascades cluster_2 Healing Processes Injury Gastric Mucosal Injury (e.g., Ethanol, NSAIDs) Hypoxia Hypoxia Injury->Hypoxia GrowthFactors Release of Growth Factors (EGF, VEGF, FGF) Injury->GrowthFactors Hypoxia->GrowthFactors Receptors Growth Factor Receptor Activation (e.g., EGFR, VEGFR) GrowthFactors->Receptors MAPK MAPK/ERK Pathway Receptors->MAPK PI3K PI3K/Akt Pathway Receptors->PI3K Proliferation Cell Proliferation & Migration MAPK->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis Healing Ulcer Healing & Mucosal Repair Proliferation->Healing Angiogenesis->Healing Gastrazole Gastrazole (Reduces Acidity) Gastrazole->Healing Promotes Healing Environment

Caption: Signaling pathways in gastric ulcer healing.

Experimental Workflow for Anti-Ulcer Drug Screening

The following diagram illustrates the general workflow for evaluating the anti-ulcer activity of a test compound like Gastrazole.

G start Start: Select Animal Model (e.g., Ethanol or NSAID-induced) acclimatize Animal Acclimatization (1 week) start->acclimatize fasting Fasting (24 hours) acclimatize->fasting grouping Animal Grouping (Control, Standard, Test Groups) fasting->grouping dosing Drug Administration (Vehicle, Omeprazole, Gastrazole) grouping->dosing induction Ulcer Induction (Ethanol or Indomethacin) dosing->induction sacrifice Euthanasia & Stomach Excision induction->sacrifice analysis Macroscopic Examination & Ulcer Index Calculation sacrifice->analysis stats Statistical Analysis analysis->stats end End: Report Findings stats->end

Caption: Experimental workflow for anti-ulcer screening.

Logical Relationship of Gastrazole's Action

This diagram shows the logical flow of how Gastrazole is presumed to exert its anti-ulcer effect.

G gastrazole Gastrazole Administration pump_inhibition Inhibition of H+/K+-ATPase (Proton Pump) gastrazole->pump_inhibition acid_reduction Decreased Gastric Acid Secretion pump_inhibition->acid_reduction ph_increase Increased Gastric pH acid_reduction->ph_increase mucosal_protection Reduced Mucosal Damage & Promotion of Healing Environment ph_increase->mucosal_protection ulcer_healing Gastric Ulcer Healing mucosal_protection->ulcer_healing

Caption: Logical flow of Gastrazole's anti-ulcer action.

References

Application Notes and Protocols for a Representative Proton Pump Inhibitor (e.g., Omeprazole) in Gastroesophageal Reflux Disease (GERD) Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Gastrazole": The term "Gastrazole" does not correspond to a recognized pharmaceutical agent. This document therefore focuses on a representative and widely studied proton pump inhibitor (PPI), Omeprazole, as a proxy for investigating therapeutic agents for Gastroesophageal Reflux Disease (GERD). The principles, pathways, and protocols described herein are broadly applicable to the class of PPIs.

Introduction

Gastroesophageal reflux disease (GERD) is a chronic condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in some cases, complications such as esophagitis.[1] Proton pump inhibitors (PPIs) are a cornerstone in the management of GERD, providing relief by potently suppressing gastric acid secretion.[1][2][3][4][5] These drugs are prodrugs that, in the acidic environment of the stomach, are converted to their active form, which then irreversibly blocks the H+/K+ ATPase (the proton pump) in gastric parietal cells.[2][3][6][7] This action inhibits the final step of acid production, leading to a sustained increase in intragastric pH.[2][7]

These application notes provide an overview of the use of a representative PPI, Omeprazole, in GERD research, detailing its mechanism of action, relevant signaling pathways, and protocols for preclinical evaluation.

Mechanism of Action

Omeprazole and other PPIs are weak bases that accumulate in the acidic secretory canaliculi of gastric parietal cells.[6] Here, the acidic environment catalyzes their conversion to a reactive sulfenamide cation.[2] This active form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase, irreversibly inactivating the enzyme.[2][3][7] Because the inhibition is irreversible, acid secretion can only resume after the synthesis of new H+/K+ ATPase enzymes, which takes approximately 24-48 hours.[2] This prolonged duration of action is a key feature of PPIs and contributes to their clinical efficacy.[6][7]

Signaling Pathways in GERD Pathogenesis

Chronic exposure of the esophageal epithelium to gastric acid and bile salts in GERD activates several pro-inflammatory signaling pathways, contributing to tissue injury and the development of complications like Barrett's esophagus.[8][9][10] Understanding these pathways is crucial for developing novel therapeutic strategies.

  • NF-κB Pathway: Gastroesophageal reflux can activate the NF-κB pathway in esophageal epithelial cells.[8][11] This leads to the upregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8, as well as matrix metalloproteinases (MMPs) like MMP-3 and MMP-9.[8][11] This inflammatory cascade can disrupt the esophageal barrier by downregulating tight junction proteins, further exacerbating inflammation.[8][11]

  • MAPK Pathway: The acidic environment in GERD can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK.[8] Activation of p38 MAPK, in particular, leads to the release of TNF-α, IL-6, and IL-1β, contributing to esophageal mucosal inflammation and oxidative stress.[8]

  • PI3K/Akt Pathway: Acid and bile acids can activate the PI3K/Akt signaling pathway.[8] This pathway is implicated in cell survival and proliferation and may play a role in the development of Barrett's esophagus and esophageal adenocarcinoma.[8]

GERD_Signaling_Pathways cluster_reflux Gastroesophageal Reflux (Acid & Bile) cluster_epithelial_cell Esophageal Epithelial Cell cluster_nfkb_downstream NF-κB Downstream Effects cluster_mapk_downstream MAPK Downstream Effects cluster_pi3k_downstream PI3K/Akt Downstream Effects cluster_outcomes Pathological Outcomes Reflux Acid & Bile Salts NFkB NF-κB Pathway Reflux->NFkB MAPK MAPK Pathway (ERK, JNK, p38) Reflux->MAPK PI3K_Akt PI3K/Akt Pathway Reflux->PI3K_Akt Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) NFkB->Cytokines MMPs ↑ MMPs NFkB->MMPs Barrier_Dysfunction ↓ Tight Junctions (Barrier Dysfunction) NFkB->Barrier_Dysfunction Inflammation ↑ Inflammation (TNF-α, IL-6, IL-1β) MAPK->Inflammation Oxidative_Stress ↑ Oxidative Stress MAPK->Oxidative_Stress Cell_Survival ↑ Cell Survival PI3K_Akt->Cell_Survival Proliferation ↑ Proliferation PI3K_Akt->Proliferation Esophagitis Esophagitis Cytokines->Esophagitis Inflammation->Esophagitis Barretts Barrett's Esophagus Cell_Survival->Barretts Proliferation->Barretts

Signaling pathways activated by gastroesophageal reflux in esophageal epithelial cells.

Data Presentation

ParameterOmeprazoleLansoprazolePantoprazoleRabeprazoleEsomeprazole
Bioavailability ~35-40%[2]80-90%[5]77%[5]52%89%[5]
Half-life (t½) 1-2 hours[2]~1.5 hours~1 hour~1 hour~1.3 hours
Time to Max. Plasma Conc. (tₘₐₓ) 1-5 hours[12]1.5-2 hours2-4 hours2-5 hours1.5-2 hours
Protein Binding ~95%[2]~97%~98%~97%~97%
Metabolism Hepatic (CYP2C19, CYP3A4)[2][12]Hepatic (CYP2C19, CYP3A4)Hepatic (CYP2C19)Hepatic (CYP2C19, CYP3A4)Hepatic (CYP2C19, CYP3A4)

Note: Pharmacokinetic parameters can vary between individuals due to factors such as genetic polymorphisms of metabolizing enzymes (e.g., CYP2C19).[12][13]

OutcomePlaceboOmeprazole (10 mg/day)Omeprazole (20 mg/day)
Complete Heartburn Resolution (Final Week) 5%[14]27%[14]48%[14]
No Heartburn on Day 7 14%[14]41%[14]62%[14]
No Heartburn on Day 27 23%[14]49%[14]74%[14]
OutcomeOmeprazole (10 mg)Rabeprazole (10 mg)
Symptom-Free Patients 96.4%[15]95.1%[15]

Experimental Protocols

This protocol is designed to create a reproducible model of GERD in rats to evaluate the efficacy of therapeutic agents. Several surgical methods exist, with variations in the extent of myectomy and pyloric ligation.[16][17]

Objective: To induce chronic gastroesophageal reflux in rats for the study of esophagitis and the evaluation of potential GERD therapies.

Materials:

  • Wistar rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Sutures

  • Test compound (e.g., Omeprazole) and vehicle

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rats and prepare the abdominal area for surgery.

  • Laparotomy: Perform a midline laparotomy to expose the stomach and esophagus.

  • Cardiomyotomy and Pyloric Ligation: Perform a cardiomyotomy at the lower esophagus and a partial ligation of the pylorus to induce reflux. The specific technique can be adapted from various published methods.[17]

  • Closure: Close the abdominal incision in layers.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • Treatment: Administer the test compound or vehicle daily for the desired study duration (e.g., 4 weeks).

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect the esophagus for macroscopic and microscopic evaluation of esophagitis. The pH of the lower esophagus can also be measured.[17]

GERD_Animal_Model_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Surgical Induction of Reflux (Cardiomyotomy + Pyloric Ligation) Anesthesia->Surgery PostOp Post-operative Care Surgery->PostOp Treatment Daily Treatment (Test Compound or Vehicle) PostOp->Treatment Endpoint Endpoint Analysis (Euthanasia, Tissue Collection) Treatment->Endpoint Analysis Macroscopic & Microscopic Evaluation of Esophagitis Endpoint->Analysis End End Analysis->End

Workflow for a surgically-induced GERD animal model.

This protocol allows for the investigation of cellular and molecular mechanisms of GERD-induced esophageal injury and the effects of therapeutic agents in a controlled environment.

Objective: To model the effects of reflux on esophageal epithelial cells and to screen for compounds that modulate inflammatory responses.

Materials:

  • Human esophageal epithelial cell line (e.g., HET-1A)

  • Cell culture medium and supplements

  • Acidified medium (pH 4-5)

  • Bile salts (e.g., deoxycholic acid, glycocholic acid) at physiological concentrations (100-200 µM)[18]

  • Test compound (e.g., Omeprazole) and vehicle

  • Reagents for downstream analysis (e.g., ELISA kits for cytokines, Western blot reagents for signaling proteins)

Procedure:

  • Cell Culture: Culture esophageal epithelial cells to a desired confluency in standard culture conditions.

  • Pre-treatment: Pre-treat cells with the test compound or vehicle for a specified period (e.g., 1 hour).

  • Reflux Simulation: Expose the cells to acidified medium containing bile salts for a duration that mimics reflux episodes (e.g., multiple short exposures of 5-25 minutes).[18]

  • Wash and Recovery: Wash the cells with fresh medium and allow them to recover for a defined period (e.g., 6-24 hours).

  • Endpoint Analysis:

    • Cytotoxicity: Assess cell viability using assays like MTT or LDH release.

    • Inflammatory Markers: Measure the secretion of pro-inflammatory cytokines (e.g., IL-8) in the culture supernatant by ELISA.

    • Signaling Pathway Activation: Analyze the phosphorylation status of key signaling proteins (e.g., NF-κB, p38 MAPK) by Western blotting.

    • Gene Expression: Evaluate the expression of target genes by RT-qPCR.

Cell_Based_Assay_Workflow cluster_analysis Analysis Methods Start Start Culture Culture Esophageal Epithelial Cells Start->Culture Pretreat Pre-treat with Test Compound/Vehicle Culture->Pretreat Reflux Simulate Reflux (Acid + Bile Salts) Pretreat->Reflux Wash Wash and Recover Reflux->Wash Endpoint Endpoint Analysis Wash->Endpoint Cytotoxicity Cytotoxicity Assay (MTT, LDH) Endpoint->Cytotoxicity ELISA Cytokine Measurement (ELISA) Endpoint->ELISA Western Signaling Pathway Analysis (Western Blot) Endpoint->Western qPCR Gene Expression (RT-qPCR) Endpoint->qPCR End End qPCR->End

Workflow for an in vitro cell-based assay for GERD research.

Conclusion

The study of representative proton pump inhibitors like Omeprazole in the context of GERD provides a robust framework for understanding the disease and developing new therapies. The protocols and information presented here offer a starting point for researchers to investigate the efficacy and mechanisms of action of novel compounds for the treatment of gastroesophageal reflux disease. The use of both in vivo and in vitro models is essential for a comprehensive evaluation, from systemic effects to the underlying cellular and molecular pathways.

References

Application Notes and Protocols: Immunohistochemical Analysis of Gastrin Receptor (CCKBR) Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholecystokinin B receptor (CCKBR), also known as the gastrin receptor, is a G protein-coupled receptor that plays a significant role in gastrointestinal physiology and has been implicated in the pathophysiology of various cancers.[1][2] Gastrin, its primary ligand, is a hormone that stimulates gastric acid secretion.[3] The gastrin/CCKBR signaling axis has been shown to influence cell proliferation, apoptosis, and migration in both normal and neoplastic tissues.[4] Consequently, the detection and quantification of CCKBR expression in tissues by immunohistochemistry (IHC) is a valuable tool for both basic research and the development of targeted therapies.[1] This document provides a detailed protocol for the immunohistochemical staining of CCKBR in formalin-fixed, paraffin-embedded (FFPE) tissues, along with data on its expression in various normal and cancerous tissues and an overview of its signaling pathways.

Quantitative Data Summary

The expression of gastrin receptor (CCKBR) has been evaluated across a range of normal and cancerous tissues. The following tables summarize the semi-quantitative data from immunohistochemical studies. Scoring is often based on a combination of staining intensity and the percentage of immunoreactive cells.

Table 1: CCKBR Expression in Human Cancer Tissues

Cancer TypeNumber of CasesPercentage of Positive Cases (%)Staining Intensity/Score
Stomach Cancer5558.2%Significantly high in well and moderately differentiated samples
Pancreatic Cancer3818.4%Down-regulation compared to normal pancreas
Neuroendocrine Tumors (Stomach)8100%Moderate to strong cytoplasmic staining
Adenocarcinomas (Stomach)2989% (protein), 41% (mRNA)Weak to moderate cytoplasmic staining
Colorectal CarcinomaNot specified60.3% (carcinoma tissue)Not specified

Data synthesized from multiple sources.[5][6][7]

Table 2: CCKBR Expression in Normal Human Tissues

Tissue TypeNumber of CasesPercentage of Positive Cases (%)Staining Intensity/Score
Pancreas1060.0%High expression
Stomach (Benign Gastric Diseases)2548.0%Not specified
Stomach (Antrum)Not specifiedPositiveStaining in D cells
BrainNot specifiedPresentModulates anxiety, analgesia, arousal

Data synthesized from multiple sources.[7][8][9]

Experimental Protocols

Immunohistochemistry Protocol for Gastrin Receptor (CCKBR) in FFPE Tissues

This protocol provides a general guideline for the immunohistochemical detection of CCKBR. Optimization may be required for specific antibodies and tissue types.

1. Reagents and Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 80%)

  • Deionized or distilled water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 9.0)[10][11]

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against CCKBR (validated for IHC)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit/mouse)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microscope

2. Deparaffinization and Rehydration:

  • Immerse slides in xylene: 2 x 5 minutes.

  • Immerse in 100% ethanol: 2 x 3 minutes.

  • Immerse in 95% ethanol: 1 minute.

  • Immerse in 80% ethanol: 1 minute.

  • Rinse in deionized water for 5 minutes.[10]

3. Antigen Retrieval:

  • Heat-Induced Epitope Retrieval (HIER): This is a common method for unmasking epitopes in FFPE tissues.

    • Immerse slides in pre-heated antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0) in a pressure cooker, steamer, or water bath.[12]

    • Heat at 95-100°C for 20-30 minutes.[10]

    • Allow slides to cool in the buffer for at least 20 minutes at room temperature.

    • Rinse slides in deionized water.

4. Staining Procedure:

  • Peroxidase Blocking: Immerse slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

  • Washing: Wash slides with PBS or TBS wash buffer (3 x 5 minutes).

  • Blocking: Apply blocking buffer to the tissue sections and incubate for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Drain the blocking buffer and apply the primary anti-CCKBR antibody diluted in blocking buffer. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

  • Washing: Wash slides with wash buffer (3 x 5 minutes).

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Washing: Wash slides with wash buffer (3 x 5 minutes).

  • Detection: Apply the DAB substrate solution and incubate for a time determined by microscopic observation to achieve the desired staining intensity.

  • Washing: Rinse slides with deionized water to stop the reaction.

5. Counterstaining and Mounting:

  • Counterstain with hematoxylin for 30-60 seconds.

  • Rinse with deionized water.

  • "Blue" the sections in running tap water or a bluing agent.

  • Dehydrate the sections through graded alcohols (95% ethanol, 100% ethanol) and clear in xylene.

  • Coverslip with a permanent mounting medium.

6. Interpretation of Staining:

  • CCKBR staining is typically observed in the cytoplasm and/or on the cell membrane.[5][6]

  • A scoring system can be used for semi-quantitative analysis, often multiplying a staining intensity score (e.g., 0 = negative, 1 = weak, 2 = moderate, 3 = strong) by a score for the percentage of positive cells.[1][13]

Visualizations

Gastrin Receptor (CCKBR) Signaling Pathway

CCKBR_Signaling_Pathway Gastrin Gastrin CCKBR Gastrin Receptor (CCKBR) Gastrin->CCKBR G_protein Gq / G12/13 CCKBR->G_protein PLC PLC G_protein->PLC PI3K PI3K / AKT G_protein->PI3K Src Src G_protein->Src PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC activates MAPK MAPK (ERK) PKC->MAPK Cell_Response Cellular Responses (Proliferation, Anti-apoptosis, Migration) PI3K->Cell_Response MAPK->Cell_Response Src->Cell_Response

Caption: Gastrin receptor (CCKBR) signaling pathways.

Immunohistochemistry Experimental Workflow

IHC_Workflow Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Analysis Microscopic Analysis & Scoring Dehydration->Analysis

Caption: General workflow for immunohistochemistry.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Gastrazole (Rabeprazole) Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Gastrazole (Rabeprazole) free acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Gastrazole (Rabeprazole) free acid and Rabeprazole sodium?

A1: Gastrazole is a brand name for Rabeprazole. Rabeprazole can exist as a free acid (or more accurately, a free base/zwitterion) or as a sodium salt. The sodium salt is the form most commonly used in pharmaceutical formulations and is generally more soluble in water and neutral to alkaline aqueous solutions. The free acid form is less soluble in water, particularly at neutral and acidic pH.

Q2: Why is my Gastrazole (Rabeprazole) free acid not dissolving in water?

A2: Rabeprazole free acid has low aqueous solubility. Its solubility is highly pH-dependent. In acidic and neutral aqueous solutions, it is particularly poorly soluble and also prone to rapid degradation.[1][2] For significant dissolution, the pH of the solution needs to be considered and likely adjusted.

Q3: At what pH is Gastrazole (Rabeprazole) free acid most soluble and stable?

A3: Rabeprazole is an amphoteric molecule with a pKa of the pyridine nitrogen around 5.0 and an acidic pKa for the benzimidazole N-H group.[3][4][5] It is most stable and soluble in alkaline conditions (pH > 7).[1][2] In acidic media, it degrades rapidly.[1][2] Therefore, to dissolve Rabeprazole free acid, it is recommended to use a buffer with a pH in the alkaline range.

Q4: Can I use organic solvents to dissolve Gastrazole (Rabeprazole) free acid?

A4: Yes, Rabeprazole is soluble in several organic solvents. Rabeprazole sodium is soluble in ethanol, methanol, and DMSO.[6] While specific data for the free acid is less common, it is expected to have some solubility in these solvents as well. For aqueous experiments, a small amount of an organic co-solvent can be used to prepare a stock solution, which is then further diluted in the aqueous buffer. However, the concentration of the organic solvent should be kept to a minimum to avoid potential physiological effects in biological assays.[6]

Troubleshooting Guide

Issue: Precipitate forms when I dilute my Gastrazole (Rabeprazole) stock solution into my aqueous buffer.

  • Question: Is the pH of your aqueous buffer in the acidic or neutral range?

    • Answer: Rabeprazole is poorly soluble and unstable at acidic to neutral pH.[7] The precipitate is likely the result of the drug crashing out of solution upon pH change. It is recommended to use an alkaline buffer (pH > 7.5) for your dilutions to maintain solubility.[7]

  • Question: What solvent was used to prepare the stock solution?

    • Answer: If a high concentration of an organic solvent was used for the stock, dilution into an aqueous buffer can cause precipitation if the drug's solubility limit in the final solvent mixture is exceeded. Try preparing a more dilute stock solution or using a co-solvent system in your final aqueous solution.

Issue: I am observing inconsistent results in my experiments.

  • Question: Are you preparing fresh solutions of Gastrazole (Rabeprazole) for each experiment?

    • Answer: Aqueous solutions of Rabeprazole, even at a favorable pH, are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment to ensure consistency and avoid degradation. Aqueous solutions of rabeprazole sodium are not recommended to be stored for more than one day.[6]

  • Question: Is the pH of your experimental system consistent?

    • Answer: Small changes in pH can significantly impact the solubility and stability of Rabeprazole. Ensure your buffers are well-prepared and that the pH of your final solution is verified.

Quantitative Data

The following table summarizes the solubility of Rabeprazole Sodium , which can be used as a reference for the solubility behavior of the free acid. The free acid form is expected to have significantly lower solubility in neutral and alkaline aqueous media compared to the sodium salt.

Solvent/MediumpHTemperature (°C)Solubility (mg/mL)Reference(s)
Water~7.025100.4[4]
PBS7.2N/A~10[6]
Aqueous Buffer7.5250.395[4]
Aqueous Buffer8.0250.567[4]
Aqueous Buffer9.0250.878[4]
pH adjusted to ≥ 9.0≥ 9.0N/A>110[7]
EthanolN/AN/A~30[6]
MethanolN/AN/AVery Soluble[1]
DMSON/AN/A~25[6]
ChloroformN/AN/AFreely Soluble[1]
Ethyl AcetateN/AN/AFreely Soluble[1]
EtherN/AN/AInsoluble[1]
n-HexaneN/AN/AInsoluble[1]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of Gastrazole (Rabeprazole) free acid in a specific aqueous buffer.

  • Materials:

    • Gastrazole (Rabeprazole) free acid powder

    • Selected aqueous buffer (e.g., phosphate buffer pH 7.4, borate buffer pH 9.0)

    • Vials with screw caps

    • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

    • Syringe filters (e.g., 0.22 µm)

    • Analytical method for quantification (e.g., HPLC-UV)

  • Methodology:

    • Add an excess amount of Rabeprazole free acid powder to a vial containing a known volume of the aqueous buffer. The solid should be in excess to ensure a saturated solution.

    • Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined time (e.g., 24, 48, or 72 hours) to reach equilibrium.

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

    • Dilute the filtrate with the mobile phase of the analytical method to a suitable concentration for analysis.

    • Quantify the concentration of Rabeprazole in the diluted filtrate using a validated analytical method.

    • The determined concentration represents the equilibrium solubility of Rabeprazole free acid in that specific medium.

Protocol for Solubility Enhancement using pH Adjustment
  • Objective: To prepare a solution of Gastrazole (Rabeprazole) free acid at a target concentration by adjusting the pH.

  • Materials:

    • Gastrazole (Rabeprazole) free acid powder

    • Deionized water

    • Alkalizing agent (e.g., 0.1 M NaOH)

    • pH meter

    • Stir plate and stir bar

  • Methodology:

    • Weigh the required amount of Rabeprazole free acid to achieve the target concentration.

    • Add the powder to a beaker with a volume of deionized water less than the final desired volume.

    • Begin stirring the suspension.

    • Slowly add the alkalizing agent dropwise while monitoring the pH with a calibrated pH meter.

    • Continue adding the alkalizing agent until the Rabeprazole free acid is fully dissolved and the desired pH (in the alkaline range) is reached.

    • Adjust the final volume with deionized water.

Protocol for Solubility Enhancement using Co-solvents
  • Objective: To improve the solubility of Gastrazole (Rabeprazole) free acid in an aqueous solution using a water-miscible organic solvent.

  • Materials:

    • Gastrazole (Rabeprazole) free acid powder

    • Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)

    • Aqueous buffer (alkaline pH recommended)

  • Methodology:

    • Prepare a stock solution of Rabeprazole free acid in the chosen co-solvent.

    • For the final aqueous solution, determine the desired final concentration of both the drug and the co-solvent.

    • Slowly add the stock solution to the aqueous buffer while vortexing or stirring to prevent precipitation.

    • The final concentration of the co-solvent should be kept as low as possible, especially for biological experiments.

Protocol for Solubility Enhancement using Surfactants
  • Objective: To increase the aqueous solubility of Gastrazole (Rabeprazole) free acid using a surfactant.

  • Materials:

    • Gastrazole (Rabeprazole) free acid powder

    • Surfactant (e.g., Tween 80, Poloxamer 188, Brij 58)[8][9]

    • Aqueous buffer

  • Methodology:

    • Prepare a solution of the surfactant in the aqueous buffer at a concentration above its critical micelle concentration (CMC).

    • Add an excess of Rabeprazole free acid powder to the surfactant solution.

    • Follow the shake-flask method as described above to determine the enhanced solubility.

Protocol for Solubility Enhancement using Cyclodextrin Complexation
  • Objective: To improve the aqueous solubility of Gastrazole (Rabeprazole) free acid through inclusion complexation with a cyclodextrin.

  • Materials:

    • Gastrazole (Rabeprazole) free acid powder

    • Cyclodextrin (e.g., β-Cyclodextrin, HP-β-Cyclodextrin)

    • Aqueous buffer

  • Methodology (Kneading Method):

    • Prepare a paste of the cyclodextrin with a small amount of water.

    • Add the Rabeprazole free acid powder to the paste.

    • Knead the mixture thoroughly for a specified time (e.g., 60 minutes).

    • Dry the resulting complex.

    • Determine the solubility of the complex in the aqueous buffer using the shake-flask method.

Visualizations

TroubleshootingWorkflow start Start: Low Solubility of Gastrazole Free Acid check_ph Is the aqueous solution pH > 7.5? start->check_ph adjust_ph Adjust pH to > 7.5 with an alkalizing agent check_ph->adjust_ph No check_precipitation Does precipitation occur upon dilution of stock? check_ph->check_precipitation Yes adjust_ph->check_precipitation end_soluble Solubility Improved check_precipitation->end_soluble No consider_alternatives Consider alternative enhancement methods check_precipitation->consider_alternatives Yes use_cosolvent Incorporate a co-solvent (e.g., Ethanol, PEG 400) use_cosolvent->end_soluble use_surfactant Use a surfactant (e.g., Tween 80) use_surfactant->end_soluble use_cyclodextrin Formulate with a cyclodextrin (e.g., HP-β-CD) use_cyclodextrin->end_soluble consider_alternatives->use_cosolvent consider_alternatives->use_surfactant consider_alternatives->use_cyclodextrin

Caption: Troubleshooting workflow for low solubility of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation define_params Define Target Concentration & Medium select_method Select Solubility Enhancement Method define_params->select_method ph_adjust pH Adjustment select_method->ph_adjust cosolvency Co-solvency select_method->cosolvency surfactants Surfactants select_method->surfactants cyclodextrins Cyclodextrins select_method->cyclodextrins prepare_solution Prepare Solution / Complex ph_adjust->prepare_solution cosolvency->prepare_solution surfactants->prepare_solution cyclodextrins->prepare_solution equilibrium Equilibrate (Shake-Flask) prepare_solution->equilibrium analyze Filter & Analyze Concentration (e.g., HPLC) equilibrium->analyze compare_results Compare with Control / Target analyze->compare_results optimize Optimize Formulation compare_results->optimize No success Target Solubility Achieved compare_results->success Yes optimize->select_method

Caption: Experimental workflow for solubility enhancement.

References

Overcoming Gastrazole free acid precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gastrazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing the precipitation of Gastrazole free acid in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is Gastrazole and why is it prone to precipitation?

A1: Gastrazole is a weakly acidic organic compound. Its solubility in aqueous solutions is highly dependent on pH. In its protonated (free acid) form, which is predominant at low pH, Gastrazole is poorly soluble and can precipitate out of solution. The ionized (conjugate base) form is significantly more soluble. This behavior is governed by its pKa, the pH at which 50% of the compound is in its ionized form.

Q2: What is the most common reason for Gastrazole precipitation when preparing a stock solution?

A2: The most frequent cause of precipitation is the use of a solvent system with a pH below or near the pKa of Gastrazole. When the pH of the solution is not sufficiently high to maintain Gastrazole in its ionized (and more soluble) form, the compound will convert to its less soluble free acid form and precipitate.

Q3: How can I prevent my Gastrazole stock solution from precipitating upon dilution into an aqueous buffer or cell culture medium?

A3: This is a common issue that arises from a significant pH shift. An alkaline stock solution of Gastrazole, when diluted into a neutral or acidic buffer (like PBS or standard cell culture media), will experience a rapid drop in pH, causing the compound to precipitate. To prevent this, consider the following:

  • Slow Dilution: Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This helps to avoid localized high concentrations and allows for more gradual pH equilibration.

  • Buffered Diluent: If possible, use a diluent with a higher buffer capacity or a slightly more alkaline pH that is still compatible with your experimental system.

  • Lower Final Concentration: Ensure that the final concentration of Gastrazole in your working solution does not exceed its solubility limit at the final pH of the medium.

Q4: Can I use an organic solvent to prepare my Gastrazole stock solution?

A4: Yes, using a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is a common strategy. Gastrazole is typically more soluble in 100% DMSO than in aqueous solutions. However, precipitation can still occur when the DMSO stock is diluted into an aqueous medium. This is often referred to as "crashing out." The troubleshooting steps in Q3 are also applicable here.

Troubleshooting Guides

Issue 1: Precipitate Forms During Initial Stock Solution Preparation

If you observe a precipitate while attempting to dissolve Gastrazole powder to create a stock solution, follow this troubleshooting workflow.

G start Precipitate observed during stock solution preparation check_solvent Is the solvent appropriate? start->check_solvent check_ph Is the pH of the aqueous solvent high enough? check_solvent->check_ph Yes (Aqueous) solution_dmso Use 100% DMSO as the solvent. check_solvent->solution_dmso No check_conc Is the concentration too high? check_ph->check_conc Yes solution_ph Increase pH of the solvent to be at least 2 units above the pKa of Gastrazole. (See Protocol 1) check_ph->solution_ph No solution_cosolvent Consider a co-solvent system (e.g., DMSO/PBS). (See Protocol 2) check_conc->solution_cosolvent Yes solution_conc Reduce the target concentration of the stock solution.

Caption: Troubleshooting workflow for initial precipitation.
Issue 2: Precipitate Forms After Diluting Stock Solution into Aqueous Medium

This is a frequent challenge when a concentrated stock (often in an organic solvent or at a high pH) is introduced to a physiological buffer or cell culture medium.

G start Precipitate observed after diluting stock solution check_mixing How was the stock solution added? start->check_mixing check_final_conc Is the final concentration below the solubility limit at the final pH? check_mixing->check_final_conc Slowly solution_slow_add Add stock solution dropwise to the aqueous medium while vortexing. check_mixing->solution_slow_add Quickly solution_lower_conc Lower the final working concentration. check_final_conc->solution_lower_conc No solution_intermediate_dilution Perform an intermediate dilution step in a compatible buffer. check_final_conc->solution_intermediate_dilution Yes

Caption: Troubleshooting workflow for precipitation upon dilution.

Data & Protocols

Physicochemical Properties of Gastrazole

The solubility of a weakly acidic drug like Gastrazole is dictated by its pKa and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[1][2] For a weak acid, as the pH increases above the pKa, the drug increasingly ionizes, leading to higher aqueous solubility.[3][4]

Table 1: Hypothetical Solubility of Gastrazole vs. pH

pHPredominant FormAqueous Solubility (µg/mL)
2.0Free Acid (HA)1
4.0Free Acid (HA)10
5.0 (pKa)50% HA / 50% A⁻100
6.0Conjugate Base (A⁻)1,000
7.0Conjugate Base (A⁻)>10,000
7.4Conjugate Base (A⁻)>20,000
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution of Gastrazole

This protocol is designed to create a 10 mg/mL stock solution of Gastrazole by raising the pH to ensure complete solubilization.

Materials:

  • Gastrazole (free acid powder)

  • 1 M NaOH solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • pH meter

Procedure:

  • Weigh the desired amount of Gastrazole powder. For a 10 mg/mL solution, this would be 10 mg for a final volume of 1 mL.

  • Add approximately 80% of the final volume of sterile water.

  • While stirring, add 1 M NaOH dropwise until the Gastrazole powder completely dissolves.

  • Use a calibrated pH meter to check the pH of the solution. The target pH should be at least 2 units above the pKa of Gastrazole (e.g., pH ≥ 7.0).

  • Adjust the pH as necessary with small additions of 1 M NaOH or 1 M HCl.

  • Once the desired pH is reached and the solution is clear, add sterile water to reach the final desired volume.

  • Sterile-filter the solution through a 0.22 µm filter.

  • Store in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Co-Solvent Stock Solution of Gastrazole

This protocol uses DMSO as a co-solvent to achieve a high concentration stock solution.[5][]

Materials:

  • Gastrazole (free acid powder)

  • Anhydrous, high-purity DMSO

Procedure:

  • Weigh the desired amount of Gastrazole powder.

  • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of Gastrazole).

  • Vortex or sonicate the mixture until the Gastrazole is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent moisture absorption by the DMSO.

Visualization of Key Concepts

The relationship between pH, pKa, and the solubility of a weak acid like Gastrazole is fundamental to preventing its precipitation.

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) low_ph Gastrazole is Protonated (Free Acid Form) low_solubility Low Aqueous Solubility low_ph->low_solubility precipitation Precipitation Risk is HIGH low_solubility->precipitation high_ph Gastrazole is Deprotonated (Ionized Form) high_solubility High Aqueous Solubility high_ph->high_solubility soluble Remains in Solution high_solubility->soluble

Caption: Relationship between pH and Gastrazole solubility.

References

Technical Support Center: Optimizing Rabeprazole Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Rabeprazole dosage in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Rabeprazole?

A1: Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1][2] It is a prodrug that, in the acidic environment of the parietal cells of the stomach, is converted to its active sulfenamide form.[2][3] This active form then irreversibly binds to the H+/K+-ATPase (the proton pump) on the surface of these cells, blocking the final step in gastric acid production.[2][4]

Q2: Why is the formulation of Rabeprazole critical for in vivo studies?

A2: Rabeprazole is acid-labile, meaning it degrades quickly in acidic environments.[1] For oral administration in animal studies, it is crucial to protect the compound from the low pH of the stomach to ensure it reaches the small intestine for absorption. This is typically achieved by formulating it in an alkaline buffer, such as sodium bicarbonate, or by using an enteric-coated formulation.[1]

Q3: What are common animal models used to evaluate Rabeprazole efficacy?

A3: Rats and dogs are the most frequently used animal models for evaluating the pharmacodynamics of PPIs like Rabeprazole.[5] Rats are cost-effective and suitable for acute and chronic dosing studies to measure changes in gastric pH.[5] Dogs, particularly Beagles, have a gastrointestinal physiology more comparable to humans and can be administered commercial-sized oral dosage forms, making them valuable for formulation and bioavailability studies.[5]

Q4: What are the known side effects of long-term Rabeprazole administration in animals?

A4: Chronic administration of Rabeprazole in animals can lead to hypergastrinemia (increased serum gastrin levels) and associated changes in the stomach, such as hyperplasia and atrophy of gastric glands.[6] Other reported effects include hypochlorhydria and alterations in biochemical and hematological parameters.[7]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with Rabeprazole.

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Low or inconsistent drug efficacy 1. Improper Formulation: Rabeprazole degraded in the stomach due to an inadequate protective formulation. 2. Incorrect Dosing Time: Administration time may not align with the peak activity of proton pumps. 3. Animal Health Status: Underlying health issues can alter drug metabolism and response.1. Verify Formulation: Ensure the oral suspension is adequately buffered (e.g., with 1-2% sodium bicarbonate) or that an appropriate enteric-coated formulation is used.[1] Prepare formulations fresh before each use. 2. Standardize Dosing Time: Administer Rabeprazole at the same time each day, preferably before the period of highest acid secretion in the animal model. 3. Monitor Animal Health: Regularly monitor animals for any signs of illness that could affect experimental outcomes.
High variability in gastric pH measurements between animals in the same group 1. Inconsistent Gavage Technique: Variability in the volume administered or stress induced during gavage. 2. Coprophagia: Ingestion of feces can alter gastric pH. 3. Individual Animal Variation: Natural physiological differences between animals.1. Refine Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate dosing. Use appropriately sized gavage needles. 2. Use Appropriate Caging: House animals in cages with wire-mesh bottoms to prevent coprophagia. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
Unexpected adverse events or mortality 1. Incorrect Dosage Calculation: The administered dose may be too high, leading to toxicity. 2. Off-target Effects: Long-term, profound acid suppression can have unintended physiological consequences.1. Review Dosage Calculations: Double-check all dose calculations, including conversions from human equivalent doses (HED). Start with a dose-ranging study to determine the maximum tolerated dose (MTD). 2. Monitor for Clinical Signs: Closely observe animals for signs of toxicity such as weight loss, lethargy, or changes in behavior. Conduct regular blood work to monitor for biochemical and hematological changes.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for Rabeprazole from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Rabeprazole

Parameter Species Dose Value Reference
Bioavailability Human20 mg (oral)~52%[4]
Plasma Protein Binding HumanN/A96.3%[8]
Elimination Half-life Human20 mg (oral)~1 hour[4]
Time to Peak Plasma Concentration (Tmax) Human20 mg (oral)2.0 - 5.0 hours[9]
Lethal Dose (LD50) MouseSingle oral dose786 mg/kg[10]
Lethal Dose (LD50) RatSingle oral dose1024 mg/kg[10]

Table 2: In Vivo Efficacy of Rabeprazole on Gastric pH

Animal Model Dose Effect Reference
Rat (Sprague-Dawley) 5 mg/kg/day (oral)Induced gastric enterochromaffin-like (ECL) cell hyperplasia.[6]
Dog (Beagle) 3 mg/kg/day (oral)No-Observed-Adverse-Effect Level (NOAEL) in a 90-day study.[6]
Human 20 mg/day (oral)Increased the percentage of a 24-hour period with gastric pH > 3 from 10% to 65%.[9]
Human 40 mg/day (oral)Increased mean gastric pH from 2.01 to 4.65 by day 7.[11]

Table 3: Comparative Efficacy of Rabeprazole in Healing Ulcers

Condition Comparison Healing Rate with Rabeprazole Healing Rate with Comparator Reference
Erosive GERD Rabeprazole 20 mg vs. Ranitidine87%66%[11]
Duodenal Ulcer Rabeprazole 20 mg vs. Ranitidine83%73%[11]
Duodenal Ulcer Rabeprazole 10 mg vs. Anaprazole 20 mg88.0%85.1%[12]

Experimental Protocols

Protocol 1: Preparation of Rabeprazole Sodium for Oral Gavage in Rodents

This protocol describes the preparation of a buffered oral suspension to protect Rabeprazole from gastric acid degradation.[1]

Materials:

  • Rabeprazole Sodium powder

  • Hydroxypropyl methylcellulose (HPMC) or Carboxymethyl cellulose (CMC)

  • Sodium Bicarbonate (NaHCO₃)

  • Purified Water

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the Vehicle: Prepare a 0.5% (w/v) HPMC or CMC solution by slowly adding the polymer to purified water while stirring continuously until fully dissolved. This will act as a suspending agent.[1]

  • Prepare Alkaline Buffer: Prepare a 1-2% (w/v) sodium bicarbonate solution in the 0.5% HPMC/CMC vehicle. For example, to make 100 mL, dissolve 1-2 g of NaHCO₃ in 100 mL of the vehicle.[1]

  • Calculate and Weigh Rabeprazole: Determine the required concentration of Rabeprazole based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats). Weigh the appropriate amount of Rabeprazole Sodium powder.[1]

  • Suspend the Drug: Add the weighed Rabeprazole Sodium powder to the prepared alkaline HPMC/CMC vehicle.

  • Mix Thoroughly: Vortex and then stir the suspension on a magnetic stir plate for 15-20 minutes in a light-protected container (e.g., an amber vial) until a uniform suspension is achieved.[1]

  • Administer Immediately: Use the freshly prepared suspension for oral gavage. Do not store aqueous solutions of Rabeprazole.[1]

Protocol 2: Pylorus Ligation (Shay Rat) Model for Anti-Ulcer Activity Evaluation

This model is used to assess the ability of a compound to reduce gastric acid secretion and protect against ulcer formation.[1][2][3][6][13]

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • Anesthetic (e.g., ether, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, suture)

  • Rabeprazole formulation (prepared as in Protocol 1) or vehicle control

  • Saline solution

  • pH meter

  • Centrifuge and tubes

Procedure:

  • Fasting: Fast the rats for 24-48 hours before the experiment, with free access to water.[1][2]

  • Drug Administration: Administer the Rabeprazole formulation or vehicle control orally (via gavage) one hour before surgery.

  • Anesthesia and Surgery: Anesthetize the rat. Make a small midline incision in the abdomen below the xiphoid process to expose the stomach.[3]

  • Pylorus Ligation: Carefully isolate the pyloric end of the stomach and ligate it with a silk suture, being careful not to obstruct blood flow.[1][2][3]

  • Closure: Suture the abdominal wall.

  • Post-operative Period: Return the animals to their cages and deprive them of water.

  • Sacrifice and Sample Collection: After a set period (e.g., 4-19 hours), sacrifice the animals via cervical dislocation or CO₂ asphyxiation.

  • Gastric Content Analysis: Open the stomach along the greater curvature and collect the gastric contents into a centrifuge tube. Measure the volume of the gastric juice and centrifuge it. Use the supernatant to determine the pH and total acidity (by titration with 0.01 N NaOH).[1][2]

  • Ulcer Indexing: Examine the stomach lining for ulcers and score them based on their number and severity to calculate an ulcer index.[1][2]

Visualizations

Rabeprazole_Mechanism_of_Action cluster_blood Bloodstream cluster_parietal_cell Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Stomach Lumen rabeprazole_inactive Rabeprazole (Inactive Prodrug) rabeprazole_inactive_cell Rabeprazole (Inactive) rabeprazole_inactive->rabeprazole_inactive_cell Enters Cell rabeprazole_protonated Rabeprazole-H+ rabeprazole_inactive_cell->rabeprazole_protonated Accumulates in acidic space rabeprazole_active Active Sulfenamide rabeprazole_protonated->rabeprazole_active Acid-catalyzed conversion proton_pump H+/K+ ATPase (Proton Pump) rabeprazole_active->proton_pump Binds to Cysteine Residues inhibited_pump Inhibited Pump (Covalent Bond) proton_pump->inhibited_pump Irreversible Inhibition H_ion H+ proton_pump->H_ion Pumps H+ out no_acid_secretion Reduced Acid Secretion inhibited_pump->no_acid_secretion Blocks H+ transport acid_secretion Acid Secretion (HCl) H_ion->acid_secretion K_ion K+ K_ion->proton_pump Enters cell

Rabeprazole's mechanism of action in a gastric parietal cell.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Collection & Analysis select_model Select Animal Model (e.g., Rat, Mouse) dose_selection Determine Dose Range (Literature, HED) select_model->dose_selection formulation Prepare Rabeprazole Formulation (Buffered) dose_selection->formulation administration Drug Administration (Oral Gavage) formulation->administration acclimatization Animal Acclimatization & Baseline Measurement acclimatization->administration monitoring Monitor Animals (Clinical Signs, Weight) administration->monitoring sacrifice Sacrifice & Sample Collection (Gastric Contents) monitoring->sacrifice ph_measurement Measure Gastric pH & Acidity sacrifice->ph_measurement ulcer_index Calculate Ulcer Index (if applicable) sacrifice->ulcer_index data_analysis Statistical Analysis & Dose-Response Curve ph_measurement->data_analysis ulcer_index->data_analysis

Workflow for optimizing Rabeprazole dosage in vivo.

Troubleshooting_Tree start Inconsistent or Low Efficacy Observed q1 Is the formulation prepared fresh daily with an alkaline buffer? start->q1 a1_no Action: Reformulate drug. Use 1-2% NaHCO3 in 0.5% HPMC vehicle. q1->a1_no No q2 Is the dosing time consistent across all animals and groups? q1->q2 Yes end Efficacy Issue Resolved a1_no->end a2_no Action: Standardize dosing time. Administer at the same time daily. q2->a2_no No q3 Are animals healthy? (No weight loss, normal behavior) q2->q3 Yes a2_no->end a3_no Action: Consult vet. Exclude unhealthy animals from the study. q3->a3_no No q4 Is there high variability within groups? q3->q4 Yes a3_no->end a4_yes Action: Refine gavage technique. Use wire-mesh cages. Increase N. q4->a4_yes Yes q4->end No a4_yes->end

Decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Troubleshooting Inconsistent Results in Gastrazole (Rabeprazole) Free Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gastrazole (Rabeprazole) free acid experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may lead to inconsistent results. Gastrazole, a proton pump inhibitor (PPI), is the brand name for Rabeprazole. While many commercial forms are the sodium salt, "free acid" typically refers to the active form in solution. The troubleshooting advice provided here is applicable to Rabeprazole in its active form.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of inconsistent results in Gastrazole experiments?

A1: The most common reason for variability is the inherent instability of Gastrazole (Rabeprazole). It is highly unstable in acidic and even neutral aqueous solutions (pH ≤ 7.0).[1][2] Degradation can occur in your stock solutions, in cell culture media (typically pH 7.2-7.4), and during analytical procedures if the pH is not controlled.[1] This degradation alters the effective concentration of the active compound, leading to poor reproducibility.[1]

Q2: How can I minimize the degradation of Gastrazole during my experiments?

A2: To minimize degradation, always prepare fresh solutions of Gastrazole immediately before use.[1] If you must store stock solutions, dissolve the compound in a suitable solvent like DMSO, aliquot it into single-use volumes, and store it at -80°C, protected from light.[3] For aqueous solutions, ensure the pH is alkaline (pH > 8.0) to improve stability.[1] When adding Gastrazole to cell culture media, minimize the incubation time as much as possible.[1]

Q3: My IC50 values for Gastrazole vary significantly between experiments. What could be the issue?

A3: Significant variation in IC50 values can be due to several factors:

  • Compound Degradation: As mentioned, the stability of Gastrazole is a major factor. Inconsistent degradation between experiments will lead to fluctuating IC50 values.[1]

  • Cell-Based Assay Variability: Inconsistent cell seeding density, passage number, and confluency can all affect the cellular response to Gastrazole.[1]

  • Assay Conditions: Variations in incubation time, temperature, and pH of the assay buffer can impact enzyme activity and inhibitor potency.[4]

  • Solvent Effects: The concentration of the solvent (e.g., DMSO) used to dissolve Gastrazole can impact cell viability and should be kept consistent across all experiments, including controls.[1]

Q4: I am observing unexpected off-target effects in my cell-based assays. Is this common for Gastrazole?

A4: Yes, beyond its primary function of inhibiting the H+/K+-ATPase, Rabeprazole has been shown to have off-target effects. These can include modulation of cell proliferation, lysosomal function, autophagy, and key signaling pathways like STAT3 and ERK.[5] It is important to be aware of these potential off-target effects when interpreting your results.

Troubleshooting Guides

Inconsistent Results in H+/K+-ATPase Inhibition Assays
Problem Potential Cause Suggested Solution
High variability between replicate wells Inaccurate pipetting of the enzyme, substrate, or inhibitor.Use calibrated pipettes and ensure proper mixing.
Edge effects in the microplate due to evaporation.Avoid using the outer wells of the plate or fill them with a buffer.[6]
Low or no enzyme activity Improper storage or handling of the H+/K+-ATPase enzyme preparation.Aliquot the enzyme and store it at -80°C. Avoid repeated freeze-thaw cycles.[4]
Incorrect assay buffer pH or composition.Verify the pH of the buffer and ensure all components are at the correct concentration.[4]
ATP degradation.Prepare fresh ATP solutions for each experiment.
IC50 values higher than expected Degradation of Gastrazole in the assay buffer.Prepare fresh Gastrazole dilutions for each experiment. Ensure the assay buffer pH is optimal for stability (if possible without affecting enzyme activity).[6]
Incorrect potassium (K+) concentration.Since Rabeprazole's inhibition can be influenced by K+ concentration, ensure it is consistent across all assays.[6]
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Problem Potential Cause Suggested Solution
Poor reproducibility of dose-response curves Degradation of Gastrazole in the cell culture medium (pH 7.2-7.4) over the incubation period.[1]Prepare fresh Gastrazole solutions right before use. Minimize incubation times where feasible.[1]
High background cytotoxicity The solvent (e.g., DMSO, ethanol) is at a toxic concentration.[1]Determine the maximum non-toxic concentration of the solvent for your cell line and keep the final concentration consistent across all wells.[1]
Variable cell viability or response Fluctuations in the pH of the cell culture medium.Ensure the CO2 incubator is properly calibrated. Consider using a medium supplemented with HEPES for more robust buffering.[1]
Inconsistent cell handling (passage number, seeding density, confluency).[1]Use cells within a consistent and low passage number range. Standardize cell seeding density and confluency.[1]
Unexpectedly low cell viability at all concentrations Gastrazole may be interfering with the assay chemistry (e.g., tetrazolium-based assays like MTT).Run a cell-free control with Gastrazole to check for interference. Consider switching to an alternative assay like the Sulforhodamine B (SRB) assay (measures protein content) or an ATP-based luminescent assay.[7]
Inconsistent Results in Western Blotting for Signaling Pathways (e.g., p-ERK1/2)
Problem Potential Cause Suggested Solution
Weak or no signal for phosphorylated proteins Suboptimal sample preparation (e.g., lack of phosphatase inhibitors).Use a lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice.[8]
Low abundance of the target protein.Increase the amount of protein loaded per lane (e.g., up to 40 µg).[8]
Inconsistent phosphorylation levels between replicates Variation in cell treatment time or Gastrazole concentration due to degradation.Ensure precise timing of treatments and prepare fresh Gastrazole for each experiment.
Inconsistent protein loading.Use a reliable loading control (e.g., GAPDH, β-actin) and normalize the band intensities of the target protein to the loading control.
High background Non-specific antibody binding.Optimize the antibody dilution and blocking conditions. Ensure adequate washing steps.
Excess protein loaded on the gel.Reduce the amount of protein loaded per lane if the signal is too strong and causing background issues.[9]

Experimental Protocols

H+/K+-ATPase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of Gastrazole on H+/K+-ATPase.

  • Preparation of H+/K+-ATPase Vesicles:

    • Isolate gastric mucosal tissue from a suitable animal model (e.g., rabbit or porcine stomach).[10]

    • Homogenize the tissue in a buffered solution and perform differential centrifugation to isolate microsomal fractions containing H+/K+-ATPase vesicles.[10]

    • Determine the protein concentration of the vesicle preparation using a standard method like the Bradford assay.[10]

  • ATPase Activity Assay:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl₂, KCl, and the H+/K+-ATPase vesicles.

    • Add varying concentrations of freshly prepared Gastrazole (and a vehicle control) to the reaction mixtures and pre-incubate.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 20-30 minutes).[6]

    • Stop the reaction by adding an ice-cold stop solution.

    • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.[6]

    • Calculate the percentage of inhibition for each Gastrazole concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT-Based)

This protocol outlines a method to assess the effect of Gastrazole on the viability of a cell line (e.g., a human gastric cancer cell line).[11]

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

  • Gastrazole Treatment:

    • Prepare serial dilutions of Gastrazole in a complete culture medium from a freshly prepared stock solution. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[12]

    • Remove the overnight culture medium and replace it with the medium containing the different concentrations of Gastrazole.[12]

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • After incubation, add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.[5]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

    • Shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the Gastrazole concentration to generate a dose-response curve and determine the IC50 value.[12]

Western Blot for ERK1/2 Phosphorylation

This protocol is for determining the effect of Gastrazole on the phosphorylation of ERK1/2 in a relevant cell line.[11]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of freshly prepared Gastrazole for the specified duration.

  • Cell Lysis:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin.

    • Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and determine the ratio of p-ERK1/2 to total ERK1/2 to assess the effect of Gastrazole.

Visualizations

cluster_0 Gastrazole (Rabeprazole) Activation & H+/K+-ATPase Inhibition Rabeprazole Rabeprazole (Prodrug) in acidic compartment Sulfenamide Active Sulfenamide Rabeprazole->Sulfenamide Acid-catalyzed conversion HK_ATPase H+/K+-ATPase (Proton Pump) Sulfenamide->HK_ATPase Forms covalent disulfide bond with Cys residues Inhibition Inhibition of Acid Secretion HK_ATPase->Inhibition

Caption: Mechanism of H+/K+-ATPase inhibition by Gastrazole.

cluster_1 Experimental Workflow for Gastrazole Efficacy Testing Prepare_Stock Prepare Fresh Gastrazole Stock Solution (e.g., in DMSO) Treatment Treat Cells with Serial Dilutions of Gastrazole Prepare_Stock->Treatment Cell_Culture Culture Cells (e.g., Gastric Cancer Cell Line) Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Assay (e.g., Cell Viability, Western Blot) Incubation->Assay Data_Analysis Data Analysis (e.g., IC50, Protein Expression) Assay->Data_Analysis

Caption: General experimental workflow for in vitro studies.

cluster_2 Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? Check_Stability Is Gastrazole solution prepared fresh? Start->Check_Stability Check_Cells Are cell culture conditions consistent? Check_Stability->Check_Cells Yes Solution1 Prepare fresh solutions immediately before use. Check_Stability->Solution1 No Check_Assay Are assay parameters (pH, temp, time) standardized? Check_Cells->Check_Assay Yes Solution2 Standardize cell passage, seeding density, and confluency. Check_Cells->Solution2 No Check_Solvent Is solvent concentration non-toxic and consistent? Check_Assay->Check_Solvent Yes Solution3 Calibrate equipment and strictly follow protocol. Check_Assay->Solution3 No Solution4 Perform solvent toxicity test and use consistent concentrations. Check_Solvent->Solution4 No

Caption: A logical approach to troubleshooting inconsistencies.

References

Technical Support Center: Rabeprazole Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Rabeprazole in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Rabeprazole?

Rabeprazole is a proton pump inhibitor (PPI) that specifically and irreversibly blocks the gastric H+/K+ ATPase (proton pump) in parietal cells.[1] It is a prodrug that requires activation in an acidic environment to a reactive sulfenamide intermediate, which then forms a covalent disulfide bond with cysteine residues on the proton pump.[2] This action inhibits the final step of gastric acid secretion.

Q2: What are the known off-target effects of Rabeprazole observed in cell-based assays?

Beyond its intended effect on the gastric proton pump, Rabeprazole has been shown to exert several off-target effects in various cell types, including:

  • Anti-proliferative effects in cancer cells: Rabeprazole can inhibit the proliferation and viability of various cancer cell lines, including gastric, breast, and lung cancer.[3][4]

  • Inhibition of oncogenic signaling pathways: It has been shown to suppress the phosphorylation of STAT3 and ERK1/2, key proteins in signaling pathways that regulate cell growth and metabolism.[3][5]

  • Disruption of lysosomal function: As a weak base, Rabeprazole can accumulate in acidic organelles like lysosomes and inhibit the vacuolar H+-ATPase (V-ATPase), leading to an increase in lysosomal pH.

  • Modulation of autophagy: By impairing lysosomal function, Rabeprazole can reduce autophagic flux, which is the complete process of autophagy from autophagosome formation to degradation of its contents.

Q3: How can I differentiate between on-target and off-target effects of Rabeprazole in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Genetic knockdown of the intended target: Use siRNA or shRNA to specifically reduce the expression of the H+/K+ ATPase (e.g., the ATP1A1 subunit). If the effect of Rabeprazole is diminished in the knockdown cells compared to control cells, it suggests the effect is at least partially on-target.

  • Use of structurally related compounds: Compare the effects of Rabeprazole with other PPIs that have different off-target profiles.[6][7][8] If the observed effect is unique to Rabeprazole, it may be an off-target effect.

  • Dose-response analysis: On-target effects are typically observed at lower concentrations of the drug, while off-target effects may require higher concentrations. Comparing the dose-response curves for H+/K+ ATPase inhibition versus the off-target effect (e.g., STAT3 phosphorylation) can provide valuable insights.[5]

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of Rabeprazole to its target protein in intact cells by measuring changes in the protein's thermal stability upon drug binding.[9][10][11][12]

  • Chemoproteomics: This approach can be used to identify the full spectrum of proteins that Rabeprazole interacts with in a cell, providing a comprehensive view of its on- and off-targets.[13][14][15]

  • Use of inactive enantiomers: Rabeprazole is a racemic mixture. If a stereoisomer that is inactive against the primary target is available, it can be used as a negative control. An effect observed with the active enantiomer but not the inactive one is more likely to be on-target.[16][17][18][19]

Q4: What are common sources of variability in cell-based assays with Rabeprazole?

High variability in Rabeprazole experiments can arise from several factors:

  • Rabeprazole instability: Rabeprazole is unstable in acidic conditions and can also degrade in neutral pH cell culture media over time, altering its effective concentration.[20] It is recommended to prepare fresh solutions immediately before use.

  • Solvent cytotoxicity: The solvent used to dissolve Rabeprazole (e.g., DMSO) can be toxic to cells at high concentrations. Always determine the maximum non-toxic solvent concentration for your specific cell line and include a vehicle control in your experiments.[20]

  • Inconsistent cell culture practices: Variations in cell passage number, seeding density, and confluency can all impact experimental outcomes.[20] Maintain consistent cell culture practices to ensure reproducibility.

Troubleshooting Guides

Issue 1: High background cytotoxicity or variable cell viability in my assay.
Possible Cause Recommended Solution
Solvent (e.g., DMSO) concentration is too high. Determine the maximum non-toxic concentration of your solvent for the specific cell line and assay duration. Ensure the final solvent concentration is consistent across all wells, including vehicle controls.[20]
Rabeprazole degradation is leading to inconsistent effective concentrations. Prepare Rabeprazole solutions fresh for each experiment. Minimize the incubation time whenever possible. Consider the stability of Rabeprazole in your specific cell culture medium.[20]
Fluctuations in cell culture medium pH. Ensure your CO2 incubator is properly calibrated to maintain a stable pH. Consider using a medium buffered with HEPES for more robust pH control.[20]
Inconsistent cell health or passage number. Use cells within a consistent and low passage number range. Standardize cell seeding density and ensure a consistent level of confluency at the start of each experiment.[20]
Issue 2: I am observing an anti-proliferative effect, but I'm unsure if it's due to H+/K+ ATPase inhibition.
Troubleshooting Step Expected Outcome if On-Target Expected Outcome if Off-Target
Perform siRNA knockdown of H+/K+ ATPase. The anti-proliferative effect of Rabeprazole will be significantly reduced in knockdown cells compared to control cells.The anti-proliferative effect will be largely unaffected by H+/K+ ATPase knockdown.
Compare with other PPIs. Other PPIs that inhibit H+/K+ ATPase should produce a similar anti-proliferative effect.The anti-proliferative effect may be specific to Rabeprazole or a subset of PPIs with similar off-target activities.
Perform a dose-response curve for both H+/K+ ATPase activity and cell proliferation. The IC50 for H+/K+ ATPase inhibition should be similar to or lower than the IC50 for the anti-proliferative effect.The IC50 for the anti-proliferative effect may be significantly higher than the IC50 for H+/K+ ATPase inhibition.
Use a knockout cell line for the putative off-target (e.g., STAT3). The anti-proliferative effect will persist in the knockout cell line.The anti-proliferative effect will be diminished or absent in the knockout cell line.[21]

Quantitative Data Summary

Table 1: Reported IC50 and Ki Values for Rabeprazole

ParameterValueContextReference(s)
IC50 (Apoptosis Induction) 0.2 mMHuman gastric cancer AGS cells (72h treatment)[3]
Ki (CYP2C19 inhibition) 17-21 µMIn vitro, human liver microsomes
Relative Potency vs. Omeprazole (gastric pH) 1.82Meta-analysis of clinical studies on mean 24-h intragastric pH[6]

Table 2: Comparison of Anti-proliferative Effects of Rabeprazole in Gastric Cancer Cell Lines

Cell LineRabeprazole ConcentrationExposure TimeObserved EffectReference(s)
AGS 0.2 mM72 hours72.21% apoptosis[3]
MKN-28 0.2 mMNot specifiedSignificant decrease in viability[4]
KATO III 0.2 mMNot specifiedLess pronounced decrease in viability compared to MKN-28[4]
MKN-45 0.2 mMNot specifiedLess pronounced decrease in viability compared to MKN-28[4]

Experimental Protocols

Protocol 1: siRNA Knockdown of H+/K+ ATPase (ATP1A1 subunit)

This protocol outlines a general procedure for siRNA transfection in a 6-well plate format. Optimization will be required for specific cell lines.

Materials:

  • HEK293 or a relevant gastric cancer cell line (e.g., SNU719)[22]

  • siRNA targeting ATP1A1 and a non-targeting control siRNA

  • Serum-free culture medium (e.g., Opti-MEM)

  • siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Complete growth medium

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[22]

  • siRNA-Lipid Complex Formation:

    • In a sterile tube, dilute the required amount of siRNA (e.g., to a final concentration of 50 nM) in 125 µL of serum-free medium.[22] Mix gently.

    • In a separate sterile tube, dilute the transfection reagent according to the manufacturer's instructions in 125 µL of serum-free medium.[22] Mix gently.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-15 minutes to allow for complex formation.[22]

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the siRNA-lipid complexes to the cells in fresh complete growth medium.

  • Incubation: Incubate the cells for 24-72 hours before proceeding with the Rabeprazole treatment and subsequent assays. The optimal knockdown time should be determined empirically.

  • Validation of Knockdown: After the incubation period, lyse a subset of the cells and perform Western blotting or qPCR to confirm the knockdown of ATP1A1 protein or mRNA levels, respectively.

Protocol 2: Measuring Autophagic Flux using LC3-II Turnover Assay

This Western blot-based assay measures the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor to determine autophagic flux.

Materials:

  • Cells of interest

  • Rabeprazole

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-LC3 and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere.

    • Treat cells with Rabeprazole at the desired concentration and for the desired time.

    • For the last 2-4 hours of the Rabeprazole treatment, add a lysosomal inhibitor to a subset of the wells. Include control wells with no treatment, Rabeprazole only, and lysosomal inhibitor only.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary anti-LC3 antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control.

    • Autophagic flux is represented by the difference in LC3-II levels between the samples with and without the lysosomal inhibitor. A decrease in this difference in Rabeprazole-treated cells compared to control cells indicates a reduction in autophagic flux.

Visualizations

Rabeprazole_On_Target_Pathway cluster_0 Parietal Cell Rabeprazole Rabeprazole (Prodrug) Active_Sulfenamide Active Sulfenamide Rabeprazole->Active_Sulfenamide Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_Sulfenamide->Proton_Pump Covalent Bonding H_ion H+ Proton_Pump->H_ion Pumps H+ into lumen Acid_Secretion_Inhibited Gastric Acid Secretion Inhibited Proton_Pump->Acid_Secretion_Inhibited Gastric_Lumen Gastric Lumen (Acidic) H_ion->Gastric_Lumen Parietal_Cell Parietal Cell

Caption: On-target pathway of Rabeprazole activation and H+/K+ ATPase inhibition.

Rabeprazole_Off_Target_STAT3_Pathway cluster_0 Nucleus Rabeprazole Rabeprazole pSTAT3 p-STAT3 (Active) Rabeprazole->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization HK2_promoter HK2 Promoter STAT3_dimer->HK2_promoter Nuclear Translocation Nucleus Nucleus HK2_transcription HK2 Transcription HK2_promoter->HK2_transcription Glycolysis Glycolysis HK2_transcription->Glycolysis Cell_Proliferation Cell Proliferation Glycolysis->Cell_Proliferation

Caption: Off-target inhibition of the STAT3 signaling pathway by Rabeprazole.

Experimental_Workflow_On_Off_Target start Observe Phenotype with Rabeprazole is_on_target Is the effect on-target? start->is_on_target siRNA siRNA knockdown of H+/K+ ATPase is_on_target->siRNA Yes dose_response Compare Dose-Response (On-target vs. Phenotype) is_on_target->dose_response No phenotype_reduced Phenotype is reduced? siRNA->phenotype_reduced on_target Likely On-Target phenotype_reduced->on_target Yes off_target Likely Off-Target phenotype_reduced->off_target No potency_compare Similar Potency? dose_response->potency_compare potency_compare->on_target Yes structural_analog Test with structurally related PPIs potency_compare->structural_analog No effect_specific Effect specific to Rabeprazole? structural_analog->effect_specific effect_specific->on_target No effect_specific->off_target Yes

Caption: Logical workflow to differentiate on-target vs. off-target effects.

References

Stability issues of Gastrazole free acid in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Gastrazole free acid during long-term storage?

Proton pump inhibitors like Gastrazole are substituted benzimidazoles, which are known to be sensitive to acidic conditions, light, and moisture. The free acid form is particularly susceptible to degradation in the presence of moisture and acidic environments, leading to discoloration and loss of potency. Long-term storage can result in the formation of various degradation products.

Q2: What are the ideal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry place, protected from light.[1][2] It is recommended to store the compound in tightly sealed containers, preferably with a desiccant. Storage at controlled room temperature (15-25°C) or refrigerated conditions (2-8°C) is advisable, depending on the specific stability profile of the compound.[2]

Q3: What are the common degradation pathways for this compound?

The primary degradation pathway for proton pump inhibitors is acid-catalyzed degradation.[3][4] In the presence of acid, the benzimidazole ring can undergo rearrangement and degradation, leading to the formation of sulfide, sulfone, and other related impurities.[5][6] Photodegradation can also occur, leading to the formation of colored degradants.

Q4: How can I detect and quantify the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for detecting and quantifying this compound and its degradation products.[7][8][9] A stability-indicating HPLC method should be developed and validated to separate the active pharmaceutical ingredient (API) from all potential degradation products.[7][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the sample (e.g., turning pink or brown) Exposure to light (photodegradation) or acidic conditions.Store the material in an amber-colored, tightly sealed container. Protect from light at all times. Ensure the storage environment is free from acidic vapors.
Decreased potency or presence of unknown peaks in HPLC analysis Chemical degradation due to improper storage (exposure to heat, humidity, or acid).Review storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature and humidity. Use a validated stability-indicating HPLC method to identify and quantify degradation products.
Poor solubility or changes in physical appearance Formation of insoluble degradation products or polymorphic changes.Characterize the material using techniques like Powder X-Ray Diffraction (PXRD) to check for polymorphic changes. Attempt to identify the insoluble material using techniques like LC-MS.
Inconsistent results in bioassays Degradation of the active compound leading to reduced activity.Always use a freshly prepared solution from a properly stored sample for bioassays. Qualify the stability of the compound in the assay medium.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Water (HPLC grade)

  • Forced degradation reagents: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Method:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH 7.4) and acetonitrile in a 70:30 (v/v) ratio.[7] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5-30 µg/mL.[7]

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a suitable concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Detector wavelength: 285 nm

    • Column temperature: 30°C

  • Forced Degradation Study:

    • Acidic: Treat the sample with 0.1 N HCl at 60°C for 2 hours.

    • Alkaline: Treat the sample with 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Expose the solid sample to 105°C for 24 hours.

    • Photolytic: Expose the sample to UV light (254 nm) for 24 hours.

    • Neutralize the acidic and alkaline samples before injection.

  • Data Analysis: Analyze the chromatograms of the stressed samples to ensure the separation of degradation product peaks from the main peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.

Protocol 2: Long-Term Stability Study Protocol

Objective: To evaluate the long-term stability of this compound under different storage conditions.

Methodology:

  • Sample Packaging: Place the this compound in amber-colored glass vials with airtight seals.

  • Storage Conditions: Store the samples in controlled environmental chambers at the following conditions:

    • 25°C / 60% RH (Real-time)

    • 40°C / 75% RH (Accelerated)

    • 5°C (Refrigerated)

  • Time Points: Pull samples for analysis at the following time points:

    • Initial (0 months)

    • 1, 3, 6, 9, 12, 18, 24, and 36 months for real-time conditions.

    • 1, 3, and 6 months for accelerated conditions.

    • 12, 24, and 36 months for refrigerated conditions.

  • Analysis: At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Assay and impurities by the validated stability-indicating HPLC method.

    • Water content (by Karl Fischer titration).

  • Data Evaluation: Evaluate the data for any significant changes in the quality attributes of the drug substance over time.

Visualizations

G cluster_0 Stability Testing Workflow start Receive this compound Sample packaging Package in Inert Containers start->packaging Initial Characterization storage Place in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) packaging->storage pull Pull Samples at Pre-defined Time Points storage->pull t = 0, 1, 3, 6... months analysis Analyze Samples (HPLC, KF, Appearance) pull->analysis data Compile and Analyze Data analysis->data report Generate Stability Report data->report

Caption: Workflow for a long-term stability study of this compound.

G cluster_stress Stress Conditions cluster_products Degradation Products gastrazole This compound (Substituted Benzimidazole) rearranged Rearranged Intermediate gastrazole->rearranged Protonation colored Colored Degradants gastrazole->colored Photodegradation acid Acid (H+) acid->rearranged light Light (hν) light->colored heat Heat (Δ) heat->rearranged sulfide Sulfide Impurity rearranged->sulfide Reduction sulfone Sulfone Impurity rearranged->sulfone Oxidation

Caption: Potential degradation pathways for this compound under stress conditions.

References

Technical Support Center: Rabeprazole Stability in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Rabeprazole during experiments.

Troubleshooting Guides

Issue: Rapid degradation of Rabeprazole in solution.

  • Question: My Rabeprazole solution is degrading very quickly after preparation. What could be the cause and how can I prevent this?

  • Answer: Rabeprazole is highly unstable in acidic and even neutral aqueous solutions.[1] The degradation is rapid, with a half-life of less than 10 minutes in solutions with a pH below 3.0.[1] To prevent degradation, ensure your solvent is alkaline. It is recommended to use a buffer with a pH above 7.0, ideally between pH 8.0 and 11.0, for maximum stability.[1] If using organic solvents, ensure they are free of acidic impurities.

Issue: Discoloration of Rabeprazole powder or solution.

  • Question: I've noticed a yellowing or browning of my Rabeprazole sample. What does this indicate?

  • Answer: Discoloration of Rabeprazole is a visual indicator of degradation.[2] This can be caused by exposure to acidic conditions, moisture, heat, or light.[1][2] Upon degradation, Rabeprazole can be converted to colored products.[2] It is crucial to store Rabeprazole powder in a tightly sealed container, protected from light and moisture, and at a controlled temperature. Solutions should be freshly prepared using an appropriate alkaline buffer and protected from light.

Issue: Unexpected peaks appearing in HPLC analysis.

  • Question: My HPLC chromatogram for Rabeprazole shows several unexpected peaks. What are these, and how can I minimize them?

  • Answer: The appearance of extra peaks in your HPLC analysis indicates the presence of degradation products.[3][4][5] Rabeprazole can degrade into several impurities under various stress conditions like acid and base hydrolysis, oxidation, and heat.[3][4][5][6] To minimize these degradation products, it is essential to control the experimental conditions rigorously. Use high-purity solvents, maintain an alkaline pH, protect your samples from light, and avoid high temperatures. Employing a validated stability-indicating HPLC method is also crucial for accurately identifying and quantifying these impurities.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Rabeprazole degradation?

A1: Rabeprazole is susceptible to degradation from several factors:

  • Acidic pH: It is extremely labile in acidic environments.[1][6][7]

  • Moisture: Rabeprazole is hygroscopic and moisture can accelerate its degradation.[1][8]

  • Heat: Elevated temperatures can induce thermal degradation.[3][6][9]

  • Oxidation: The sulfoxide group in Rabeprazole is prone to oxidation, forming the rabeprazole sulfone.[6]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[6][9][10]

Q2: What is the optimal pH range for maintaining Rabeprazole stability in solution?

A2: Rabeprazole is most stable in alkaline conditions.[7] For experimental solutions, it is advisable to use a buffer with a pH of 8.0 or higher.[1] The decomposition half-life is significantly shorter in acidic or neutral solutions.[1]

Q3: How should I store Rabeprazole powder and its solutions?

A3:

  • Powder: Solid Rabeprazole sodium should be stored in a tightly sealed container to protect it from moisture.[9] It is also recommended to store it at a low temperature, such as -20°C for long-term storage (up to 3 years), and protected from light.[9]

  • Solutions: Solutions of Rabeprazole should be prepared fresh for each experiment. If short-term storage is necessary, use an alkaline buffer (pH > 8.0), protect the solution from light by using amber vials or covering them with aluminum foil, and store at a refrigerated temperature (2-8°C). For longer-term storage of solutions, such as in DMSO, -80°C is recommended for up to 6 months.[9]

Q4: Can I use common excipients in my Rabeprazole formulation?

A4: The choice of excipients is critical for Rabeprazole stability. Acidic excipients like acrylic acid polymers can significantly accelerate degradation.[11] It is recommended to use alkaline stabilizers such as sodium bicarbonate, magnesium oxide, or calcium hydroxide in solid formulations.[8][12][13] Certain hydrophilic polymeric excipients like Brij 58 have also been shown to improve stability in aqueous solutions.[14] Always perform compatibility studies between Rabeprazole and any new excipient.[12]

Q5: What are the major degradation products of Rabeprazole?

A5: The main degradation products depend on the stress condition:

  • Acid Degradation: Leads to various benzimidazole-related structures through a series of rearrangements.[6]

  • Oxidative Degradation: Primarily forms Rabeprazole sulfone (also known as Impurity-4).[3][6]

  • Base Degradation: Can lead to the formation of Rabeprazole sulfone and other related substances.[6]

  • Thermal Degradation: Can result in the formation of several impurities, including Impurity-7.[3]

  • Photodegradation: Can produce benzimidazolone and other products.[10]

Quantitative Data Summary

The following tables summarize the degradation of Rabeprazole under various stress conditions as reported in forced degradation studies.

Table 1: Summary of Rabeprazole Degradation under Forced Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% Degradation / Major ImpuritiesReference
Acid Hydrolysis0.1 M HCl45 min60°CSignificant degradation, Imp-5 (1.23%)[3][5]
Base Hydrolysis0.5 M NaOH2 hours60°CVery unstable[3]
Oxidation1% H₂O₂30 minRoom TempHighly labile, Imp-4 (3.27%)[3]
Thermal DegradationDry Heat18 hours105°CSignificant degradation, Imp-7 (0.52%)[3]
Hydrolytic DegradationWater3 hours60°CSignificant degradation, Imp-6 (2.01%)[3]
Photolytic Degradation1.2 million lux hours & 200 watt/m²/h-25°CHighly stable[3]
Humidity90% RH7 days25°CQuite stable[3]

Table 2: Kinetic Data for Rabeprazole Degradation in Aqueous Solution

TemperatureDegradation Rate Constant (k) in h⁻¹Reference
37°C0.75[14]
60°C2.78[14]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Preparation of Stock Solution: Accurately weigh and transfer tablet powder equivalent to 25 mg of Rabeprazole sodium into a 50 mL volumetric flask.

  • Acid Treatment: Add 10 mL of diluent (e.g., a mixture of buffer and organic solvent used in the analytical method) and 3 mL of 0.1 M HCl.[3] Mix thoroughly to dissolve the contents.

  • Incubation: Place the flask in a water bath maintained at 60°C for 45 minutes.[3]

  • Neutralization: After incubation, remove the flask and allow it to cool to room temperature. Neutralize the solution by adding 3 mL of 0.1 M NaOH.[3]

  • Final Preparation: Make up the volume to 50 mL with the diluent and mix well.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Oxidative Degradation

  • Preparation of Stock Solution: Transfer tablet powder equivalent to 25 mg of Rabeprazole sodium into a 50 mL volumetric flask.

  • Oxidation Treatment: Add 10 mL of diluent and 3 mL of 1% hydrogen peroxide solution.[3] Mix to ensure complete dissolution.

  • Incubation: Keep the flask at laboratory temperature for 30 minutes.[3]

  • Final Preparation: After the incubation period, dilute the solution to 50 mL with the diluent and mix thoroughly.

  • Analysis: Inject the sample into the HPLC system for analysis.

Visualizations

cluster_conditions Stress Conditions cluster_rabeprazole cluster_products Degradation Products Acid Acidic pH Rabeprazole Rabeprazole Base Alkaline pH + Heat Oxidant Oxidizing Agent (e.g., H₂O₂) Heat High Temperature Light UV/Visible Light Deg_Acid Benzimidazole Derivatives Rabeprazole->Deg_Acid  Acid Hydrolysis Deg_Base Rabeprazole Sulfone Rabeprazole->Deg_Base  Base Hydrolysis Deg_Oxid Rabeprazole Sulfone Rabeprazole->Deg_Oxid  Oxidation Deg_Heat Various Impurities (e.g., Imp-7) Rabeprazole->Deg_Heat  Thermal Degradation Deg_Light Benzimidazolone Rabeprazole->Deg_Light  Photodegradation

Caption: Major degradation pathways of Rabeprazole under various stress conditions.

start Start: Rabeprazole Sample stress Subject to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Quench Reaction (if applicable) stress->neutralize dilute Dilute to Final Concentration neutralize->dilute analyze Analyze via Stability-Indicating HPLC Method dilute->analyze end End: Assess Degradation Profile analyze->end

Caption: General experimental workflow for forced degradation studies of Rabeprazole.

problem Rabeprazole Degradation Observed check_ph Is the solution pH alkaline (>7.0)? problem->check_ph adjust_ph Adjust pH to >8.0 using a suitable buffer. check_ph->adjust_ph No check_light Is the sample protected from light? check_ph->check_light Yes adjust_ph->check_light protect_light Use amber vials or cover with foil. check_light->protect_light No check_temp Is the temperature controlled? check_light->check_temp Yes protect_light->check_temp control_temp Store at recommended low temperatures. check_temp->control_temp No check_oxidants Are oxidizing agents present? check_temp->check_oxidants Yes control_temp->check_oxidants remove_oxidants Use high-purity, de-gassed solvents. check_oxidants->remove_oxidants Yes stable Degradation Minimized check_oxidants->stable No remove_oxidants->stable

Caption: Troubleshooting flowchart for preventing Rabeprazole degradation.

References

Technical Support Center: Optimizing Cell Culture Conditions for Gastrazole (Rabeprazole) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Gastrazole (the active ingredient, Rabeprazole) in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Gastrazole (Rabeprazole) in a research context?

A1: In its clinical application, Gastrazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+-ATPase in gastric parietal cells, reducing stomach acid secretion.[1][2] In a research setting, particularly in cancer cell lines, Gastrazole has demonstrated anti-proliferative and pro-apoptotic effects.[3][4] This is achieved by inhibiting the H+/K+-ATPase, which disrupts the reversed pH gradient often seen in cancer cells (alkaline intracellularly, acidic extracellularly), leading to intracellular acidification and cytotoxicity.[4]

Q2: Beyond proton pump inhibition, what signaling pathways are affected by Gastrazole?

A2: A key signaling pathway modulated by Gastrazole in cancer cells is the ERK1/2 (part of the MAPK pathway), where it has been shown to inhibit phosphorylation.[2][3][5][6] This inactivation of the ERK1/2 pathway is linked to the observed reduction in cell viability.[3][5][6] Other studies suggest potential modulation of the STAT3 and PKA/CREB pathways and the induction of pyroptosis, a form of programmed cell death, in certain cancer cells.[4][7]

Q3: What are the typical effective concentrations of Gastrazole for in vitro experiments?

A3: The effective concentration of Gastrazole can vary depending on the cell line and the duration of the experiment. However, for many gastric cancer cell lines, concentrations in the range of 0.1 mM to 0.2 mM have been shown to reduce cell viability and induce apoptosis.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q4: How should I prepare a stock solution of Gastrazole (Rabeprazole)?

A4: Rabeprazole sodium is soluble in DMSO, water, and ethanol.[1] To prepare a stock solution, dissolve the powder in sterile, cell culture-grade DMSO or water to a high concentration (e.g., 100 mM).[1] This stock solution should then be sterile-filtered, aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored at -20°C or -80°C, protected from light.[1] The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]

Q5: What are the expected outcomes of successful Gastrazole treatment on cancer cell lines?

A5: Successful treatment of susceptible cancer cell lines with Gastrazole is expected to result in a dose- and time-dependent decrease in cell viability and proliferation.[3][4] You may also observe an induction of apoptosis (programmed cell death) or pyroptosis.[3][4] Morphological changes consistent with cell death, such as cell shrinkage and detachment, may also be visible.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Inconsistent or Poor Reproducibility of Results 1. Degradation of Rabeprazole: Rabeprazole is acid-labile and can degrade in the cell culture medium (typically pH 7.2-7.4) over the incubation period.[8]2. Inconsistent Cell Handling: Variations in cell passage number, seeding density, or confluency at the start of the experiment.[8]3. Inadequate Mixing: Poor mixing of reagents or temperature fluctuations.[8]1. Prepare fresh Rabeprazole solutions immediately before each experiment. Minimize long incubation times where possible.[8]2. Use cells within a consistent and low passage number range. Standardize cell seeding density and ensure a consistent level of confluency.[8]3. Ensure all solutions are thoroughly mixed and maintain stable incubator temperatures.
High Background Cytotoxicity in Control Wells 1. Solvent Toxicity: The solvent used to dissolve Rabeprazole (e.g., DMSO) is at a toxic concentration.[8]1. Determine the maximum non-toxic concentration of the solvent for your specific cell line and assay duration. Ensure the final solvent concentration is consistent across all wells, including vehicle controls.[8]
Variable Cell Viability or Response 1. pH Fluctuations in Culture Medium: Cellular metabolism or inconsistent CO2 levels can alter the pH of the medium, affecting both cell health and Rabeprazole stability.[8]1. Ensure the CO2 incubator is properly calibrated to maintain a stable pH in bicarbonate-buffered media. Consider using a medium supplemented with a robust buffering system like HEPES.[8]
Low Efficacy of Gastrazole Treatment 1. Cell Line Resistance: Not all cell lines are equally sensitive to Rabeprazole. The expression level of H+/K+-ATPase can influence efficacy.[3]2. Suboptimal pH for Prodrug Activation: Rabeprazole is a prodrug that is activated in an acidic environment. The neutral pH of standard culture media may limit its activation.[2]1. Screen different cell lines to find a sensitive model. Consider verifying the expression of H+/K+-ATPase in your cell line of interest.2. For certain experimental aims, you might consider adjusting the pH of the medium to a more acidic condition (e.g., pH 6.0) to facilitate prodrug activation, though this may also affect cell viability independently.[9]
Unexpected Morphological Changes 1. Off-target Effects: At high concentrations, drugs can have off-target effects that lead to unusual cell morphologies.2. Contamination: Bacterial, fungal, or mycoplasma contamination can alter cell appearance and experimental outcomes.1. Perform a dose-response curve to identify the optimal concentration range and avoid excessively high concentrations.2. Regularly check cell cultures for signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.

Data Presentation

Table 1: Solubility of Rabeprazole Sodium
Solvent Solubility Reference
DMSO76 mg/mL (199.25 mM)[1]
Water76 mg/mL (199.25 mM)[1]
Ethanol76 mg/mL (199.25 mM)[1]
PBS (pH 7.2)~10 mg/mL[1]
Table 2: Reported Effective Concentrations and Effects of Rabeprazole in Cancer Cell Lines
Cell Line(s) Cancer Type Concentration (mM) Exposure Time (h) Observed Effect Reference
Gastric Cancer CellsGastric Cancer0.1 - 0.2N/AReduced cell viability, induction of apoptosis, inhibition of ERK1/2 phosphorylation[1]
AGSGastric Cancer0.272Significant induction of apoptosis (72.21±3.24% of cells)[3]
MKN-28Gastric Cancer0.216Significant decrease in cell viability[3][4]
KATO III, MKN-45Gastric Cancer0.216Attenuation of cell viability[1]
Lung Cancer CellsLung CancerConcentration-dependentN/ASuppressed cell proliferation, induction of pyroptosis[1]

Experimental Protocols

Protocol 1: Preparation of Rabeprazole Sodium Stock Solution

Materials:

  • Rabeprazole Sodium (powder form)

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO) or sterile water

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), aseptically weigh the desired amount of Rabeprazole Sodium powder.

  • Calculate the volume of sterile DMSO or water required to achieve the desired high-concentration stock solution (e.g., 100 mM).

  • Add the calculated volume of solvent to the powder.

  • Vortex the solution until the Rabeprazole Sodium is completely dissolved.[1]

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.[1]

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1]

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells of interest seeded in a 96-well plate

  • Complete cell culture medium

  • Rabeprazole Sodium stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare serial dilutions of Rabeprazole Sodium from the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest Rabeprazole concentration) and a no-treatment control.[1]

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of Rabeprazole.[1]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the Rabeprazole concentration to generate a dose-response curve and determine the IC50 value.[1]

Protocol 3: Analysis of ERK1/2 Phosphorylation by Western Blot

Materials:

  • Cells cultured in 6-well plates

  • Rabeprazole Sodium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Rabeprazole Sodium for the specified time.[2]

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.[2]

  • Blocking: Block the membrane with 5% non-fat milk or BSA for 1 hour at room temperature.[2]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.[2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Detect the protein bands using an ECL substrate and image the blot.[2]

  • Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the effect of Rabeprazole on ERK1/2 phosphorylation.[2]

Mandatory Visualizations

Gastrazole_Signaling_Pathway Gastrazole Gastrazole (Rabeprazole) HK_ATPase H+/K+ ATPase (Proton Pump) Gastrazole->HK_ATPase Inhibits H_ion Intracellular H+ HK_ATPase->H_ion Blocks Extrusion pH_increase Intracellular Acidification H_ion->pH_increase ERK_pathway ERK1/2 Pathway pH_increase->ERK_pathway Inactivates p_ERK Phosphorylated ERK1/2 ERK_pathway->p_ERK Apoptosis Apoptosis ERK_pathway->Apoptosis Inhibits Proliferation Cell Proliferation & Survival p_ERK->Proliferation Promotes

Caption: Gastrazole's proposed anti-cancer signaling pathway.

Experimental_Workflow start Start: Prepare Gastrazole Stock Solution seed_cells Seed Cancer Cells in Multi-well Plates start->seed_cells adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere prepare_dilutions Prepare Serial Dilutions of Gastrazole adhere->prepare_dilutions treat_cells Treat Cells with Gastrazole (24, 48, or 72 hours) prepare_dilutions->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay protein_analysis Perform Protein Analysis (e.g., Western Blot for p-ERK) treat_cells->protein_analysis analyze_viability Analyze Viability Data (Calculate IC50) viability_assay->analyze_viability analyze_protein Analyze Protein Expression protein_analysis->analyze_protein end End: Correlate Viability with Signaling Changes analyze_viability->end analyze_protein->end

Caption: Experimental workflow for Gastrazole treatment.

References

Addressing batch-to-batch variability of Gastrazole free acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Gastrazole free acid. Our goal is to help you identify and resolve potential batch-to-batch variability, ensuring the consistency and reliability of your experimental results.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.

Question 1: We observed variable dissolution rates and inconsistent results in our bioassays between different batches of Gastrazole. What could be the cause?

Answer:

Inconsistent dissolution rates and bioassay results are common indicators of batch-to-batch variability in the physicochemical properties of the active pharmaceutical ingredient (API). For this compound, the most likely culprits are polymorphism and variations in particle size.

  • Polymorphism: Gastrazole, like many APIs, can exist in different crystalline forms called polymorphs.[1][2][3] These polymorphs can have distinct solubilities and dissolution rates, which directly impact bioavailability and, consequently, bioassay outcomes.[1][3][4][5] One batch might contain a more soluble, faster-dissolving polymorph, while another could be comprised of a less soluble, more stable form.

  • Particle Size Distribution: The particle size of the API powder can significantly influence the surface area available for dissolution. A batch with smaller particles will have a larger surface area and dissolve more quickly than a batch with larger particles.

To troubleshoot this issue, we recommend the following experimental workflow:

G cluster_0 Troubleshooting Workflow: Inconsistent Dissolution A Inconsistent Results Observed B Characterize Physical Properties of Batches A->B C Analyze Crystal Form (Polymorphism) B->C D Measure Particle Size Distribution B->D E X-Ray Powder Diffraction (XRPD) C->E F Differential Scanning Calorimetry (DSC) C->F G Laser Diffraction D->G H Compare Data to Reference Standard E->H F->H G->H I Consult Certificate of Analysis (CoA) H->I J Contact Technical Support with Data I->J

Caption: Workflow for troubleshooting inconsistent dissolution rates of Gastrazole.

Question 2: Our latest batch of this compound shows a different color and texture compared to previous batches. Should we be concerned?

Answer:

Yes, a noticeable change in the physical appearance of the API should always be investigated, as it can indicate underlying chemical or physical changes. Potential causes include:

  • Presence of Impurities: The synthesis of Gastrazole can sometimes result in low levels of impurities.[6] A change in the manufacturing process or starting materials could lead to a different impurity profile, which might affect the color of the powder.[6]

  • Degradation: Gastrazole, as a proton pump inhibitor, is known to be an acid-labile compound.[7][8][9][10] Exposure to acidic conditions, light, or high temperatures during shipping or storage could lead to degradation, which can often be accompanied by a color change.

  • Crystal Habit: The external shape of the crystals (crystal habit) can change between batches due to different crystallization conditions. This can affect the texture and flow properties of the powder.

We recommend the following steps to assess the situation:

  • Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with that of a previous, well-performing batch. Look for any differences in the reported purity, impurity levels, and physical description.

  • Perform Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the new batch and to check for the presence of any new or elevated impurity peaks.

  • Assess Stability: If degradation is suspected, a stability-indicating HPLC method should be used to quantify the extent of degradation.

Question 3: We are having difficulty formulating this compound into a stable solution for our in vitro experiments. The compound seems to be degrading rapidly.

Answer:

This is a known characteristic of proton pump inhibitors like Gastrazole.[7][9][10] this compound is inherently unstable in acidic and even neutral aqueous solutions. The rate of degradation is highly pH-dependent.[8][10]

To address this, consider the following:

  • pH Control: Prepare your solutions in a buffered system at a pH of 7.4 or higher. The stability of Gastrazole increases significantly at alkaline pH.[7][10]

  • Solvent Selection: For stock solutions, consider using a non-aqueous solvent like DMSO, and then dilute it into your aqueous buffer immediately before use.

  • Fresh Preparations: Always prepare your Gastrazole solutions fresh for each experiment. Do not store aqueous solutions, even at 4°C, for extended periods.

The following signaling pathway illustrates the general mechanism of action for proton pump inhibitors, highlighting the acid-activated nature of the drug, which is also responsible for its instability in acidic environments.

G cluster_0 Gastric Parietal Cell gastrazole Gastrazole (Prodrug) activated Activated Sulfenamide gastrazole->activated H+ (Acidic Canaliculi) cytoplasm Cytoplasm (Neutral) gastrazole->cytoplasm pump H+/K+ ATPase (Proton Pump) activated->pump Covalent Inhibition h_plus H+ pump->h_plus Pumps H+ out lumen Gastric Lumen (Acidic) h_plus->lumen k_plus K+ k_plus->pump Pumps K+ in G cluster_0 Root Cause Analysis for Batch Variability A Observed Variability (e.g., Bioassay, Dissolution) B Is the purity different? A->B C Is the crystal form different? B->C No E Root Cause: Impurity Profile B->E Yes D Are the physical properties different? (e.g., Particle Size) C->D No F Root Cause: Polymorphism C->F Yes G Root Cause: Physical Attributes D->G Yes H No significant differences found. Re-evaluate experimental setup. D->H No

References

Mitigating cytotoxicity of Gastrazole free acid at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gastrazole Free acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the cytotoxic effects of this compound at high concentrations during in vitro experiments. As "Gastrazole" is not a standard nomenclature, this guide assumes the compound is a proton pump inhibitor (PPI) and provides guidance based on the known properties of this class of drugs, such as omeprazole and lansoprazole.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that leads to cytotoxicity at high concentrations?

A1: At therapeutic concentrations, this compound (as a proton pump inhibitor) selectively inhibits the H+/K+-ATPase in gastric parietal cells. However, at high concentrations in in vitro settings, off-target effects can lead to cytotoxicity. The primary mechanism is the induction of apoptosis (programmed cell death), which can be initiated through both caspase-dependent and caspase-independent pathways. This process often involves the generation of reactive oxygen species (ROS), leading to cellular stress and damage.

Q2: Why am I observing higher-than-expected cytotoxicity in my experiments?

A2: Several factors could contribute to unexpectedly high cytotoxicity. These include:

  • Compound Precipitation: this compound, like many PPIs, has limited solubility in aqueous solutions. Precipitation of the compound in your cell culture medium can lead to inconsistent and artificially high localized concentrations, resulting in increased cell death.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic to your cells. Always include a vehicle control (medium with the same concentration of solvent) in your experimental setup.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Cancer cell lines, for instance, may be more susceptible to the pro-apoptotic effects of high concentrations of PPIs compared to some normal cell lines.

Q3: Can this compound interfere with standard cytotoxicity assays?

A3: Yes, there is a potential for interference. For colorimetric assays like the MTT or XTT assays, which rely on cellular metabolic activity, the compound could potentially interfere with the enzymatic reactions. It is advisable to run a cell-free control (compound in media with the assay reagent but no cells) to check for any direct chemical reaction that might alter the results. If interference is suspected, consider using an orthogonal assay that measures a different cell health parameter, such as an ATP-based luminescence assay or a dye-exclusion assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells. Inconsistent cell seeding, pipetting errors, or "edge effects" in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider a reverse pipetting technique. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[1]
Compound precipitates in the culture medium upon dilution. Poor aqueous solubility of this compound.Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). When diluting into your final culture medium, add the stock solution to the medium while vortexing to ensure rapid and even dispersion. Consider using a medium containing a low percentage of serum or a formulation with polymeric precipitation inhibitors to improve solubility.
Low or no signal in an ATP-based viability assay. Low cell number, rapid ATP degradation by ATPases upon cell lysis, or inefficient cell lysis.Ensure you have a sufficient number of viable cells. Use a lysis buffer that effectively inactivates ATPases and work quickly, keeping samples on ice if possible.[1]
Microscopy shows significant cell death, but LDH release is low. The compound may be inducing apoptosis without significant membrane rupture in the measured timeframe. LDH release is a marker of necrosis or late apoptosis.Consider using an assay that detects earlier markers of apoptosis, such as caspase activation or Annexin V staining.

Mitigating Cytotoxicity

High concentrations of this compound can induce oxidative stress and apoptosis. One effective strategy to mitigate this is co-treatment with an antioxidant.

Data on PPI Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various proton pump inhibitors on different cell lines, providing an indication of their cytotoxic potential.

Compound Cell Line Cell Type Incubation Time (h) IC50 (µM)
LansoprazoleA549Lung Cancer72217
LansoprazoleCACO-2Colorectal Cancer72272
LansoprazoleMCF-7Breast Cancer72208
LansoprazolePANC-1Pancreatic Cancer72181
LansoprazoleA375Skin Melanoma7299
OmeprazoleHeyA8Ovarian CancerNot Specified>100
OmeprazoleHeyA8-MDROvarian Cancer (Resistant)Not Specified~100
OmeprazoleES-2Ovarian CancerNot Specified~100
OmeprazoleJurkatT-cell Leukemia6Not specified (induces apoptosis)
EsomeprazoleJurkatT-cell Leukemia6Not specified (induces apoptosis)
DexlansoprazoleJurkatT-cell Leukemia6Not specified (induces apoptosis)

Note: This data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

Protocol: Mitigating Cytotoxicity with N-acetylcysteine (NAC) Co-treatment

This protocol describes how to assess and potentially mitigate the cytotoxicity of this compound by co-treating cells with the antioxidant N-acetylcysteine (NAC).

Materials:

  • This compound

  • N-acetylcysteine (NAC)

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®)

  • DMSO (or other suitable solvent for Gastrazole)

  • Sterile PBS

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of NAC in sterile water or PBS.

    • Prepare serial dilutions of this compound and NAC in complete culture medium.

  • Co-treatment:

    • Remove the old medium from the wells.

    • Add 100 µL of the medium containing the desired concentrations of this compound and/or NAC to the respective wells.

    • Controls are crucial:

      • Untreated control (cells in medium only)

      • Vehicle control (cells in medium with the highest concentration of DMSO used)

      • This compound only (at various concentrations)

      • NAC only (at various concentrations)

      • Co-treatment (this compound + NAC at various concentrations)

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment:

    • Perform the cytotoxicity assay according to the manufacturer's protocol (e.g., MTT assay).

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if the antioxidant had a protective effect.

Visualizing Experimental and Signaling Pathways

To aid in understanding the experimental workflow and the underlying cellular mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate prepare_compounds Prepare Gastrazole & NAC dilutions add_treatment Add compounds to wells (including all controls) seed_cells->add_treatment incubate Incubate for 24-72 hours add_treatment->incubate perform_assay Perform cytotoxicity assay (e.g., MTT) incubate->perform_assay analyze_data Analyze data & compare viability perform_assay->analyze_data

Caption: Experimental workflow for mitigating cytotoxicity.

G gastrazole High Concentration Gastrazole (PPI) ros Increased ROS gastrazole->ros mitochondria Mitochondrial Stress ros->mitochondria bax Bax activation mitochondria->bax cytochrome_c Cytochrome c release bax->cytochrome_c apoptosome Apoptosome formation cytochrome_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

G antioxidant Antioxidant (e.g., NAC) ros Increased ROS antioxidant->ros p38 p38 MAPK Activation ros->p38 nrf2 Nrf2 Activation & Nuclear Translocation p38->nrf2 are ARE Binding nrf2->are cytoprotective_genes Cytoprotective Gene Expression (e.g., HO-1) are->cytoprotective_genes cell_survival Increased Cell Survival cytoprotective_genes->cell_survival

Caption: Cytoprotective signaling pathway.

References

Validation & Comparative

In Vitro Efficacy Showdown: Omeprazole vs. Another Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of gastric acid suppression, proton pump inhibitors (PPIs) stand as a cornerstone of therapy for acid-related disorders. This guide provides a detailed in vitro comparison of the efficacy of Omeprazole against another widely used PPI, Lansoprazole. The following sections delve into their inhibitory potencies, the experimental protocols used for their evaluation, and the underlying molecular mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Comparison of Inhibitory Potency

The in vitro efficacy of PPIs is primarily determined by their ability to inhibit the H+/K+-ATPase, the proton pump responsible for gastric acid secretion. A key metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the proton pump's activity.

DrugIn Vitro ModelIC50 (µM)Reference
Omeprazole Isolated rabbit gastric glands0.012[1]
Lansoprazole Isolated rabbit gastric glands0.007[1]
Omeprazole Pig gastric H+/K+-ATPase preparation (pH 7.4)36[2]
Omeprazole (acid-activated) Pig gastric H+/K+-ATPase preparation (pH 7.4)5.2[2]
Omeprazole Pig gastric H+/K+-ATPase preparation (pH 6.1)3.9[2]

Under the specific in vitro conditions using isolated rabbit gastric glands, Lansoprazole demonstrates a higher potency, requiring a lower concentration to achieve 50% inhibition of the proton pump compared to Omeprazole.[1][3] It is important to note that the inhibitory potency of Omeprazole is highly dependent on pH, with increased activity in more acidic environments.[2][4]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the efficacy of proton pump inhibitors.

Protocol 1: In Vitro H+/K+ ATPase Inhibition Assay

This assay directly measures the inhibitory activity of a compound on the H+/K+-ATPase enzyme isolated from a source such as porcine gastric mucosa. The enzyme's activity is determined by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[5]

  • Preparation of H+/K+ ATPase Enriched Microsomes:

    • Obtain fresh porcine gastric mucosa.

    • Homogenize the tissue in an ice-cold buffer (e.g., 200mM Tris-HCl, pH 7.4).

    • Perform differential centrifugation to isolate the microsomal fraction rich in H+/K+-ATPase.[5]

  • Inhibition Assay:

    • Prepare a reaction mixture containing the enriched microsomes, buffer, and MgCl2.

    • Add various concentrations of the PPI (e.g., Omeprazole, Lansoprazole) or a vehicle control to the mixture and pre-incubate at 37°C.[5]

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[5]

    • Stop the reaction by adding a solution to precipitate the protein and allow for the colorimetric determination of released inorganic phosphate (e.g., using the Subbarow method).[5]

    • Measure the absorbance to quantify the amount of Pi released.

    • Calculate the percentage of inhibition for each PPI concentration compared to the control and determine the IC50 value.[5]

Protocol 2: Aminopyrine Accumulation Assay in Isolated Gastric Glands

This cell-based assay assesses the inhibitory effect of PPIs on acid secretion in a more physiologically relevant model of isolated gastric glands. The accumulation of the weak base [¹⁴C]-aminopyrine is used as an index of acid production.

  • Isolation of Gastric Glands:

    • Isolate gastric glands from a rabbit stomach by collagenase digestion.

  • Aminopyrine Accumulation Assay:

    • Incubate the isolated gastric glands with a stimulant of acid secretion (e.g., histamine) in the presence of [¹⁴C]-aminopyrine and various concentrations of the PPI or a vehicle control.

    • After incubation, separate the glands from the medium by centrifugation.

    • Lyse the glands and measure the radioactivity using a scintillation counter to determine the amount of accumulated aminopyrine.

    • Calculate the percent inhibition of aminopyrine accumulation for each PPI concentration relative to the stimulated control without an inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]

Visualizations

Signaling Pathway of Proton Pump Inhibition

Both Omeprazole and Lansoprazole are prodrugs that require activation in an acidic environment.[3][6] In the acidic compartments of parietal cells, they are converted to their active sulfenamide forms.[6] This active form then covalently binds to cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the proton pump.[3][6] While both drugs target the same enzyme, they may interact with different cysteine residues, which could contribute to differences in their inhibitory potencies.[3]

G Signaling Pathway of Proton Pump Inhibition cluster_blood Bloodstream cluster_parietal Parietal Cell Cytoplasm cluster_canaliculus Secretory Canaliculus (Acidic) cluster_lumen Gastric Lumen PPI_blood PPI (Prodrug) (Omeprazole/Lansoprazole) PPI_cytoplasm PPI (Prodrug) PPI_blood->PPI_cytoplasm Absorption PPI_active Active Sulfenamide PPI_cytoplasm->PPI_active Acid-catalyzed activation ProtonPump H+/K+-ATPase (Proton Pump) PPI_active->ProtonPump Covalent Binding to Cysteine Residues InhibitedPump Inhibited Pump ProtonPump->InhibitedPump H_ion H+ ProtonPump->H_ion Pumps H+ out InhibitedPump->H_ion Inhibition of H+ Secretion K_ion_lumen K+ K_ion_lumen->ProtonPump Pumps K+ in

Caption: Proton pump inhibition pathway.

Experimental Workflow for In Vitro Comparison

The following diagram outlines the general workflow for comparing the in vitro efficacy of Omeprazole and another PPI like Lansoprazole using the H+/K+-ATPase inhibition assay.

G Experimental Workflow for In Vitro PPI Comparison start Start prep_enzyme Prepare H+/K+-ATPase Enriched Microsomes start->prep_enzyme prep_drugs Prepare Serial Dilutions of Omeprazole & Lansoprazole start->prep_drugs assay_setup Set up Reaction Mixtures (Enzyme, Buffer, PPI/Vehicle) prep_enzyme->assay_setup prep_drugs->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation start_reaction Initiate Reaction with ATP pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) Released stop_reaction->measure_pi data_analysis Data Analysis measure_pi->data_analysis calc_inhibition Calculate % Inhibition data_analysis->calc_inhibition determine_ic50 Determine IC50 Values calc_inhibition->determine_ic50 comparison Compare Efficacy determine_ic50->comparison

Caption: Workflow for comparing PPI efficacy.

References

Gastrazole's Binding Affinity to the Gastrin Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gastrazole's performance against other gastrin receptor antagonists, supported by experimental data and detailed protocols. Gastrazole (JB95008) is a potent and selective antagonist of the cholecystokinin-2 (CCK2)/gastrin receptor, a key target in gastrointestinal and oncological research. [1][2] While specific quantitative binding affinity data for Gastrazole (JB95008) is not publicly available, its high potency and selectivity have been noted in scientific literature.[1][2] This guide will compare Gastrazole's profile with other known gastrin receptor antagonists for which binding affinities have been published.

Comparative Binding Affinity of Gastrin Receptor Antagonists

The binding affinity of a compound to its receptor is a critical measure of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of several gastrin receptor antagonists.

CompoundReceptorCell Line/TissueRadioligandKi (nM)IC50 (nM)
Gastrazole (JB95008) Human CCK2/Gastrin--Potent and SelectiveNot Available
YF476Rat Brain Gastrin/CCK-BRat Brain Membranes[125I]CCK-80.068-
YF476Cloned Canine Gastrin/CCK-B-[125I]CCK-80.62-
YF476Cloned Human Gastrin/CCK-B-[125I]CCK-80.19-
L-365,260Rat GastrinAR42J cells125I G17-45
CR2093Rat GastrinAR42J cells125I-gastrin-17-80,000
CR2093Human GastrinMKN45 cells125I-gastrin-17-55,000
DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2Human CCK2RA431-CCK2R cells[125I][Leu15]gastrin-I-0.69
PentagastrinHuman CCK2RA431-CCK2R cells[125I][Leu15]gastrin-I-0.76

Experimental Protocol: Competitive Radioligand Binding Assay for Gastrin Receptor

This protocol outlines a standard method for determining the binding affinity of a test compound for the gastrin receptor (CCK2R) using a competitive radioligand binding assay.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells expressing the human gastrin receptor (e.g., A431-CCK2R cells).

  • Radioligand: A radioactively labeled ligand that binds to the gastrin receptor with high affinity, such as [125I]-labeled gastrin-17 or [125I]CCK-8.

  • Test Compound: Gastrazole or other unlabeled antagonist compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Membrane Preparation:

    • Culture cells expressing the gastrin receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled gastrin (for non-specific binding).

      • 50 µL of various concentrations of the test compound (e.g., Gastrazole).

      • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

      • 50 µL of the cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration apparatus.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Wash Buffer - Radioligand - Test Compounds Incubation Incubate: - Membranes - Radioligand - Test Compound Reagents->Incubation Membranes Prepare Cell Membranes Expressing Gastrin Receptor Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Gastrin_Signaling_Pathway Gastrin Gastrin CCK2R Gastrin Receptor (CCK2R) Gastrin->CCK2R Binds to Gq Gq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PKC->Downstream Activates

Caption: Simplified gastrin receptor signaling pathway.

References

A Comparative Analysis of Rabeprazole and Lansoprazole on Gastric pH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two commonly used proton pump inhibitors (PPIs), Rabeprazole and Lansoprazole, focusing on their respective impacts on gastric pH. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from key clinical studies to offer an objective analysis of their performance, supported by detailed experimental methodologies and visual representations of underlying mechanisms and workflows.

Data Summary: Rabeprazole vs. Lansoprazole on Gastric pH

The following table summarizes quantitative data from comparative studies on the effects of Rabeprazole and Lansoprazole on 24-hour intragastric pH. These metrics are crucial in assessing the efficacy of acid suppression therapy.

ParameterRabeprazole (20 mg)Lansoprazole (30 mg)Key Findings & Citations
Mean 24-hour Gastric pH No significant difference reported in steady state.[1]No significant difference reported in steady state.[1]In a study with healthy volunteers, the mean 24-hour pH was not significantly different between lansoprazole 30 mg and rabeprazole 20 mg after 5 days of administration.[1]
Percentage of Time with Gastric pH > 4 (Day 5) Not significantly different from Lansoprazole 30 mg.[1]Not significantly different from Rabeprazole 20 mg.[1]The percentage of time that intragastric pH was greater than 4.0 on day 5 was not significantly different between the two drugs at these standard doses.[1]
Onset of Action (Acid Suppression in first 0-5 hours on Day 1) Slower onset compared to Lansoprazole.Faster onset of action.[1]Lansoprazole demonstrated a consistently faster onset of action, resulting in greater acid suppression during the initial hours after the first dose.[1]
Effect During Evening Hours (11-24 hours on Day 5) Greater effect.[1]Less effect compared to Rabeprazole.[1]Rabeprazole showed a greater effect in suppressing gastric acid during the evening and nighttime hours after five days of repeated administration.[1]
Influence of CYP2C19 Genotype Less influenced by CYP2C19 polymorphism.Significantly influenced by CYP2C19 polymorphism.The metabolism of lansoprazole is more dependent on the CYP2C19 enzyme, leading to greater variability in acid suppression among individuals with different genotypes. Rabeprazole's metabolism is less dependent on this enzyme, resulting in more consistent effects across different patient populations.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section details the typical methodologies employed in clinical trials comparing the effects of Rabeprazole and Lansoprazole on gastric pH.

Study Design: Randomized, Open-Label, Crossover Trial

A common and robust design for such comparisons is a randomized, open-label, crossover study.

  • Participants: Healthy adult volunteers are typically recruited. Key inclusion criteria often include being negative for Helicobacter pylori infection and having a normal baseline gastric pH. Exclusion criteria would encompass any gastrointestinal diseases, use of medications that could interfere with gastric acid secretion, and known allergies to PPIs.

  • Randomization and Blinding: Participants are randomly assigned to a sequence of treatments. In an open-label design, both the participant and the investigator are aware of the treatment being administered. A crossover design ensures that each participant receives all treatments being compared, acting as their own control and thus reducing inter-individual variability.

  • Treatment Periods and Washout: Each treatment period, for instance, the administration of Rabeprazole 20 mg once daily for 7 days, is followed by a "washout" period of at least one week. This washout phase is crucial to ensure that the effects of the previous drug are completely eliminated before the next treatment begins.

Procedure for 24-Hour Ambulatory Gastric pH Monitoring

This procedure is the gold standard for assessing the efficacy of acid-suppressing medications.

  • Probe Placement: A thin, flexible catheter with a pH-sensitive electrode at its tip is passed through the participant's nostril, down the esophagus, and into the stomach. The precise placement of the electrode is typically guided by manometry to ensure it is positioned correctly in the gastric body.

  • Data Recording: The catheter is connected to a portable data logger worn by the participant. This device records the gastric pH at regular intervals (e.g., every 4 seconds) over a continuous 24-hour period.

  • Participant Diary: Participants are instructed to maintain a diary throughout the monitoring period, recording the times of meals, periods of sleep, and any symptoms experienced. This information is vital for correlating pH changes with daily activities.

  • Data Analysis: After 24 hours, the catheter is removed, and the data from the logger is downloaded to a computer for analysis. Key parameters calculated include the mean 24-hour gastric pH and the percentage of time the pH remains above specific thresholds (e.g., pH > 3 and pH > 4).

Visualizing the Pathways

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).

Proton_Pump_Inhibitor_Signaling_Pathway cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen cluster_metabolism Hepatic Metabolism PPI Rabeprazole / Lansoprazole (Prodrug) Activated_PPI Activated Sulfenamide PPI->Activated_PPI Acidic Environment (Secretory Canaliculi) Lansoprazole Lansoprazole Rabeprazole Rabeprazole Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding (Inhibition) H_ion H+ Proton_Pump->H_ion H+ Secretion K_ion K+ K_ion->Proton_Pump K+ Uptake CYP2C19 CYP2C19 Enzyme Non_enzymatic Non-enzymatic Pathway Lansoprazole->CYP2C19 Primary Pathway Rabeprazole->CYP2C19 Minor Pathway Rabeprazole->Non_enzymatic Major Pathway

Caption: Mechanism of Action and Metabolism of Rabeprazole and Lansoprazole.

Experimental_Workflow cluster_screening Participant Recruitment cluster_protocol Study Protocol cluster_analysis Data Analysis Screening Screening of Healthy Volunteers (H. pylori negative) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization to Treatment Sequence Informed_Consent->Randomization Treatment_A Treatment Period 1 (e.g., Rabeprazole 20mg/day for 7 days) Randomization->Treatment_A pH_Monitoring_A 24-hour Gastric pH Monitoring Treatment_A->pH_Monitoring_A Washout Washout Period (≥ 1 week) pH_Monitoring_A->Washout Treatment_B Treatment Period 2 (e.g., Lansoprazole 30mg/day for 7 days) Washout->Treatment_B pH_Monitoring_B 24-hour Gastric pH Monitoring Treatment_B->pH_Monitoring_B Data_Collection Data Collection and Analysis pH_Monitoring_B->Data_Collection Comparison Comparative Statistical Analysis (e.g., Mean pH, % Time pH > 4) Data_Collection->Comparison

Caption: Typical Experimental Workflow for a Comparative PPI Study.

References

Comparative Analysis of the Receptor Cross-Reactivity Profile of Gastrazole Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the receptor cross-reactivity profile of Gastrazole free acid (also known as JB95008), a potent and selective cholecystokinin 2 (CCK2) receptor antagonist, with other selective CCK2 receptor antagonists, including Netazepide (formerly YF476) and Z-360. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Gastrazole's off-target interaction profile.

Gastrazole has been investigated for its therapeutic potential, notably in the context of pancreatic cancer, where it is thought to inhibit gastrin-stimulated tumor growth.[1][2][3] Understanding the selectivity of a drug candidate is paramount in predicting its potential for off-target side effects. This guide summarizes available data on the binding affinities of these compounds to their primary target and a range of other physiologically relevant receptors.

Executive Summary of Receptor Binding Profiles

The following table summarizes the binding affinities (Ki in nM) of Gastrazole and comparator CCK2 receptor antagonists for the primary CCK2 receptor and the related CCK1 receptor. A higher Ki value indicates weaker binding affinity.

CompoundPrimary TargetKi (nM)Comparator ReceptorKi (nM)Selectivity (CCK1/CCK2)
Gastrazole (JB95008) CCK2 ReceptorPotent and Selective[1][2]CCK1 Receptor--
Netazepide (YF476) CCK2 Receptor0.068 (rat brain)[4]CCK1 Receptor (rat pancreas)>280 nM~4100-fold[4]
0.19 (human, cloned)[4]
Z-360 CCK2 ReceptorNovel and Selective[5]CCK1 Receptor--

Data for a full off-target receptor panel for Gastrazole and Z-360 were not available in the public domain at the time of this publication. The selectivity of Netazepide is well-documented.

Signaling Pathways and Experimental Workflows

To understand the methodologies used to generate the binding data and to visualize the relevant biological pathways, the following diagrams are provided.

G_protein_signaling cluster_receptor Cell Membrane CCK2R CCK2 Receptor G_protein Gq/11 CCK2R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Gastrin Gastrin Gastrin->CCK2R Binds and Activates Gastrazole Gastrazole Gastrazole->CCK2R Binds and Blocks Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Acid Secretion) Ca_PKC->Cellular_Response

Caption: CCK2 Receptor Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (Cell Membranes or Recombinant Protein) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Radiolabeled Ligand ([125I]CCK-8) Radioligand->Incubation Test_Compound Test Compound (e.g., Gastrazole) Test_Compound->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Detection Quantify Bound Radioactivity Separation->Detection Competition_Curve Generate Competition Binding Curve Detection->Competition_Curve IC50_Ki Calculate IC50 and Ki Values Competition_Curve->IC50_Ki

Caption: Radioligand Competition Binding Assay Workflow.

Detailed Experimental Protocols

The determination of receptor binding affinity and selectivity is primarily conducted through radioligand binding assays. Potential safety-related off-target effects, such as interactions with the hERG channel and cytochrome P450 enzymes, are assessed using specific electrophysiological and enzymatic assays, respectively.

Radioligand Competition Binding Assay

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.

1. Preparation of Receptor Membranes:

  • Cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human CCK2 receptor) are cultured and harvested.

  • The cells are lysed, and the cell membranes are isolated by centrifugation.

  • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[6]

2. Binding Incubation:

  • In a multi-well plate, the receptor membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8 for the CCK2 receptor) and varying concentrations of the unlabeled test compound (e.g., Gastrazole).[7]

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.[7]

3. Separation of Bound and Free Ligand:

  • The incubation mixture is rapidly filtered through a glass fiber filter plate using a cell harvester. The filter traps the receptor membranes with the bound radioligand, while the unbound radioligand passes through.[8]

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[8]

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are plotted as the percentage of specific binding versus the concentration of the test compound.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

hERG Patch Clamp Assay

This electrophysiological assay assesses the potential of a compound to block the hERG potassium channel, an important indicator of potential cardiotoxicity.

1. Cell Preparation:

  • A stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is used.

  • The cells are cultured and prepared for electrophysiological recording.[10]

2. Whole-Cell Patch Clamp Recording:

  • The whole-cell patch-clamp technique is used to measure the ionic currents flowing through the hERG channels in a single cell.[11]

  • The cell is held at a specific membrane potential, and a voltage protocol is applied to elicit hERG currents.[12]

3. Compound Application and Data Acquisition:

  • A baseline recording of the hERG current is established.

  • The test compound is then applied to the cell at various concentrations.

  • The effect of the compound on the hERG current is recorded.

4. Data Analysis:

  • The percentage of inhibition of the hERG current is calculated for each concentration of the test compound.

  • An IC50 value is determined by fitting the concentration-response data to a sigmoid function.[10]

Cytochrome P450 (CYP) Inhibition Assay

This in vitro assay determines the potential of a compound to inhibit the activity of major drug-metabolizing enzymes of the cytochrome P450 family.

1. Enzyme and Substrate Preparation:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.) are used.[13]

  • A fluorescent probe substrate specific for each CYP isoform is prepared.[14]

2. Incubation:

  • The CYP enzyme, the fluorescent substrate, and the test compound at various concentrations are incubated in a multi-well plate.[6]

  • The reaction is initiated by the addition of an NADPH-regenerating system.

3. Fluorescence Detection:

  • The enzymatic reaction results in a fluorescent product, and the increase in fluorescence is monitored over time using a fluorescence plate reader.[15]

4. Data Analysis:

  • The rate of the reaction is determined from the change in fluorescence over time.

  • The percentage of inhibition of enzyme activity is calculated for each concentration of the test compound.

  • The IC50 value is determined from the concentration-response curve.[13]

Conclusion

References

An In Vivo Comparative Analysis of Gastrazole (Rabeprazole) and Pantoprazole in Preclinical Ulcer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of a representative Gastrazole formulation (containing the active ingredient Rabeprazole) and Pantoprazole, two prominent proton pump inhibitors (PPIs), in the context of preclinical ulcer models. This document synthesizes available experimental data to evaluate their respective efficacies in ulcer prevention and healing, focusing on key performance indicators such as gastric pH modulation and reduction in ulcer indices.

Executive Summary

Both Rabeprazole and Pantoprazole are effective in reducing gastric acid secretion and promoting the healing of gastric ulcers.[1][2] Preclinical and clinical evidence suggests that Rabeprazole may have a faster onset of action in elevating intragastric pH compared to Pantoprazole.[1][2][3][4] However, both drugs demonstrate comparable efficacy in ulcer healing rates over a sustained treatment period.[1] Pantoprazole has been shown in preclinical models to not only suppress acid but also to reduce mucosal oxidative injury, an important factor in NSAID-induced ulcerogenesis.[5][6] This guide will delve into the quantitative data from relevant in vivo studies and provide detailed experimental protocols for the ulcer models discussed.

Mechanism of Action: Proton Pump Inhibition

Both Rabeprazole and Pantoprazole are substituted benzimidazole derivatives that act as proton pump inhibitors.[7] They work by irreversibly binding to and inhibiting the H+/K+ ATPase (the proton pump) on the secretory surface of gastric parietal cells.[4] This action is the final step in gastric acid secretion, and its inhibition leads to a significant reduction in both basal and stimulated acid output.

G cluster_0 Gastric Parietal Cell cluster_1 Stomach Lumen PPI PPI (Rabeprazole/Pantoprazole) (Prodrug) Active_PPI Active Sulfenamide PPI->Active_PPI Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_PPI->Proton_Pump Irreversible Inhibition H_ion H+ Proton_Pump->H_ion H+ Secretion (Blocked)

Caption: Signaling pathway of proton pump inhibitors.

Comparative Efficacy Data

The following tables summarize quantitative data from in vivo studies. As direct comparative preclinical studies on ulcer indices are limited, data from studies evaluating each drug in similar models are presented.

Table 1: Effect on Intragastric pH
ParameterRabeprazole (20 mg)Pantoprazole (40 mg)Study DesignSource
Mean % of time with gastric pH > 4 (Day 1)37.7%23.9%Double-blind, crossover in healthy volunteers[8]
Mean % of time with gastric pH > 4 (Nocturnal, Day 1)50.2%16.0%Double-blind, crossover in patients with mild reflux[3]
Mean post-intubation gastric pH7.376.41Double-blind study in patients undergoing laparoscopic surgery[7]
Table 2: Efficacy in NSAID-Induced Ulcer Models (Rat)
ParameterPantoprazole (60 µmol/kg)OutcomeSource
Indomethacin-induced Ulcer Area (mm²)Vehicle Control: 45.3 ± 5.1Pantoprazole: 12.7 ± 2.4 (Marked reduction)[5]
Effect on Malondialdehyde (MDA) LevelsIncreased by IndomethacinReversed by Pantoprazole[5]
Effect on Glutathione (GSH) LevelsDecreased by IndomethacinReversed by Pantoprazole[5]

Note: While clinical studies confirm the efficacy of Rabeprazole in NSAID-induced ulcers, specific preclinical quantitative data on ulcer indices from the searched literature was not available for direct comparison in this table. Clinical studies show a cure rate of 71.4% for gastric ulcers with Rabeprazole in patients continuously taking NSAIDs.[9][10][11]

Experimental Protocols

Detailed methodologies for key in vivo ulcer models are provided below.

NSAID-Induced Ulcer Model

This model is highly relevant for screening anti-ulcer drugs, as NSAID-induced gastropathy is a common clinical problem.

  • Animal Model: Wistar or Sprague-Dawley rats (180-220g).

  • Inducing Agent: Indomethacin (e.g., 100 µmol/kg, orally) or other NSAIDs.[5]

  • Procedure:

    • Animals are fasted for 24 hours prior to the experiment, with free access to water.

    • The test compound (e.g., Pantoprazole, 60 µmol/kg) or vehicle is administered orally 30 minutes before the NSAID.[5]

    • Indomethacin is administered orally to induce gastric ulcers.

    • Animals are sacrificed 4-6 hours after NSAID administration.

    • The stomach is removed, opened along the greater curvature, and washed with saline.

    • The ulcerated area is measured, and an ulcer index can be calculated. Gastric mucosal levels of biomarkers like MDA and MPO can also be assessed.[5]

Stress-Induced Ulcer Model (Water-Immersion Restraint Stress)

This model mimics the formation of ulcers due to physiological stress.

  • Animal Model: Wistar rats.

  • Procedure:

    • Animals are fasted for 24 hours.

    • Test compounds or vehicle are administered orally.

    • 30 minutes later, the rats are placed in individual restraint cages.

    • The cages are immersed vertically in a water bath at 22-25°C to the level of the xiphoid process for a specified duration (e.g., 7 hours).

    • Following the stress period, animals are sacrificed, and their stomachs are examined for ulcer formation and severity.

Pylorus Ligation-Induced Ulcer Model

This model evaluates the effect of drugs on gastric acid accumulation.

  • Animal Model: Wistar rats.

  • Procedure:

    • Animals are fasted for 36-48 hours.

    • Under light anesthesia, a midline abdominal incision is made.

    • The pyloric end of the stomach is carefully ligated with a silk suture, avoiding damage to the blood supply.

    • The abdominal wall is sutured.

    • Test compounds can be administered intraduodenally at the time of ligation.

    • Animals are sacrificed after a set period (e.g., 17 hours).

    • The stomach is removed, and the gastric content is collected to measure volume, pH, and total and free acidity. The gastric mucosa is examined for ulcers.

G A Animal Acclimatization B Fasting (24-48h) with water ad libitum A->B C Group Allocation (Control, Vehicle, Test Drugs) B->C D Drug Administration (e.g., Rabeprazole, Pantoprazole) C->D E Ulcer Induction (NSAID, Stress, Pylorus Ligation) D->E F Sacrifice and Stomach Excision E->F G Evaluation of Ulcer Parameters - Ulcer Index/Area - Gastric pH & Volume - Biochemical Markers F->G H Data Analysis G->H

Caption: Generalized experimental workflow for in vivo ulcer models.

Conclusion

Both Rabeprazole (the active ingredient in representative Gastrazole formulations) and Pantoprazole are potent inhibitors of gastric acid secretion with proven efficacy in in vivo ulcer models. The available data indicates that Rabeprazole may offer a more rapid onset of gastric pH control.[2][3][8] Pantoprazole, in addition to its acid-suppressing activity, demonstrates protective effects against NSAID-induced mucosal oxidative stress in preclinical models.[5][6][12] The choice between these agents in a research or drug development setting may depend on the specific parameters being investigated, such as the speed of onset of acid suppression versus broader mechanisms of mucosal protection. The experimental models detailed in this guide provide a robust framework for further comparative in vivo evaluations.

References

A Comparative Guide to the Anti-proliferative Effects of Gastrazole (Rabeprazole) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-proliferative effects of Gastrazole, a term used here to refer to the proton pump inhibitor (PPI) Rabeprazole, against other related compounds and a standard chemotherapeutic agent in various cancer cell lines. Proton pump inhibitors are a class of drugs that irreversibly inactivate the hydrogen/potassium adenosine triphosphatase (H+/K+-ATPase) pump.[1] While primarily used to reduce stomach acid, emerging research has highlighted their potential as anti-neoplastic agents.[2][3] This document is intended for researchers, scientists, and drug development professionals interested in the anti-cancer properties of PPIs.

Comparative Analysis of Anti-Proliferative Agents

Rabeprazole has been shown to exert anti-proliferative effects on gastric cancer cells, often by inducing apoptosis and inhibiting key signaling pathways.[1][2] Its efficacy is compared here with other PPIs, Pantoprazole and Omeprazole, which also exhibit anti-tumor properties, and 5-Fluorouracil (5-FU), a conventional chemotherapy drug. While PPIs can induce apoptosis and sensitize cancer cells to chemotherapy, their mechanisms differ significantly from traditional agents like 5-FU.[3][4][5]

Table 1: Comparative Efficacy of Anti-Proliferative Agents on Gastric Cancer Cell Lines

CompoundCancer Cell Line(s)Observed EffectMechanism of Action
Rabeprazole MKN-28, AGS, KATO III, MKN-45Decreased cell viability, induction of apoptosis.[1][2]Inhibition of ERK1/2 phosphorylation.[1][2]
Pantoprazole SGC-7901, HGC-27Inhibition of proliferation, self-renewal, and chemoresistance.[5]Inhibition of EMT/β-catenin pathways.[5]
Omeprazole Gastric Cancer CellsEnhanced inhibitory effect of 5-FU, DDP, and TAX.[4]Inhibition of FTO, leading to mTORC1 activation and DDIT3 up-regulation.[4]
5-Fluorouracil (5-FU) AGS, EPG85-257Dose-dependent decrease in cell viability, induction of apoptosis.[6]Inhibition of thymidylate synthase, disrupting DNA synthesis.

Table 2: Summary of Effects on Apoptosis and Cell Cycle

CompoundCancer Cell LineEffect on ApoptosisEffect on Cell Cycle
Rabeprazole AGSTime-dependent induction of early apoptotic cell death.[2]Not specified in abstracts.
Celastrol + 5-FU AGSIncreased apoptosis compared to either agent alone.[6]Increased cell population in the S phase.[6]
Omeprazole Barrett's Esophagus CellsNot specified, but sensitizes to chemo-induced apoptosis.[4][7]Cell cycle arrest.[7]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. The following are standard protocols for assessing the anti-proliferative effects of compounds like Rabeprazole.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., AGS, MKN-28) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and cultured in a suitable medium like RPMI 1640 with 10% fetal bovine serum.[6]

  • Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Rabeprazole, 5-FU) or a vehicle control (e.g., DMSO).[6]

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[6]

  • MTT Addition: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into insoluble formazan crystals.[6]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

  • Data Acquisition: The absorbance is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is then calculated.[6]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are cultured and treated with the test compound as described for the cell viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI) according to the manufacturer's protocol.[1] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) are quantified.[6]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in signaling pathways.

  • Protein Extraction: After treatment with the test compound, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., total ERK1/2, phosphorylated-ERK1/2).[1][2] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[1][2]

Visualizations: Pathways and Workflows

Signaling Pathway Inhibition by Rabeprazole

Rabeprazole has been shown to inhibit the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, which is crucial for cell proliferation and survival.[1][2][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation Proliferation Gene Transcription (Proliferation, Survival) pERK->Proliferation Rabeprazole Rabeprazole Rabeprazole->Inhibition

Caption: Rabeprazole inhibits the ERK1/2 signaling pathway.

Experimental Workflow for Cell Viability (MTT) Assay

The following diagram illustrates the key steps involved in determining the effect of a compound on cancer cell viability using the MTT assay.[6]

G arrow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (allow attachment) arrow1 arrow1 C 3. Treat cells with various drug concentrations arrow2 arrow2 D 4. Incubate for 48-72h arrow3 arrow3 E 5. Add MTT reagent and incubate for 4h arrow4 arrow4 F 6. Add solubilizing agent (e.g., DMSO) arrow5 arrow5 G 7. Measure absorbance with a plate reader arrow6 arrow6 H 8. Calculate % viability and determine IC50 arrow7 arrow7

Caption: Workflow of the MTT cell viability assay.

Comparative Mechanisms of Action

This diagram contrasts the primary anti-proliferative mechanisms of Proton Pump Inhibitors (PPIs) and traditional chemotherapy agents like 5-Fluorouracil.

G cluster_ppi PPI Mechanism cluster_chemo Chemotherapy Mechanism PPIs Proton Pump Inhibitors (e.g., Rabeprazole) A Inhibit H+/K+-ATPase PPIs->A C Inhibit Signaling Pathways (e.g., ERK1/2) PPIs->C Chemo Chemotherapy (e.g., 5-Fluorouracil) E Inhibit DNA Synthesis Chemo->E CancerCell Cancer Cell Proliferation B Alter Tumor Microenvironment pH A->B D Induce Apoptosis B->D C->D D->CancerCell Inhibits F Cause DNA Damage E->F G Induce Apoptosis F->G G->CancerCell Inhibits

Caption: Contrasting anti-cancer mechanisms.

References

Head-to-head comparison of different proton pump inhibitors in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Proton pump inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. Their mechanism of action, the irreversible inhibition of the gastric H+/K+ ATPase, provides potent and sustained suppression of gastric acid secretion. While clinically effective as a class, preclinical studies reveal nuances in their potency, and pharmacodynamic profiles. This guide offers a head-to-head comparison of different PPIs based on available preclinical data, providing researchers, scientists, and drug development professionals with a comprehensive overview to inform discovery and development efforts.

In Vivo Efficacy: Pylorus-Ligated Rat Model

A widely utilized preclinical model to assess the anti-secretory and anti-ulcer efficacy of drugs is the pylorus-ligated rat model. In this model, the pyloric sphincter is ligated, leading to the accumulation of gastric acid and the induction of ulcers. The following table summarizes the comparative efficacy of omeprazole, rabeprazole, and lansoprazole in this model.

ParameterControlOmeprazole (20 mg/kg)Rabeprazole (20 mg/kg)Lansoprazole (20 mg/kg)
Gastric Volume (ml) 10.2 ± 0.386.0 ± 0.215.26 ± 0.196.7 ± 0.25
Free Acidity (mEq/L) 83.6 ± 2.1240.8 ± 1.2430.5 ± 1.1558.0 ± 1.89
Total Acidity (mEq/L) 110.8 ± 2.5458.0 ± 1.5649.6 ± 1.4272.0 ± 2.03
Gastric pH 1.82 ± 0.054.53 ± 0.114.85 ± 0.134.27 ± 0.10
Ulcer Index 14.8 ± 0.522.36 ± 0.181.58 ± 0.142.98 ± 0.21
% Protection -84.04%89.36%79.78%

Data presented as mean ± SEM.[1][2]

In this direct comparison, rabeprazole demonstrated the most potent anti-secretory and ulcer-protective effects, as evidenced by the lowest gastric volume, free and total acidity, and ulcer index, along with the highest percentage of protection.[1][2]

In Vivo Efficacy: Canine Model

Preclinical studies in larger animal models, such as dogs, provide valuable insights into the pharmacodynamics of PPIs. The following table shows a head-to-head comparison of intravenously administered esomeprazole and pantoprazole in healthy beagle dogs.

Parameter (Day 3 of Treatment)Pantoprazole (1 mg/kg IV q12h)Esomeprazole (1 mg/kg IV q12h)
Mean Intragastric pH 4.6 ± 0.45.8 ± 0.3

Data presented as mean ± SD.[1]

In this preclinical model, esomeprazole demonstrated a greater ability to maintain a higher intragastric pH compared to pantoprazole at the doses tested.[1]

In Vitro Potency: Isolated Rabbit Gastric Glands

The intrinsic inhibitory potency of PPIs on the proton pump can be directly assessed using in vitro models, such as isolated rabbit gastric glands. The half-maximal inhibitory concentration (IC50) is a key parameter in these studies, with a lower IC50 value indicating higher potency.

Proton Pump InhibitorIC50 (µM) for Aminopyrine Accumulation
Lansoprazole 0.007
Omeprazole 0.012
Rabeprazole 0.018
Pantoprazole 0.050

IC50 represents the concentration of the inhibitor required to reduce aminopyrine accumulation by 50%.[1]

Based on these in vitro findings, lansoprazole exhibits the highest intrinsic potency for inhibiting the proton pump, followed by omeprazole, rabeprazole, and pantoprazole.[1]

Signaling Pathways and Experimental Workflows

To understand the context of these preclinical comparisons, it is essential to visualize the underlying biological pathways and experimental designs.

Gastric_Acid_Secretion_Pathway cluster_stimulatory Stimulatory Pathways cluster_parietal_cell Parietal Cell Gastrin Gastrin Gq_PLC Gq -> PLC Gastrin->Gq_PLC Histamine Histamine Gs_AC Gs -> AC Histamine->Gs_AC Acetylcholine Acetylcholine Acetylcholine->Gq_PLC Ca2 Ca2+ Gq_PLC->Ca2 cAMP cAMP Gs_AC->cAMP PKC PKC Ca2->PKC PKA PKA cAMP->PKA H_K_ATPase H+/K+ ATPase (Proton Pump) PKC->H_K_ATPase PKA->H_K_ATPase H_out H+ (Acid Secretion) H_K_ATPase->H_out PPIs PPIs PPIs->H_K_ATPase Inhibition

Caption: Signaling pathways regulating gastric acid secretion and the inhibitory action of Proton Pump Inhibitors (PPIs).

Experimental_Workflow_Pylorus_Ligation Start Start Fasting 24h Fasting of Rats Start->Fasting Grouping Randomization into Control & Treatment Groups Fasting->Grouping PPI_Admin Administration of PPIs or Vehicle Grouping->PPI_Admin Surgery Pylorus Ligation Surgery PPI_Admin->Surgery Incubation 4h Incubation Surgery->Incubation Euthanasia Euthanasia & Stomach Collection Incubation->Euthanasia Analysis Measurement of Gastric Volume, pH, Acidity, and Ulcer Index Euthanasia->Analysis End End Analysis->End

Caption: Experimental workflow for the comparison of PPIs in the pylorus-ligated rat model.

Experimental Protocols

Pylorus-Ligated Rat Model

Objective: To evaluate the in vivo anti-secretory and anti-ulcer activity of different PPIs.

Animals: Male Wistar rats (150-200g) are typically used.

Procedure:

  • Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.[1]

  • Grouping and Administration: Rats are randomly assigned to control and treatment groups. The respective PPIs or vehicle (for the control group) are administered orally or intraperitoneally 30-60 minutes before surgery.[1]

  • Surgical Procedure:

    • Animals are anesthetized (e.g., with ether or ketamine).

    • A midline incision is made in the abdomen to expose the stomach.

    • The pyloric end of the stomach is carefully ligated with a silk suture, avoiding any damage to the blood supply.

    • The abdominal wall is then sutured.[1]

  • Incubation: The animals are kept for a period of 4 hours after the surgery.

  • Sample Collection and Analysis:

    • After 4 hours, the rats are euthanized.

    • The esophagus is clamped, and the stomach is removed.

    • The gastric contents are collected, and the volume is measured.

    • The gastric juice is centrifuged, and the supernatant is analyzed for pH, free acidity, and total acidity by titration with 0.01 N NaOH.

    • The stomach is opened along the greater curvature, washed, and examined for ulcers. The ulcer index is calculated based on the number and severity of the ulcers.[1]

Isolated Rabbit Gastric Glands Model

Objective: To determine the in vitro potency of PPIs by measuring their ability to inhibit stimulated acid secretion.

Procedure:

  • Gland Isolation: Gastric glands are isolated from the stomachs of New Zealand white rabbits by a process of enzymatic digestion (e.g., with collagenase).

  • Stimulation: The isolated glands are stimulated to secrete acid using a secretagogue such as histamine or dibutyryl-cAMP.

  • Measurement of Acid Secretion: Acid secretion is indirectly measured by the accumulation of a radiolabeled weak base, [¹⁴C]-aminopyrine (AP), in the acidic spaces of the gastric glands. The ratio of AP accumulation inside the glands to the medium is determined.

  • Inhibition Assay: The stimulated glands are incubated with varying concentrations of the different PPIs.

  • IC50 Determination: The concentration of each PPI that causes a 50% reduction in the stimulated aminopyrine accumulation (IC50) is calculated. This value serves as a measure of the in vitro potency of the inhibitor.[1]

Conclusion

The preclinical data presented in this guide highlight the distinct efficacy and potency profiles of various proton pump inhibitors. Rabeprazole demonstrated superior performance in the pylorus-ligated rat model, while esomeprazole showed greater acid suppression in a canine model. In vitro studies indicate that lansoprazole has the highest intrinsic potency. These findings underscore the importance of head-to-head preclinical comparisons in understanding the subtle but significant differences between these widely used therapeutic agents. This comparative data can be instrumental for researchers in the selection of appropriate compounds for further investigation and for professionals involved in the development of new and improved acid-suppressive therapies.

References

Selectivity Profile of Famotidine as a Histamine H2 Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of Famotidine, a histamine H2 receptor antagonist, with other classes of acid-suppressing agents, namely the proton pump inhibitor (PPI) Omeprazole and the potassium-competitive acid blocker (P-CAB) Vonoprazan. The information presented is intended to assist researchers in understanding the pharmacological nuances of these compounds and to provide a basis for selecting appropriate tools for their studies.

Introduction

The suppression of gastric acid secretion is a cornerstone in the management of acid-peptic disorders. This is primarily achieved by targeting the histamine H2 receptor or the H+/K+ ATPase proton pump in gastric parietal cells. Famotidine is a potent and highly selective H2 receptor antagonist.[1][2] Its mechanism of action involves competitive inhibition of histamine binding to H2 receptors, leading to a reduction in gastric acid secretion.[3] In contrast, Omeprazole, a proton pump inhibitor, irreversibly inactivates the H+/K+ ATPase, the final step in the acid secretion pathway.[4][5] Vonoprazan, a more recent development, is a potassium-competitive acid blocker that reversibly inhibits the proton pump.[6][7] The selectivity of these drugs for their intended targets versus other receptors and enzymes is a critical determinant of their efficacy and side-effect profiles.

Comparative Selectivity and Potency

The following table summarizes the available quantitative data on the binding affinities and inhibitory concentrations of Famotidine, Omeprazole, and Vonoprazan for their primary targets and highlights their known off-target interactions.

CompoundPrimary TargetAffinity/Potency (nM)Off-Target Profile
Famotidine Histamine H2 ReceptorK_d_ = 14[7][8] IC_50_ = 33[7][8]Highly selective for the H2 receptor.[9] Significantly lower affinity for H1 and H3 receptors.[10] Does not significantly inhibit the cytochrome P450 system.[1]
Omeprazole H+/K+ ATPaseCovalent, irreversible inhibitorBinds to a wide range of proteins, not solely the H+/K+ ATPase.[4][11][12][13] Metabolized by CYP2C19 and CYP3A4, leading to potential drug-drug interactions.[14]
Vonoprazan H+/K+ ATPaseK_i_ = 3.0[6][7][15]Metabolized by multiple CYP enzymes (CYP3A4, CYP2B6, CYP2C19, CYP2D6), indicating potential for off-target interactions and drug-drug interactions.[10][16]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the histamine H2 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

H2_Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H+ Secretion Gastric Acid Secretion ProtonPump->H+ Secretion Radioligand_Binding_Assay cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation of Bound and Free Ligand cluster_detection Detection and Analysis ReceptorPrep Receptor Preparation (e.g., cell membranes) Incubate Incubate receptor, radioligand, and test compound at various concentrations ReceptorPrep->Incubate Radioligand Radioligand (e.g., [3H]-Tiotidine) Radioligand->Incubate TestCompound Test Compound (e.g., Famotidine) TestCompound->Incubate Filtration Rapid Filtration (e.g., through glass fiber filters) Incubate->Filtration Wash Wash filters to remove unbound radioligand Filtration->Wash Scintillation Add Scintillation Cocktail Wash->Scintillation Count Quantify radioactivity (Scintillation Counting) Scintillation->Count Analysis Data Analysis (Calculate IC50 and Ki values) Count->Analysis

References

A Comparative Guide to the Preclinical and Clinical Data on Gastrazole Free Acid and Other CCK2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the available data on Gastrazole free acid (JB95008), a selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist, and other relevant compounds in the same class, Z-360 and Netazepide (YF476). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the gastrin/CCK2 receptor pathway, particularly in the context of gastrointestinal cancers.

Mechanism of Action: The CCK2 Receptor Signaling Pathway

Gastrin and its receptor, the cholecystokinin-2 receptor (CCK2R), are known to play a role in the proliferation of several cancers, including those of the pancreas, stomach, and colon. The binding of gastrin to CCK2R activates downstream signaling pathways that promote cell growth and inhibit apoptosis. Gastrazole and other CCK2R antagonists competitively inhibit this binding, thereby blocking these pro-tumorigenic signals.

CCK2R_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gastrin Gastrin cck2r CCK2 Receptor gastrin->cck2r Binds gq_g1213 Gq / G12/13 cck2r->gq_g1213 Activates gastrazole Gastrazole (Antagonist) gastrazole->cck2r Blocks plc PLC gq_g1213->plc pi3k_akt PI3K/AKT Pathway gq_g1213->pi3k_akt mapk MAPK Pathway gq_g1213->mapk proliferation Cell Proliferation & Survival plc->proliferation inhibition_of_apoptosis Inhibition of Apoptosis pi3k_akt->inhibition_of_apoptosis mapk->proliferation apoptosis Apoptosis inhibition_of_apoptosis->apoptosis Inhibits

Caption: CCK2 Receptor Signaling Pathway and Inhibition by Gastrazole.

Data Presentation: A Comparative Look at CCK2R Antagonists

The following tables summarize the available quantitative data for Gastrazole (JB95008), Z-360, and Netazepide (YF476). It is important to note that direct head-to-head comparative studies with standardized assays are limited in the publicly available literature.

Table 1: In Vitro Activity of CCK2 Receptor Antagonists
CompoundTargetAssayCell LineKey FindingsReference
Gastrazole (JB95008) CCK2/Gastrin ReceptorNot specifiedPancreatic Cancer CellsInhibition of gastrin-stimulated growth.[1]
Z-360 CCK2/Gastrin Receptor125I-Gastrin-17 DisplacementCCK-2R Transfected CellsHigh sub-nM affinity for classical CCK-2R.[2]
Z-360 CCK2/Gastrin ReceptorG17-stimulated Calcium AssayCCK-2R Transfected CellsInhibition of G17-stimulated signaling.[2]
Z-360 Downstream SignalingWestern BlotOesophageal Cancer Cell LineReduced Akt phosphorylation (reversed by co-treatment with G17).[2]
Netazepide (YF476) CCK2/Gastrin ReceptorNot specifiedNot specifiedPotent, selective, competitive, and orally active antagonist.[3]
Table 2: In Vivo Efficacy of CCK2 Receptor Antagonists in Animal Models
CompoundCancer ModelAnimal ModelTreatmentKey FindingsReference
Gastrazole (JB95008) Pancreatic CancerNot specifiedNot specifiedInhibition of gastrin-stimulated tumor growth.[1]
Z-360 Gastric AscitesHuman XenograftNot specifiedIncreased survival (p=0.011).[2]
Z-360 Hepatic MetastasisHuman XenograftNot specifiedDecreased tumor growth by 81% (p=0.02).[2]
Z-360 + Gemcitabine Orthotopic PancreaticHuman XenograftNot specifiedDecreased final tumor weight by 84% compared to single agents (p=0.002).[2]
Table 3: Clinical Trial Data for Gastrazole (JB95008) in Advanced Pancreatic Cancer
TrialComparisonNumber of PatientsMedian Survival (Gastrazole)Median Survival (Control)1-Year Survival (Gastrazole)1-Year Survival (Control)p-valueReference
Trial A Gastrazole vs. Placebo187.9 months4.5 months33%11%0.02[1]
Trial B Gastrazole vs. 5-FU983.6 months4.2 months13.2%26.2%0.42[1]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively reported in publicly accessible literature. However, based on standard methodologies for preclinical oncology drug development, the following workflows can be inferred.

In Vitro Assay Workflow

This diagram illustrates a typical workflow for evaluating the in vitro efficacy of a CCK2 receptor antagonist like Gastrazole.

In_Vitro_Workflow cluster_workflow In Vitro Efficacy Evaluation start Start: Pancreatic Cancer Cell Line Culture treatment Treat cells with Gastrazole (various concentrations) start->treatment control Control Groups: - Vehicle - Gastrin stimulation start->control binding_assay Receptor Binding Assay (e.g., competitive binding with radiolabeled gastrin) treatment->binding_assay proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation_assay signaling_assay Downstream Signaling Analysis (e.g., Western blot for p-Akt, p-ERK) treatment->signaling_assay data_analysis Data Analysis: - IC50 calculation - Statistical comparison binding_assay->data_analysis proliferation_assay->data_analysis signaling_assay->data_analysis end End: Determine In Vitro Efficacy data_analysis->end

Caption: Generalized In Vitro Experimental Workflow.

In Vivo Xenograft Model Workflow

This diagram outlines a common workflow for assessing the in-vivo anti-tumor activity of a compound like Gastrazole in a pancreatic cancer xenograft model.

In_Vivo_Workflow cluster_workflow In Vivo Xenograft Study start Start: Implant Pancreatic Cancer Cells into Immunocompromised Mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment_group Treatment Group: Administer Gastrazole randomization->treatment_group control_group Control Groups: - Vehicle - Standard-of-care (e.g., Gemcitabine) randomization->control_group monitoring Monitor tumor growth (caliper measurements) and animal well-being treatment_group->monitoring control_group->monitoring endpoint Endpoint: - Tumor volume reaches limit - Predetermined time point monitoring->endpoint analysis Tumor Excision and Analysis: - Weight - Immunohistochemistry (e.g., Ki-67, TUNEL) endpoint->analysis data_analysis Data Analysis: - Tumor growth inhibition (%TGI) - Statistical significance analysis->data_analysis end End: Determine In Vivo Efficacy data_analysis->end

Caption: Generalized In Vivo Experimental Workflow.

Conclusion

The available data suggests that Gastrazole (JB95008) is a potent and selective CCK2/gastrin receptor antagonist with demonstrated activity in preclinical models and early clinical trials for advanced pancreatic cancer. While a Phase II trial showed a survival benefit over placebo, a subsequent trial did not demonstrate superiority over 5-FU.[1] Other orally active CCK2R antagonists, such as Z-360, have also shown promising preclinical anti-tumor effects, particularly in combination with standard chemotherapy.[2] Further research, including direct comparative studies and investigations into combination therapies, is warranted to fully elucidate the therapeutic potential of this compound and other compounds in this class for the treatment of gastrointestinal and other cancers driven by the gastrin/CCK2R pathway.

References

Safety Operating Guide

Safe Disposal of Gastrazole Free Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Gastrazole free acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat the substance as a hazardous chemical and follow all applicable local, state, and federal regulations. The following procedures are based on general best practices for the disposal of research-grade chemicals and similar organic acids.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.

  • Eye Protection: Chemical safety goggles are mandatory.[1]

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[2]

Work Area Preparation:

  • All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

  • Keep spill control materials (e.g., absorbent pads, neutralizers) nearby.

II. Disposal Decision Workflow

The following workflow provides a logical approach to determining the appropriate disposal route for this compound waste.

start Start: this compound Waste Generated is_empty Is the container completely empty? start->is_empty rinse Triple rinse container with a suitable solvent (e.g., water, ethanol) is_empty->rinse Yes is_small_spill Is it a small, manageable spill? is_empty->is_small_spill No collect_rinsate Collect all rinsate as hazardous waste rinse->collect_rinsate dispose_container Deface label and dispose of empty container according to institutional guidelines collect_rinsate->dispose_container end End of Process dispose_container->end absorb Absorb with inert material (e.g., vermiculite, sand) is_small_spill->absorb Yes bulk_waste Is it bulk or unreacted this compound? is_small_spill->bulk_waste No collect_spill Collect contaminated material into a sealed, labeled hazardous waste container absorb->collect_spill contact_ehs Contact Environmental Health & Safety (EHS) for pickup collect_spill->contact_ehs package_waste Package in a compatible, sealed, and clearly labeled container for hazardous waste pickup bulk_waste->package_waste Yes large_spill Evacuate the area and contact EHS immediately bulk_waste->large_spill No (Large Spill) package_waste->contact_ehs contact_ehs->end large_spill->end

This compound Disposal Workflow

III. Step-by-Step Disposal Procedures

1. Unused or Waste this compound (Solid)

  • Step 1: Containment: Do not attempt to dispose of solid this compound down the drain or in the regular trash.[3] It should be treated as chemical waste.

  • Step 2: Packaging: Carefully transfer the solid waste into a designated, compatible, and clearly labeled hazardous waste container.[4] The container must have a tightly fitting lid.[4]

  • Step 3: Labeling: Label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics.

  • Step 4: Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Step 5: Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

2. Contaminated Labware and Debris

  • Step 1: Segregation: Separate contaminated items (e.g., gloves, weigh boats, pipette tips) from non-hazardous trash.

  • Step 2: Packaging: Place all contaminated solid waste into a designated hazardous waste bag or container.

  • Step 3: Disposal: Dispose of the container through your institution's chemical waste program.

3. Empty this compound Containers

  • Step 1: Rinsing: An "empty" container that held a hazardous chemical must be properly rinsed.[4] It is recommended to triple rinse the container with a suitable solvent (e.g., water or ethanol).

  • Step 2: Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[4][5] Subsequent rinsates may also need to be collected depending on local regulations.

  • Step 3: Container Disposal: Once triple-rinsed and air-dried, the label on the container should be defaced or removed.[5] The container can then be disposed of in the appropriate recycling or solid waste stream as per your institution's policy.

4. Aqueous Solutions of this compound

Due to its acidic nature, solutions of this compound may require neutralization before disposal. This should only be performed by trained personnel.

  • Step 1: Dilution: In a chemical fume hood, slowly dilute the acidic solution with a large amount of cold water in a suitable container.[6]

  • Step 2: Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the diluted solution while stirring.[6][7] Monitor the pH of the solution using a pH meter or pH paper.

  • Step 3: Target pH: Continue adding the base until the pH of the solution is within the neutral range of 5.5 to 9.5.[3]

  • Step 4: Disposal: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, provided it does not contain any other hazardous components and is in accordance with local wastewater regulations.[3][5] Always check your local and institutional guidelines before disposing of any chemical down the drain.

ParameterGuidelineSource
pH for Neutralized Aqueous Waste 5.5 - 9.5[3]
Rinsing of Empty Containers Triple Rinse[4]
First Rinsate Disposal Collect as Hazardous Waste[4][5]

IV. Spill Management

  • Small Spills: For small spills of solid this compound, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled hazardous waste container.[2] Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your supervisor and EHS.[2] Do not attempt to clean up a large spill without proper training and equipment.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the Safety Data Sheet for any chemical before handling and disposal. If an SDS for this compound becomes available, its specific instructions will supersede this general guidance.

References

Essential Safety and Logistical Information for Handling Gastrazole Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Gastrazole free acid in a laboratory setting.

Operational Plan

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled with the chemical name, concentration, and hazard symbols.

  • Verify that the Safety Data Sheet (SDS) is accessible. Although a specific SDS for this compound was not located, it is crucial to have one from the supplier. In its absence, treat the compound with the precautions outlined for handling acidic and potentially hazardous substances.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly closed.

  • Store in a location accessible only to authorized personnel.

  • Segregate from incompatible materials, such as bases and oxidizing agents. Never store acids with organic materials.[3]

  • Use secondary containment, such as a non-breakable tray, to contain any potential spills.[4]

3. Handling:

  • All handling of this compound should be conducted in a designated area, such as a fume hood, to minimize inhalation exposure.[3][5]

  • When preparing solutions, always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction.[5]

  • Use appropriate, acid-resistant tools and glassware.[5]

  • Avoid generating dust if the compound is in solid form.[6]

  • Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Storage Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot generally required
Weighing/Preparing Solutions (in fume hood) Chemical splash goggles or face shield[4][5]Nitrile or butyl rubber gloves[7][8]Chemical-resistant lab coat or apron[4][5]Use of a fume hood is the primary engineering control. Respirator with acid gas cartridges may be necessary for higher exposure levels.[7]
General Laboratory Use Safety glasses with side shieldsNitrile glovesLab coatNot generally required with adequate ventilation
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronRespirator with acid gas cartridges
Disposal Plan

1. Neutralization:

  • Before disposal, acidic waste should be neutralized.[1][2]

  • Slowly add a neutralizing agent, such as sodium bicarbonate or a commercial neutralizing solution, to the acidic waste while stirring in a well-ventilated area, preferably a fume hood.[1][2]

  • Monitor the pH of the solution until it is within a neutral range (typically pH 6-8).

2. Collection and Labeling:

  • Collect the neutralized waste in a clearly labeled, leak-proof, and corrosion-resistant container.[1][2]

  • The label should include "Neutralized this compound Waste" and the date of neutralization.

3. Final Disposal:

  • Dispose of the neutralized waste in accordance with local, state, and federal regulations.

  • For larger quantities or if neutralization is not feasible, contact a licensed hazardous waste disposal company.[1]

  • Empty containers must be thoroughly rinsed with water. The rinsate should be collected and neutralized as hazardous waste. Deface or remove labels from empty containers before disposal.[9]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[10]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][10]

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

  • Spill: For small spills, use a neutralizing agent like baking soda to contain and neutralize the acid.[5] For large spills, evacuate the area and contact the institution's emergency response team.[3] Ensure spill kits are readily accessible.[5]

Workflow for Safe Handling of this compound

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_emergency Emergency Response Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Safely Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Prepare Prepare in Fume Hood DonPPE->Prepare Experiment Conduct Experiment Prepare->Experiment CollectWaste Collect Acidic Waste Experiment->CollectWaste Spill Spill Occurs Neutralize Neutralize Waste CollectWaste->Neutralize Dispose Dispose per Regulations Neutralize->Dispose Evacuate Evacuate Area Spill->Evacuate Notify Notify Supervisor/Safety Officer Evacuate->Notify Cleanup Spill Cleanup Notify->Cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.